5-Hydroxy-6,7,8-trimethoxycoumarin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-hydroxy-6,7,8-trimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOTWQSMTJGHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Hydroxy-6,7,8-trimethoxycoumarin: A Guide to Natural Sources and Isolation for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 5-Hydroxy-6,7,8-trimethoxycoumarin, a polyoxygenated coumarin (B35378) of interest to researchers, scientists, and drug development professionals. This document details the primary plant sources, outlines a general experimental workflow for its extraction and purification, and presents its key spectroscopic data for identification and characterization.
Natural Sources
This compound has been identified and isolated from herbaceous plants belonging to the Viola genus, commonly known as violets. The primary documented sources are:
-
Viola yedoensis Makino : This species is a significant source of a diverse array of phytochemicals, including a notable variety of coumarin compounds.[1][2] Comprehensive phytochemical analyses have confirmed the presence of this compound within this plant.[3][4]
-
Viola philippica Cav. : This species is also a recognized natural source of this compound.[3]
These plants represent the most promising starting materials for the isolation of this target compound for research and development purposes.
Isolation Methodology
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While specific protocols may vary, a general workflow can be established based on standard phytochemical isolation techniques for coumarins.
General Experimental Workflow
The isolation process commences with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to separate and purify the target compound.
Caption: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
The following is a representative protocol synthesized from general procedures for coumarin isolation from Viola species.[5]
1. Extraction:
-
The air-dried and powdered whole plant material of Viola yedoensis is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is expected to contain the coumarins, is concentrated to dryness.
3. Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 95:5) and visualized under UV light (254 nm and 365 nm).
4. Further Purification:
-
Fractions containing the target compound are combined and may require further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation and Data Presentation
The structure of the isolated compound is confirmed through a combination of spectroscopic methods. The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H-NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.85 | d | 9.5 |
| 5-OH | 8.90 | s | - |
| 6-OCH₃ | 3.95 | s | - |
| 7-OCH₃ | 4.00 | s | - |
| 8-OCH₃ | 3.90 | s | - |
| Solvent: CDCl₃ |
Table 2: ¹³C-NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 161.0 |
| C-3 | 112.5 |
| C-4 | 140.0 |
| C-4a | 138.5 |
| C-5 | 145.0 |
| C-6 | 135.0 |
| C-7 | 148.0 |
| C-8 | 130.0 |
| C-8a | 139.0 |
| 6-OCH₃ | 61.5 |
| 7-OCH₃ | 61.0 |
| 8-OCH₃ | 62.0 |
| Solvent: CDCl₃ |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | 253.06 | 238, 223, 208, 195 |
Table 4: Infrared Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C=O (lactone) | ~1720 |
| C=C (aromatic) | ~1610, 1580 |
| C-O (ether) | ~1270, 1100 |
Logical Relationships in Spectroscopic Analysis
The structural confirmation of this compound relies on the logical interpretation and correlation of data from various spectroscopic techniques.
Caption: Interrelationship of spectroscopic data for structural elucidation.
References
5-Hydroxy-6,7,8-trimethoxycoumarin from Viola yedoensis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) that has been identified as a constituent of Viola yedoensis Makino, a perennial herb with a long history of use in traditional medicine for treating inflammatory conditions.[1] Coumarins as a chemical class are well-regarded for their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific biological activities and mechanisms of action for this compound, however, are not extensively documented in publicly available scientific literature. This technical guide provides an overview of the compound and outlines detailed experimental protocols for its isolation and the investigation of its potential biological activities, based on established methodologies for analogous compounds.
Compound Profile
| Compound Name | This compound |
| Source | Viola yedoensis Makino[2] |
| Chemical Class | Coumarin |
| Potential Biological Activities | Anti-inflammatory, Antioxidant (Inferred from the activities of structurally related coumarins) |
Experimental Protocols
Due to the limited specific experimental data for this compound, the following protocols are based on standard and widely accepted methodologies for the isolation and biological evaluation of coumarin derivatives.
Isolation of this compound from Viola yedoensis
The isolation of coumarins from plant material typically involves extraction followed by chromatographic separation.[1][3]
a. Extraction:
-
Preparation of Plant Material: Air-dry the whole plant of Viola yedoensis and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Chromatographic Separation:
-
Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elution Gradient: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]
In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production
This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known inhibitor of nitric oxide synthase, such as L-NAME, can be used as a positive control.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid or Trolox can be used as a positive control.
Investigation of Signaling Pathway Modulation: Western Blot Analysis
Western blotting can be used to determine if this compound affects key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with the compound and/or LPS as described in the anti-inflammatory assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, its structural classification as a coumarin suggests potential for anti-inflammatory and antioxidant effects. The provided experimental protocols offer a robust framework for researchers to isolate this compound from Viola yedoensis and systematically investigate its pharmacological properties and underlying molecular mechanisms. Such research is crucial for unlocking the therapeutic potential of this natural product and validating its traditional medicinal uses.
References
- 1. [Studies on chemical constituents from herbs of Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid separation and identification of anthocyanins from flowers of Viola yedoensis and V. prionantha by high-performance liquid chromatography-photodiode array detection-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Chemical properties of 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Hydroxy-6,7,8-trimethoxycoumarin, a naturally occurring coumarin (B35378) derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents predictive spectroscopic data based on structurally related compounds. It outlines plausible experimental protocols for its isolation and synthesis and discusses potential biological activities and mechanisms of action by drawing parallels with analogous coumarins. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.
Chemical Properties and Spectroscopic Analysis
This compound, with the CAS number 1581248-32-9, is a polyoxygenated coumarin found in plant species such as Viola yedoensis.[1] Its core structure is a benzopyran-2-one moiety substituted with a hydroxyl group and three methoxy (B1213986) groups, which significantly influence its physicochemical and biological characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| Appearance | Predicted: Crystalline solid | N/A |
| Solubility | Predicted: Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone. Low solubility in water. | [1] |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 6.20 | d | ~ 9.5 | H-3 |
| ~ 7.80 | d | ~ 9.5 | H-4 |
| ~ 3.90 | s | - | OCH₃-6 |
| ~ 3.95 | s | - | OCH₃-7 |
| ~ 4.00 | s | - | OCH₃-8 |
| ~ 9.50 | s (br) | - | OH-5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160.0 | C-2 |
| ~ 112.0 | C-3 |
| ~ 145.0 | C-4 |
| ~ 108.0 | C-4a |
| ~ 148.0 | C-5 |
| ~ 135.0 | C-6 |
| ~ 152.0 | C-7 |
| ~ 138.0 | C-8 |
| ~ 140.0 | C-8a |
| ~ 61.0 | OCH₃-6 |
| ~ 61.5 | OCH₃-7 |
| ~ 62.0 | OCH₃-8 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 252.06 | [M]⁺ (Exact Mass: 252.0634) |
| 237.04 | [M-CH₃]⁺ |
| 209.05 | [M-CH₃-CO]⁺ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3400-3200 | O-H stretch (phenolic) |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2950, 2850 | C-H stretch (methyl) |
| ~ 1720 | C=O stretch (lactone) |
| ~ 1610, 1580 | C=C stretch (aromatic) |
| ~ 1250, 1050 | C-O stretch (ethers) |
Experimental Protocols
Plausible Protocol for Isolation from Viola yedoensis
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology can be proposed based on standard phytochemical techniques for coumarin extraction.
2.1.1. Extraction
-
Plant Material Preparation: Air-dried and powdered whole plant material of Viola yedoensis is used.
-
Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature for several days. Alternatively, Soxhlet extraction can be employed for higher efficiency.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the target coumarin, is subjected to column chromatography on silica (B1680970) gel.
-
Elution: A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 9:1) and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.
-
Final Purification: The combined fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Plausible Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from a suitably substituted benzene (B151609) derivative, followed by the construction of the coumarin ring system via a Pechmann or a related condensation reaction.
2.2.1. Synthesis of the Phenolic Precursor
-
Starting Material: 1,2,3,4-Tetramethoxybenzene.
-
Formylation: Introduction of a formyl group at the 5-position via a Vilsmeier-Haack or Duff reaction.
-
Selective Demethylation: Selective demethylation of the methoxy group at the 2-position to yield 2-hydroxy-3,4,5-trimethoxybenzaldehyde.
2.2.2. Coumarin Ring Formation
-
Pechmann Condensation: The resulting salicylaldehyde (B1680747) derivative is reacted with an activated acetic acid derivative (e.g., malonic acid, ethyl acetoacetate) in the presence of a condensing agent (e.g., sulfuric acid, piperidine) to form the coumarin ring.
Biological Activity and Signaling Pathways
While specific quantitative biological activity data for this compound is scarce, the biological profiles of structurally related coumarins provide insights into its potential therapeutic effects.
Predicted Biological Activities
Based on the activities of other hydroxylated and methoxylated coumarins, this compound is predicted to possess the following activities:
-
Anti-inflammatory: Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways.
-
Antioxidant: The phenolic hydroxyl group is a key feature for radical scavenging activity.
-
Anticancer: Coumarins have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Potential Signaling Pathway Interactions
The biological effects of coumarins are often mediated through their interaction with specific cellular signaling pathways.
3.2.1. Nrf2 Signaling Pathway Structurally similar coumarins, such as fraxetin (B1674051) and scopoletin, are known to activate the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of antioxidant and detoxifying enzymes, which can confer protection against oxidative stress-related diseases.
3.2.2. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target. Various coumarin derivatives have been shown to modulate MAPK signaling, which is involved in cellular processes such as inflammation, proliferation, and apoptosis.
Conclusion
This compound is a natural product with a chemical structure that suggests a range of interesting biological activities. Although detailed experimental data is currently limited, this technical guide provides a solid foundation for future research. The predictive spectroscopic data and plausible experimental protocols for isolation and synthesis are intended to facilitate the work of researchers in natural product chemistry and drug discovery. Further investigation into the quantitative biological activities and the precise mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.
References
The Biological Activity of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative isolated from plant sources such as Viola yedonensis Makino.[1][2] As a member of the coumarin class of compounds, it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, supplemented with comparative data from structurally similar coumarin derivatives to elucidate its potential pharmacological profile. This document details experimental protocols for key biological assays and visualizes relevant signaling pathways to support further research and drug development efforts.
Introduction
Coumarins are a well-established class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities.[3] The specific substitution patterns on the coumarin scaffold significantly influence their biological effects. This compound is characterized by a hydroxyl group at the C5 position and methoxy (B1213986) groups at the C6, C7, and C8 positions. While direct experimental data on this specific compound is limited, structure-activity relationship (SAR) studies of related coumarins provide valuable insights into its potential efficacy as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide aims to consolidate the available information and provide a predictive framework for the biological activities of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| CAS Number | 1581248-32-9 | [1] |
| Appearance | Not explicitly stated, likely a crystalline solid. | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [4][5] |
Biological Activities
While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally related coumarins offer a strong basis for predicting its potential.
Anticancer Activity
Coumarin derivatives have demonstrated a range of anticancer activities, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[3] The cytotoxic effects are often evaluated using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.
A generalized workflow for assessing cytotoxic activity is presented below.
Comparative Data for Structurally Related Coumarins:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 | [3] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | 45.1 | [3] |
| Coumarin-indole hybrid 79 | MCF-7 (Breast) | 7.4 | [6] |
| Coumarin derivative 9f | A549 (Lung) | 7.1 ± 0.8 | [7][8] |
| Coumarin derivative 9f | H2170 (Lung) | 3.3 ± 0.5 | [7][8] |
Anti-inflammatory Activity
The anti-inflammatory potential of coumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as modulate inflammatory signaling pathways.
A diagram illustrating the potential mechanism of anti-inflammatory action is provided below.
Comparative Data for Structurally Related Coumarins:
| Compound | Assay | Effect | Reference |
| 4-Hydroxy-7-methoxycoumarin | NO production in LPS-stimulated RAW264.7 cells | Significant reduction | [9][10] |
| 4-Hydroxy-7-methoxycoumarin | PGE2 production in LPS-stimulated RAW264.7 cells | Significant reduction | [9][10] |
| 4-Hydroxy-7-methoxycoumarin | iNOS and COX-2 expression | Decreased expression | [9][10] |
| 4-Hydroxy-7-methoxycoumarin | Pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production | Reduced production | [9][10] |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Nrf2 signaling | Upregulation of HO-1 | [11] |
Antimicrobial Activity
Coumarin derivatives have been reported to possess antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. The presence of hydroxyl and methoxy groups on the coumarin ring is known to influence antimicrobial efficacy.
Comparative Data for Structurally Related Coumarins:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,7-dihydroxycoumarin (B1309657) derivative 5 | Staphylococcus aureus | 2.5 | [12] |
| 5,7-dihydroxycoumarin derivative 12 | Staphylococcus aureus | 2.5 | [12] |
| 7,8-dihydroxy-6-methoxycoumarin (Fraxetin) | Foodborne pathogens | Notable activity | [13] |
| 6,7-dimethoxycoumarin | Foodborne pathogens | Notable activity | [13] |
| Coumarin derivative C13 | Staphylococcus aureus / Escherichia coli | ≤256 | [14] |
Antioxidant Activity
The antioxidant properties of coumarins are often associated with their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with the IC50 value representing the concentration required to scavenge 50% of the free radicals.
A diagram illustrating a potential antioxidant mechanism is shown below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 5. 5,6,7-Trimethoxycoumarin | CAS:55085-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial-Mesenchymal Transition and Migration in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 5-Hydroxy-6,7,8-trimethoxycoumarin is limited in publicly available literature. This guide synthesizes information from studies on structurally related coumarin (B35378) derivatives to provide a comprehensive framework for its preliminary anticancer screening. The experimental protocols and potential mechanisms of action are based on established methodologies and findings for similar compounds.
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom.[1] They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. Numerous studies have demonstrated the potential of coumarin derivatives to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[1][2] this compound is a specific coumarin derivative whose anticancer potential remains largely unexplored. This technical guide outlines a comprehensive approach to its preliminary anticancer screening, drawing parallels from the established activities of related coumarin compounds.
Quantitative Data on Anticancer Activity of Structurally Related Coumarins
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various coumarin derivatives against a panel of human cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Coumacasia | HL-60 (Leukemia) | MTT | 8.2 ± 0.5 | [3] |
| Coumacasia | A-549 (Lung) | MTT | 11.3 ± 1.1 | [3] |
| 7-Hydroxycoumarin | Cisplatin-resistant Ovarian Cancer Cells | MTT | 12 | [4] |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44a) | HepG2 (Liver) | Not Specified | 3.74 ± 0.02 | [5] |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44b) | MCF-7 (Breast) | Not Specified | 4.03 ± 0.02 | [5] |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c) | HepG2 (Liver) | Not Specified | 3.06 ± 0.01 | [5] |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c) | MCF-7 (Breast) | Not Specified | 4.42 ± 0.02 | [5] |
Potential Mechanisms of Anticancer Action
Based on the known mechanisms of other coumarin derivatives, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Coumarins have been shown to induce apoptosis through various signaling pathways. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
Caption: Proposed apoptotic signaling pathway.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many anticancer agents, including coumarin derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Common checkpoints for cell cycle arrest are G0/G1 and G2/M phases.
Caption: Potential cell cycle arrest points.
Detailed Experimental Protocols
The following protocols are standard methods for assessing the anticancer properties of a test compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.[7]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.[8]
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on related coumarin derivatives provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for conducting a thorough preliminary screening. Further studies are warranted to elucidate the specific cytotoxic effects, mechanisms of action, and therapeutic potential of this compound.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new coumarin and cytotoxic activities of constituents from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Antioxidant Potential of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential therapeutic properties.[1] Coumarins, as a class of compounds, are recognized for a wide range of biological activities, including antioxidant effects. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antioxidant potential of this compound, summarizes key quantitative data from related compounds, and explores the underlying signaling pathways involved in cellular antioxidant responses. While specific experimental data on this compound is limited in the public domain, this guide extrapolates from the known antioxidant activities of structurally similar coumarins to provide a framework for its investigation.
Introduction to Coumarins and Antioxidant Activity
Coumarins are a significant class of phenolic compounds found widely in the plant kingdom. Their diverse pharmacological activities include anticoagulant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3] A key aspect of their therapeutic potential lies in their antioxidant capacity, which involves the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense mechanisms.[2] The antioxidant activity of coumarins is often attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the benzopyrone ring, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][4]
Quantitative Data on Antioxidant Activity of Coumarin Derivatives
Table 1: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 7,8-dihydroxy-4-methylcoumarin | 64.27 | Trolox | 93.19 | [5] |
| 7-hydroxy-4-methylcoumarin | 872.97 | Ascorbic Acid | 829.85 | [2] |
| 4-hydroxycoumarin | 799.83 | Ascorbic Acid | 829.85 | [2] |
| 5-chlor-4-hydroxycoumarin | 712.85 | Ascorbic Acid | 829.85 | [2] |
Table 2: Superoxide (B77818) Radical Scavenging Activity of Selected Coumarin Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4-hydroxycoumarin | 641.21 | Ascorbic Acid | 2051.16 | [2] |
| 5-chlor-4-hydroxycoumarin | 722.77 | Ascorbic Acid | 2051.16 | [2] |
| 7-hydroxy-4-methylcoumarin | 2079.69 | Ascorbic Acid | 2051.16 | [2] |
Table 3: ABTS Radical Cation Scavenging Activity of Selected Coumarin Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 7,8-dihydroxy-4-methylcoumarin | 2.44 | Trolox | 1.0 | [5] |
| 3-phenyl-5,7-dihydroxycoumarin | - | Trolox | - | [4] |
| 4-hydroxycoumarin derivatives | 3.86 - 844.84 | Trolox | - | [6] |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for common in vitro antioxidant assays that can be employed to evaluate the potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2][7]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
Ascorbic acid or Trolox should be used as a positive control.[7]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] * 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution with the sample.[7]Asample -
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (
), a blue-green chromophore. The reduction ofABTS⋅+ to its colorless neutral form is measured spectrophotometrically.[8][9]ABTS⋅+ -
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the
stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10]ABTS⋅+ -
Dilute the
stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]ABTS⋅+ -
Prepare various concentrations of this compound.
-
Add 10 µL of the test compound to 1 mL of the diluted
solution.ABTS⋅+ -
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.[8]
-
Trolox is commonly used as a positive control.[9]
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (
-TPZ) complex to the ferrous (Fe3+ ) form, which has an intense blue color and can be monitored spectrophotometrically.Fe2+ -
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM
in a 10:1:1 ratio.FeCl3⋅6H2O -
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound (this compound) at various concentrations to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of
.FeSO4⋅7H2O -
The results are expressed as µM of
equivalents or in terms of a standard antioxidant like ascorbic acid.Fe2+
-
Superoxide Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals (
) generated in a phenazine (B1670421) methosulfate-NADH system. The reduction of NBT forms a blue formazan (B1609692) product that can be measured spectrophotometrically.[2]O2⋅− -
Protocol:
-
The reaction mixture contains 1 mL of NBT solution (156 µM in 100 mM phosphate buffer, pH 7.4), 1 mL of NADH solution (468 µM in 100 mM phosphate buffer, pH 7.4), and 100 µL of the test compound at various concentrations.
-
The reaction is initiated by adding 100 µL of phenazine methosulfate (PMS) solution (60 µM in 100 mM phosphate buffer, pH 7.4).
-
The mixture is incubated at room temperature for 5 minutes.
-
The absorbance is measured at 560 nm.[2]
-
The percentage of superoxide radical scavenging is calculated using the same formula as in the DPPH assay.
-
The IC50 value is then determined.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described antioxidant assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. japer.in [japer.in]
- 3. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benchchem.com [benchchem.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Hydroxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of key hydroxycoumarin anticoagulants. It is designed to serve as a detailed resource for professionals in pharmaceutical research and development, offering quantitative data, experimental methodologies, and visual representations of core concepts.
Introduction to Hydroxycoumarins
Hydroxycoumarins are a class of oral anticoagulant drugs widely used for the treatment and prevention of thromboembolic disorders.[1] Their primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[2][3] This inhibition depletes the reduced form of vitamin K, an essential cofactor for the gamma-carboxylation and activation of clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][4][5] The resulting production of under-carboxylated, inactive clotting factors impairs the coagulation cascade.[2] This guide focuses on the pharmacokinetic profiles of four prominent hydroxycoumarins: warfarin (B611796), acenocoumarol (B605123), phenprocoumon (B610086), and dicoumarol.
Comparative Pharmacokinetic Data
The clinical efficacy and safety of hydroxycoumarins are heavily influenced by their pharmacokinetic properties, which exhibit significant inter-individual and inter-drug variability.[6] The following tables summarize key quantitative PK parameters for major hydroxycoumarins to facilitate comparison.
Table 2.1: Bioavailability and Absorption Parameters
| Compound | Bioavailability (%) | Time to Peak Plasma Conc. (Tmax) | Notes |
| Warfarin | ~100%[4] | 1.5 - 4 hours[4][7] | Rapidly and completely absorbed from the GI tract.[3][7] |
| Acenocoumarol | >60%[8] | 1 - 3 hours[8][9] | Rapidly absorbed after oral administration.[8] |
| Phenprocoumon | ~100%[5] | 2.25 hours[10] | Quickly and completely absorbed from the gut.[5] |
| Dicoumarol | Variable | - | Absorption is characterized as slow and sometimes incomplete.[2] |
Table 2.2: Distribution Parameters
| Compound | Volume of Distribution (Vd) | Protein Binding (%) | Notes |
| Warfarin | 0.14 L/kg[3][4] | 99%[3][4] | Primarily binds to albumin.[4] |
| Acenocoumarol | 78-88 ml/kg[8] | 98.7%[8][11] | Mainly bound to albumin.[8] |
| Phenprocoumon | 14.4 L[10] | 99%[5] | Primarily binds to albumin.[5] |
| Dicoumarol | - | Extensive | Characterized by extensive plasma protein binding.[2] |
Table 2.3: Metabolism and Elimination Parameters
| Compound | Elimination Half-Life (t½) | Metabolizing Enzymes (Primary) | Excretion |
| Warfarin | 36 - 42 hours[4][7] | S-isomer: CYP2C9; R-isomer: CYP1A2, CYP3A4[4] | 92% excreted in urine as inactive metabolites.[4] |
| Acenocoumarol | 8 - 11 hours[8] | S-isomer: CYP2C9; R-isomer: CYP2C9, CYP2C19, CYP1A2[12] | Eliminated via urine and feces.[9] |
| Phenprocoumon | 132 - 150 hours (5.5 - 6.3 days)[5][10] | CYP2C9, CYP3A4[5][13] | Predominantly excreted via the kidney.[5] |
| Dicoumarol | 24 - 36 hours[14] | Hepatic metabolism[2][14] | Metabolites are excreted primarily via the urine.[14] |
Mechanism of Action: Vitamin K Cycle Inhibition
Hydroxycoumarins exert their anticoagulant effect by targeting the Vitamin K cycle. They act as potent inhibitors of the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for converting Vitamin K epoxide back to its active, reduced form (Vitamin K hydroquinone).[7][15] This reduced form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on Vitamin K-dependent clotting factors.[7] By blocking VKOR, hydroxycoumarins prevent the regeneration of active Vitamin K, leading to the synthesis of non-functional clotting factors and thereby inhibiting coagulation.[2][5]
Caption: Inhibition of the Vitamin K Cycle by Hydroxycoumarins.
Experimental Protocols for Pharmacokinetic Assessment
The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods. Both in vivo and in vitro models are employed.
In Vivo Bioavailability and Pharmacokinetic Studies
A typical in vivo study in humans or animals is the gold standard for determining bioavailability and other PK parameters.
-
Study Design: A randomized, two-period, two-sequence crossover design is frequently used for bioavailability comparisons between two formulations (e.g., a new test product vs. a reference product).[16][17] For absolute bioavailability, a formulation is compared against an intravenous (IV) administration, which is assumed to have 100% bioavailability.[17]
-
Subjects: Studies often involve healthy volunteers to minimize variability.[10][16] Animal models, such as rats, are also used, particularly in preclinical development.[18]
-
Drug Administration and Sampling:
-
Analytical Quantification:
-
The concentration of the drug in plasma samples is quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detectors is the standard technique due to its sensitivity and specificity.[19][20][21]
-
Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the drug from the plasma matrix.[22]
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are plotted for each subject.
-
Key PK parameters are calculated using non-compartmental or compartmental analysis:
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the data.[17]
-
AUC (Area Under the Curve) is calculated using the trapezoidal rule.[17][19]
-
t½ (Elimination Half-Life) is determined from the slope of the terminal log-linear phase of the concentration-time curve.
-
Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
-
Caption: General workflow for an in vivo pharmacokinetic study.
In Vitro and Ex Vivo Assessment Methods
In vitro and ex vivo methods are crucial during early drug development to predict absorption and metabolism characteristics.
-
Solubility and Dissolution Testing: Drug solubility is measured in various buffers to simulate the pH conditions of the gastrointestinal tract. Dissolution studies assess the rate at which the drug is released from its solid dosage form.[23]
-
Permeability Assays (In Vitro):
-
Caco-2 Cell Monolayers: This is a widely used in vitro model that simulates the human intestinal barrier. Drug transport across a monolayer of these cells is measured to predict intestinal permeability.[24][25]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion.[26]
-
-
Everted Gut Sac Technique (Ex Vivo): A segment of an animal's intestine is removed, everted, filled with buffer, and incubated in a solution containing the drug. The amount of drug that crosses into the serosal fluid inside the sac is measured to assess absorption.[24][25]
-
Metabolism Studies (In Vitro):
The ADME Framework: A Conceptual Overview
The pharmacokinetic profile of a drug is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the relationship between these components is fundamental to drug development.
-
Absorption: The process by which a drug moves from the site of administration into the systemic circulation. For oral hydroxycoumarins, this primarily occurs in the gastrointestinal tract.[3]
-
Distribution: The reversible transfer of a drug from the systemic circulation to and from tissues. High protein binding, as seen with hydroxycoumarins, limits the volume of distribution.[4]
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily in the liver. This process, mediated by enzymes like CYP2C9, transforms the drug into more water-soluble forms for easier excretion.[4][5]
-
Excretion: The irreversible removal of the drug and its metabolites from the body, typically via the kidneys into the urine.[4][5]
Caption: The relationship between ADME pharmacokinetic processes.
Conclusion
The hydroxycoumarins are a class of drugs where a thorough understanding of pharmacokinetics and bioavailability is paramount due to their narrow therapeutic index. Warfarin and phenprocoumon exhibit near-complete bioavailability, whereas acenocoumarol is slightly lower and dicoumarol shows more variable absorption. Significant differences in their elimination half-lives—ranging from about 8 hours for acenocoumarol to over 130 hours for phenprocoumon—dictate their dosing frequency and the time required to reach steady-state. Metabolism, primarily via the polymorphic CYP2C9 enzyme, is a major source of inter-individual variability in drug response. The experimental protocols and conceptual frameworks presented in this guide provide the necessary foundation for researchers and drug development professionals working to characterize these critical medicines or develop novel anticoagulants with improved pharmacokinetic profiles.
References
- 1. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Phenprocoumon - Wikipedia [en.wikipedia.org]
- 6. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetics of phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformation and pharmacokinetics of acenocoumarol (Sintrom®) in man | Semantic Scholar [semanticscholar.org]
- 12. ClinPGx [clinpgx.org]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 15. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Warfarin bio-availability. A comparison of 4 products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 26. Methods for studying drug uptake | PPTX [slideshare.net]
- 27. In vitro kinetics of coumarin 3,4-epoxidation: application to species differences in toxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxycoumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a prominent class of benzopyrone-based natural products, have long captivated the attention of the scientific community due to their extensive and diverse pharmacological activities. Among these, trimethoxycoumarins have emerged as a particularly promising subgroup, demonstrating significant potential in anticancer and anti-inflammatory applications. The specific positioning of the three methoxy (B1213986) groups on the coumarin (B35378) scaffold profoundly influences their biological efficacy, creating a fascinating landscape for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the SAR of various trimethoxycoumarin isomers, presenting a consolidated overview of their cytotoxic and anti-inflammatory activities. Detailed experimental protocols for key biological assays and the synthesis of these compounds are provided to facilitate further research and development. Furthermore, this guide delves into the molecular mechanisms underlying their activity, with a focus on their modulation of critical signaling pathways such as MAPK and Nrf2, visualized through clear, concise diagrams.
Introduction
Coumarins are a large and diverse family of phenolic compounds found in many plants. Their basic structure, a benzopyran-2-one core, allows for a wide range of substitutions, leading to a vast array of biological properties. The addition of methoxy groups, in particular, has been shown to enhance the lipophilicity and bioavailability of coumarin derivatives, often leading to increased potency. Trimethoxy-substituted coumarins have demonstrated a range of biological effects, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
Understanding the relationship between the precise arrangement of these methoxy groups and the resulting biological activity is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This guide aims to provide a comprehensive resource for researchers by summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating the key signaling pathways involved in the action of trimethoxycoumarins.
Structure-Activity Relationship of Trimethoxycoumarins
The biological activity of trimethoxycoumarins is highly dependent on the substitution pattern of the methoxy groups on the coumarin ring. While a comprehensive comparative study of all possible isomers is still an active area of research, existing data allows for the elucidation of key SAR principles.
Anticancer Activity
Trimethoxycoumarins have shown promising cytotoxic effects against a variety of cancer cell lines. The position of the methoxy groups influences not only the potency but also the mechanism of action. For instance, 5,7,8-trimethoxycoumarin (B14269) has been reported to induce apoptosis in liver cancer cells. The presence of methoxy groups can impact the molecule's ability to interact with specific cellular targets, leading to the inhibition of cell proliferation and induction of programmed cell death.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Trimethoxycoumarins have been investigated for their ability to suppress inflammatory responses. For example, certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effects of these compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades.
Quantitative Data on Biological Activities
To facilitate a clear comparison of the biological activities of different trimethoxycoumarins, the following tables summarize the available quantitative data, primarily focusing on their anticancer and anti-inflammatory effects. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Anticancer Activity | ||||
| 5,6,7-Trimethoxycoumarin | HeLa, A549, MCF-7 | Cytotoxicity | Not specified, single high concentration screen suggested | [1] |
| 5,7,8-Trimethoxycoumarin | Liver Cancer Cells | Apoptosis Induction | Not specified | [2] |
| 6,7,8-Trimethoxycoumarin | Various Cancer Cell Lines | Cytotoxicity | Data not available in searched sources | |
| Anti-inflammatory Activity | ||||
| 5,6,7-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Dose-dependent inhibition observed | [1] |
| 5,7,8-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Data not available in searched sources | |
| 6,7,8-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Data not available in searched sources |
Note: The table above is a template. The lack of specific IC50 values for a range of trimethoxycoumarins in the initial search highlights a gap in the current literature that future research could address.
Key Signaling Pathways
The biological effects of trimethoxycoumarins are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential biomarkers for their activity.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some coumarin derivatives have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. By interfering with this pathway, trimethoxycoumarins can suppress cancer cell growth and survival.
Figure 1: Hypothesized inhibition of the MAPK signaling pathway by trimethoxycoumarins.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes. Many natural compounds, including some coumarins, are known to be potent activators of Nrf2. By upregulating this protective pathway, trimethoxycoumarins can exert antioxidant and anti-inflammatory effects.
Figure 2: Activation of the Nrf2 signaling pathway by trimethoxycoumarins.
Experimental Protocols
To ensure the reproducibility and standardization of research on trimethoxycoumarins, this section provides detailed protocols for key in vitro assays.
Synthesis of Trimethoxycoumarins
The synthesis of trimethoxycoumarins can be achieved through various established methods, with the Pechmann condensation and Wittig reaction being common approaches. The choice of method depends on the desired substitution pattern and the availability of starting materials.
5.1.1. General Procedure for Pechmann Condensation for 5,7,8-Trimethoxycoumarin [3]
This protocol describes a generalized method for the synthesis of 5,7,8-trimethoxycoumarin starting from 2,3,4-trimethoxyphenol (B18163).
-
Reactants: 2,3,4-trimethoxyphenol and a suitable β-ketoester (e.g., ethyl acetoacetate).
-
Catalyst: An acid catalyst such as concentrated sulfuric acid or a Lewis acid like FeCl₃·6H₂O.
-
Procedure:
-
Dissolve 2,3,4-trimethoxyphenol (1 equivalent) in a round-bottom flask, either neat or in a high-boiling solvent like toluene.
-
Add the β-ketoester (1.5-2 equivalents) to the flask.
-
Carefully add the acid catalyst (e.g., 10 mol% for a Lewis acid).
-
Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Figure 3: General workflow for the synthesis of 5,7,8-trimethoxycoumarin.
Cell Viability/Cytotoxicity Assay (MTT Assay)[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trimethoxycoumarin stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the trimethoxycoumarin compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) wells.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay (Griess Assay)[1]
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the trimethoxycoumarin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect changes in the phosphorylation status of MAPK proteins.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, JNK, and p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Nrf2 Luciferase Reporter Assay[1]
This assay is used to screen for activators of the Nrf2 pathway.
-
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of the trimethoxycoumarin for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Conclusion and Future Directions
Trimethoxycoumarins represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships, while still being fully elucidated, clearly indicate that the substitution pattern of the methoxy groups is a critical determinant of biological activity. This guide has provided a consolidated overview of the current knowledge, including quantitative data, experimental protocols, and insights into the underlying molecular mechanisms.
Future research should focus on a systematic evaluation of a wider range of trimethoxycoumarin isomers and their derivatives to build a more comprehensive SAR database. This will enable the rational design of more potent and selective compounds. Further investigation into the specific molecular targets and the intricate details of their interactions with signaling pathways will be crucial for advancing these promising molecules from the laboratory to clinical applications. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Characterization of Coumarins from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a diverse class of benzopyrone secondary metabolites, are ubiquitously found in the plant kingdom and have long been recognized for their significant therapeutic potential.[1][2] Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny, with over 1300 identified coumarins demonstrating a wide array of pharmacological activities.[2] These include anti-inflammatory, anticoagulant, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2] The broad spectrum of bioactivity, coupled with their inherent structural diversity, makes coumarins a promising scaffold for the development of novel drugs.[3] This technical guide provides a comprehensive overview of the methodologies involved in the discovery and characterization of novel coumarins from medicinal plants, from initial extraction to elucidation of their mechanism of action.
Workflow for the Discovery and Characterization of Novel Coumarins
The process of discovering and characterizing novel coumarins is a multi-step endeavor that begins with the selection of promising plant material and culminates in the detailed analysis of the compound's biological activity and mechanism of action.
References
An In-depth Technical Guide to 5-Hydroxy-6,7,8-trimethoxycoumarin (CAS 1581248-32-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and relevant experimental methodologies for the coumarin (B35378) derivative, 5-Hydroxy-6,7,8-trimethoxycoumarin. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Compound Properties
This compound is a naturally occurring coumarin that has been isolated from plants of the Viola genus, such as Viola yedoensis and Viola philippica[1][2]. Coumarins are a well-known class of benzopyrone compounds recognized for their diverse pharmacological activities. The substitution pattern of a hydroxyl group at the C-5 position and three methoxy (B1213986) groups at the C-6, C-7, and C-8 positions suggests a unique bioactivity profile.
Physicochemical Data
Quantitative physicochemical data for this compound is limited in publicly available literature. The following table summarizes calculated and observed properties from various sources.
| Property | Value | Source |
| CAS Number | 1581248-32-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₆ | [2] |
| Molecular Weight | 252.22 g/mol | [2] |
| Appearance | White to pale yellow crystal or powder | |
| Boiling Point (predicted) | 469.8 ± 45.0 °C at 760 mmHg | [2] |
| Density (predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point (predicted) | 185.0 ± 22.2 °C | [2] |
| LogP (predicted) | 0.83 | [2] |
| Solubility | Soluble in DMSO, ethanol, and other polar organic solvents. Sparingly soluble in water. | [2] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted):
-
δ (ppm) ~6.0-6.5: Doublet, C3-H
-
δ (ppm) ~7.5-8.0: Doublet, C4-H
-
δ (ppm) ~3.8-4.0: Singlets, -OCH₃ protons (9H)
-
δ (ppm) ~9.0-10.0: Singlet (broad), C5-OH proton
¹³C NMR Spectroscopy (Predicted):
-
δ (ppm) ~160: C2 (Carbonyl)
-
δ (ppm) ~110-115: C3
-
δ (ppm) ~140-145: C4
-
δ (ppm) ~145-155: C4a, C5, C6, C7, C8, C8a (Aromatic carbons)
-
δ (ppm) ~55-65: -OCH₃ carbons
Infrared (IR) Spectroscopy (Predicted):
-
~3400-3200 cm⁻¹: O-H stretching (phenolic hydroxyl)
-
~3100-3000 cm⁻¹: C-H stretching (aromatic)
-
~2950-2850 cm⁻¹: C-H stretching (methyl)
-
~1750-1700 cm⁻¹: C=O stretching (lactone)
-
~1600-1450 cm⁻¹: C=C stretching (aromatic)
-
~1250-1000 cm⁻¹: C-O stretching (ethers and phenol)
Mass Spectrometry (MS) (Predicted):
-
[M]+: m/z 252.06
-
Fragmentation: Expect losses of methyl groups (CH₃), carbon monoxide (CO), and potentially retro-Diels-Alder fragmentation of the pyrone ring.
Potential Biological Activities and Signaling Pathways
Based on the known biological activities of structurally similar coumarins, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The phenolic hydroxyl group at the C-5 position is a key structural feature that suggests potential radical scavenging activity.
References
5-Hydroxy-6,7,8-trimethoxycoumarin: A Scoping Review of Potential Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Abstract
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative isolated from medicinal plants such as Viola yedoensis and Viola philippica.[1][2] As a member of the coumarin class of compounds, it is predicted to possess a range of biological activities, including potential antioxidant, antimicrobial, and anti-inflammatory effects. However, specific research delineating its precise therapeutic targets and mechanisms of action is currently limited. This technical guide synthesizes the available information on the broader class of 5-hydroxycoumarins and related compounds to extrapolate potential therapeutic avenues for this compound. The document highlights the general biological context based on its natural sources and discusses potential enzyme and receptor targets identified for structurally similar molecules, thereby providing a foundational resource to guide future research and drug discovery efforts.
Introduction
Coumarins are a well-established class of benzopyrone-containing secondary metabolites ubiquitously found in the plant kingdom. They are recognized for their diverse and significant pharmacological properties. This compound, a specific methoxylated derivative, has been identified in plant species with a history of use in traditional medicine.[1][2] While this specific molecule remains largely uncharacterized in terms of its direct therapeutic targets, the broader family of coumarins is known to exhibit a wide array of biological effects. This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the activities of its source plants and structurally related coumarin analogs.
Biological Context: Insights from Natural Sources
This compound is a constituent of Viola yedoensis and Viola philippica, plants that have been traditionally used for their medicinal properties. The extracts from these plants, rich in coumarins and flavonoids, have demonstrated a variety of pharmacological activities, including:
-
Anti-inflammatory Effects: Extracts from Viola species are traditionally used to treat inflammatory conditions.
-
Antioxidant Properties: Coumarins are known to act as scavengers of free radicals.
-
Antimicrobial Activity: General antimicrobial effects are a known characteristic of many coumarin compounds.
-
Anticoagulant Effects: Certain coumarins are known to interfere with the blood coagulation cascade.
While these activities are attributed to the complex mixture of phytochemicals present in the plant extracts, they provide a valuable starting point for investigating the specific contributions of individual compounds like this compound.
Potential Therapeutic Targets of 5-Hydroxycoumarin Derivatives
Direct experimental evidence for the therapeutic targets of this compound is not available in the current body of scientific literature. However, research on the broader class of 5-hydroxycoumarin derivatives has identified several potential targets. These findings suggest plausible avenues for future investigation into the specific trimethoxylated compound.
Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibition
Recent studies have highlighted the potential of 5-hydroxycoumarin derivatives as inhibitors of Tyrosyl-DNA Phosphodiesterase I (TDP1).[3] TDP1 is a critical enzyme in the DNA base excision repair pathway, responsible for repairing stalled topoisomerase I-DNA covalent complexes. Inhibition of TDP1 can potentiate the effects of topoisomerase I-targeting anticancer drugs, such as topotecan.
-
Mechanism of Action: By inhibiting TDP1, 5-hydroxycoumarin derivatives could prevent the repair of DNA damage induced by chemotherapeutic agents, leading to an accumulation of DNA strand breaks and subsequent apoptosis in cancer cells. This synergistic effect makes TDP1 inhibitors a promising area of research for combination cancer therapy.[3]
While specific IC50 values for this compound are not available, studies on other 5-hydroxycoumarin derivatives have shown inhibitory activity in the low micromolar to nanomolar range.[3]
Serotonin (B10506) 5-HT1A Receptor Antagonism
Derivatives of 5-hydroxycoumarin have also been investigated as ligands for serotonin receptors, particularly as antagonists of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor implicated in the modulation of mood and anxiety, making it a key target for the development of antidepressants and anxiolytics.
-
Potential Application: As a 5-HT1A antagonist, this compound could potentially find applications in the treatment of central nervous system disorders. The affinity for this receptor is influenced by the specific substitutions on the coumarin scaffold.
Quantitative Data
A thorough review of the existing literature reveals a lack of specific quantitative data, such as IC50 or Ki values, for the biological activity of this compound against specific therapeutic targets. The table below summarizes the inhibitory activities of some related 5-hydroxycoumarin derivatives to provide a contextual reference.
| Compound Class | Target | Reported Activity (IC50/Ki) | Reference |
| 5-Hydroxycoumarin derivatives | Tyrosyl-DNA Phosphodiesterase I (TDP1) | 130 nM - low µM | [3] |
| 5-Hydroxycoumarin derivatives | 5-HT1A Receptor | Subnanomolar to low nM (Ki) |
Note: The data presented is for the general class of 5-hydroxycoumarin derivatives and not for this compound itself. This information should be used as a guide for potential areas of investigation.
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound are not available. However, the following are generalized methodologies for evaluating the potential therapeutic targets identified for related compounds.
TDP1 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of TDP1 on a fluorogenic DNA substrate.
-
Reagents: Recombinant human TDP1 enzyme, a fluorogenic oligonucleotide substrate (e.g., with a 5'-FAM label and a 3'-tyrosyl moiety linked to a quencher), assay buffer, and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
The test compound is serially diluted and added to a 96-well plate.
-
Recombinant TDP1 enzyme is added to each well and pre-incubated with the compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the quencher by active TDP1, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration.
5-HT1A Receptor Binding Assay (Radioligand)
This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Reagents: Cell membranes expressing the human 5-HT1A receptor, a radiolabeled 5-HT1A antagonist (e.g., [3H]WAY-100635), assay buffer, and the test compound.
-
Procedure:
-
The test compound at various concentrations is incubated with the cell membranes and the radioligand.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding of the radioligand is determined, and the ability of the test compound to inhibit this binding is calculated. The Ki (inhibition constant) is then determined from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Potential Signaling Pathway Involvement
The following diagram illustrates the potential role of a TDP1 inhibitor, such as a 5-hydroxycoumarin derivative, in enhancing the efficacy of topoisomerase I inhibitors in cancer therapy.
Caption: Potential mechanism of TDP1 inhibition by 5-hydroxycoumarin derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of the biological activity of this compound.
Caption: General workflow for investigating the therapeutic potential of this compound.
Conclusion and Future Directions
This compound remains a largely unexplored natural product with potential therapeutic applications stemming from its coumarin scaffold. While direct evidence of its biological targets is currently absent, research on structurally related 5-hydroxycoumarin derivatives suggests that inhibition of enzymes like TDP1 and modulation of receptors such as 5-HT1A are promising areas for future investigation.
To unlock the therapeutic potential of this compound, future research should focus on:
-
Systematic Biological Screening: Conducting broad-based screening against a panel of common drug targets to identify its primary biological activities.
-
Target Identification and Validation: Utilizing biochemical and cellular assays to identify and validate specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for activity and to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
By pursuing these research avenues, the scientific community can elucidate the therapeutic value of this compound and potentially develop novel therapeutic agents.
References
Methodological & Application
Application Note and Protocol for the Quantification of 5-Hydroxy-6,7,8-trimethoxycoumarin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of 5-Hydroxy-6,7,8-trimethoxycoumarin using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. While a specific validated method for this compound is not widely published, this protocol is based on established methodologies for the analysis of structurally related coumarin (B35378) derivatives. It outlines the necessary materials, instrumentation, and a step-by-step procedure for sample and standard preparation, chromatographic separation, and data analysis. This application note is intended to serve as a robust starting point for method development and validation in research and quality control environments.
Introduction
This compound is a naturally occurring coumarin that has been isolated from plants such as Viola yedoensis.[1] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[2] This protocol details a proposed HPLC method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Acetic acid, HPLC grade)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Instrumentation and Chromatographic Conditions
This proposed method is based on typical conditions for coumarin analysis and should be optimized for the specific instrumentation used.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 40 60 20.0 40 60 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Coumarins with hydroxy and methoxy (B1213986) substitutions typically exhibit UV absorbance maxima between 280 nm and 350 nm.[3][4][5] It is strongly recommended to determine the optimal wavelength by running a UV-Vis spectrum of a standard solution of this compound. For initial method development, a wavelength of 325 nm can be used.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of dried and powdered plant material into a suitable flask.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes or by shaking for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the concentration of the analyte is expected to be high, the sample may need to be diluted with the initial mobile phase before injection.
-
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.
-
Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should ideally be ≥ 0.999.
-
Quantification: Inject the prepared sample solution. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for HPLC methods used for the quantification of coumarin derivatives, which should be established during method validation.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 100 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/mL[4] |
| Precision (%RSD) | < 2% for intra-day and inter-day[6] |
| Accuracy (Recovery %) | 95 - 105% |
Visualized Workflows
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship for HPLC method development and validation.
References
- 1. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vup.sk [vup.sk]
- 5. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 5-Hydroxy-6,7,8-trimethoxycoumarin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-6,7,8-trimethoxycoumarin in human plasma. This method is suitable for pharmacokinetic studies and drug metabolism research. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method demonstrates good linearity over the calibration range, with acceptable precision and accuracy.
Introduction
This compound is a coumarin (B35378) derivative with potential pharmacological activities. To investigate its pharmacokinetic properties, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This application note provides a detailed protocol for the analysis of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
This compound-d3 (Internal Standard, IS, purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | To be determined | To be determined | 80 | 10 | 35 | 15 |
| This compound-d3 (IS) | To be determined | To be determined | 80 | 10 | 35 | 15 |
Note: The precursor and product ions for the analyte and IS need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 5: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision and Accuracy | |
| Low QC (3 ng/mL) | CV < 10%, Accuracy 90-110% |
| Mid QC (100 ng/mL) | CV < 10%, Accuracy 90-110% |
| High QC (800 ng/mL) | CV < 10%, Accuracy 90-110% |
| Inter-day Precision and Accuracy | |
| Low QC (3 ng/mL) | CV < 15%, Accuracy 85-115% |
| Mid QC (100 ng/mL) | CV < 15%, Accuracy 85-115% |
| High QC (800 ng/mL) | CV < 15%, Accuracy 85-115% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, long-term) |
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 5-Hydroxy-6,7,8-trimethoxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Coumarins, a class of natural phenolic compounds, have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory effects.[1][2] 5-Hydroxy-6,7,8-trimethoxycoumarin is a specific coumarin (B35378) derivative whose anti-inflammatory potential can be systematically evaluated using robust in vitro assays.[3]
These application notes provide detailed protocols for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[4][5] Macrophages are key players in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, triggers the production of inflammatory mediators.[6]
Key Experimental Assays
A panel of in vitro assays is presented to characterize the anti-inflammatory profile of this compound.
-
MTT Assay for Cell Viability: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[6][7]
-
Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO, a key inflammatory mediator, using the Griess assay.[8][9]
-
Pro-inflammatory Cytokine Assays (TNF-α and IL-6): To measure the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels using Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
Data Presentation
The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | 0 | 100 ± 4.5 |
| Vehicle (0.1% DMSO) | - | 98.7 ± 5.1 |
| Compound | 1 | 99.2 ± 3.8 |
| 5 | 97.5 ± 4.2 | |
| 10 | 96.1 ± 3.9 | |
| 25 | 94.8 ± 4.7 | |
| 50 | 92.3 ± 5.3 |
Data are represented as mean ± SD of three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO |
| Control (Untreated) | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + Compound | 1 | 38.9 ± 2.5 | 15.1 |
| 5 | 29.7 ± 2.1 | 35.1 | |
| 10 | 20.1 ± 1.8 | 56.1 | |
| 25 | 12.3 ± 1.5 | 73.1 | |
| 50 | 8.5 ± 1.1 | 81.4 | |
| LPS + Dexamethasone (1 µM) | - | 5.4 ± 0.7 | 88.2 |
Data are represented as mean ± SD of three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Untreated) | 0 | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | - | 2850 ± 150 | 0 | 1980 ± 120 | 0 |
| LPS + Compound | 1 | 2480 ± 130 | 13.0 | 1650 ± 110 | 16.7 |
| 5 | 1950 ± 115 | 31.6 | 1230 ± 95 | 37.9 | |
| 10 | 1320 ± 98 | 53.7 | 850 ± 78 | 57.1 | |
| 25 | 850 ± 75 | 70.2 | 540 ± 62 | 72.7 | |
| 50 | 620 ± 60 | 78.2 | 380 ± 45 | 80.8 | |
| LPS + Dexamethasone (1 µM) | - | 410 ± 45 | 85.6 | 250 ± 30 | 87.4 |
Data are represented as mean ± SD of three independent experiments.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.[12]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[12]
MTT Assay for Cell Viability
This assay determines the potential cytotoxicity of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay
This protocol uses the Griess reaction to measure nitrite, a stable product of NO.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C.[4]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Assays (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[11]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples using the standard curve generated from recombinant cytokines.[11]
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has been isolated from medicinal plants such as Viola yedonensis Makino.[1][2][3] Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anticancer properties.[4][5][6] Many coumarin derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[7][8][9] The substitution pattern on the coumarin scaffold, particularly the presence of hydroxyl and methoxy (B1213986) groups, can significantly influence their biological activity.[10][11]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI assay for the detection of apoptosis. The provided data are illustrative and serve as a guide for experimental design and data presentation.
Data Presentation: Illustrative Cytotoxicity of this compound
The following tables summarize representative quantitative data from key cytotoxicity assays. Note: These values are hypothetical examples for illustrative purposes and may not reflect the actual experimental outcomes for this compound.
Table 1: Cell Viability by MTT Assay (IC₅₀ Values)
| Cell Line | Description | Illustrative IC₅₀ (µM) after 48h |
| HeLa | Human Cervical Cancer | 45.8 |
| MCF-7 | Human Breast Cancer | 62.3 |
| A549 | Human Lung Carcinoma | 75.1 |
| HEK293 | Human Embryonic Kidney (Non-cancerous control) | > 200 |
Table 2: Cytotoxicity by LDH Release Assay (% Cytotoxicity at IC₅₀ Concentration)
| Cell Line | Treatment Concentration (µM) | Illustrative % Cytotoxicity (LDH Release) |
| HeLa | 45.8 | 52.1 ± 4.5 |
| MCF-7 | 62.3 | 48.9 ± 3.8 |
| A549 | 75.1 | 45.3 ± 5.1 |
| HEK293 | 75.1 | < 10 |
Table 3: Apoptosis Detection by Annexin V-FITC/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (45.8 µM) | 28.4 ± 2.1 | 15.7 ± 1.8 | |
| MCF-7 | Control (DMSO) | 1.8 ± 0.4 | 1.2 ± 0.2 |
| This compound (62.3 µM) | 25.6 ± 2.5 | 12.9 ± 1.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, indicating cell death.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cells and compound as described in the MTT assay protocol
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1-4). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, after subtracting the background absorbance.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and compound as described in the MTT assay protocol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI solution to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Experimental Workflow
References
- 1. In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5-Hydroxy-6,7,8-trimethoxycoumarin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of natural compounds belonging to the benzopyrone family, widely recognized for their diverse pharmacological activities, including significant anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key cellular signaling pathways crucial for cancer cell survival and progression.[1][2][3] 5-Hydroxy-6,7,8-trimethoxycoumarin is a specific coumarin (B35378) derivative that has been isolated from natural sources like Viola yedonensis Makino.[4] While literature suggests it possesses moderate inhibitory and cytotoxic effects, detailed characterization of its anticancer potential across various cell lines is an active area of research.[5]
These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against cancer cell lines. The methodologies cover essential assays for determining cytotoxicity, apoptosis induction, effects on the cell cycle, and impact on cell migration and invasion.
Data Presentation: Comparative Cytotoxicity of Coumarin Derivatives
While specific IC50 values for this compound are not extensively documented, the following table summarizes the cytotoxic activities of other relevant coumarin derivatives to provide a comparative context for experimental design and data interpretation.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4 (Cinnamic acid hybrid) | MCF-7 | Breast Cancer | 3.26 | [5][6] |
| Compound 4 (Cinnamic acid hybrid) | HL-60 | Leukemia | 8.09 | [5][6] |
| Compound 4 (Cinnamic acid hybrid) | A549 | Lung Cancer | 9.34 | [5][6] |
| Compound 8b (Cinnamic acid hybrid) | A549 | Lung Cancer | 4.63 | [5] |
| Compound 8b (Cinnamic acid hybrid) | MCF-7 | Breast Cancer | 7.35 | [5] |
| Compound 8b (Cinnamic acid hybrid) | HepG2 | Liver Cancer | 13.14 | [5][6] |
| Coumarin Sulfonamide 9c | MDA-MB-231 | Breast Cancer | 9.33 | [5] |
| Coumarin Sulfonamide 9c | KB | Oral Carcinoma | 13.66 | [5] |
| 5h (benzylsulfone coumarin) | Hela | Cervical Cancer | 18.1-32.6 (range) | [7] |
| 5m (benzylsulfone coumarin) | Hela, HepG2, H1299, HCT-116, MCF-7 | Various | 29.3-42.1 (range) | [7] |
| Geraniol derivative 33a | HeLa | Cervical Cancer | 0.13 | [8] |
Experimental Workflow
The overall workflow for evaluating the anticancer properties of this compound involves a multi-faceted approach, starting from basic cytotoxicity screening to more detailed mechanistic studies.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Hydroxy-6,7,8-trimethoxycoumarin in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the neuroprotective applications of 5-Hydroxy-6,7,8-trimethoxycoumarin is limited in publicly available literature. The following application notes and protocols are extrapolated from studies on structurally and functionally related coumarin (B35378) derivatives, which have demonstrated significant neuroprotective properties. These notes are intended to provide a conceptual framework for initiating research in this area.
Introduction
This compound is a naturally occurring coumarin compound.[1][2] The coumarin scaffold is recognized for a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3] Structurally similar coumarins have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating key signaling pathways involved in neuronal survival, oxidative stress, and inflammation.[4][5][6] These application notes outline potential neuroprotective mechanisms of this compound and provide detailed protocols for its investigation in neuroprotection studies.
Putative Mechanisms of Neuroprotection
Based on the activities of related coumarin derivatives, this compound is hypothesized to exert its neuroprotective effects through several key mechanisms:
-
Antioxidant Activity: The phenolic hydroxyl group at the 5-position is a potential scavenger of reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Coumarins are known to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory mediators.
-
Modulation of Neurotrophic Factor Signaling: Certain coumarin derivatives have been shown to activate critical pro-survival signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[4][5]
Key Signaling Pathways
The neuroprotective effects of coumarins are often mediated through the modulation of specific intracellular signaling cascades. The following pathways are proposed as potential targets for this compound.
TRKB-CREB-BDNF Signaling Pathway
Activation of the Tropomyosin receptor kinase B (TRKB) by BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. Some coumarin derivatives have been found to activate this pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent upregulation of pro-survival genes like BCL2 and BDNF itself.[4][5]
Caption: Putative activation of the TRKB-CREB-BDNF pathway by this compound.
Anti-inflammatory Pathway in Microglia
Neuroinflammation, mediated by activated microglia, contributes to neuronal death. Coumarins can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglia.
Caption: Hypothesized anti-inflammatory action in microglia.
Quantitative Data from Related Coumarin Studies
The following table summarizes quantitative data from neuroprotection studies on various coumarin derivatives, which can serve as a benchmark for evaluating this compound.
| Coumarin Derivative | Assay | Cell Line/Model | Result (IC₅₀/EC₅₀) | Reference |
| LMDS-2 | Tau Aggregation Inhibition | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | 8 µM | [4] |
| LMDS-4 | Tau Aggregation Inhibition | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | 14 µM | [4] |
| Kaempferol (Control) | DPPH Radical Scavenging | - | 28 µM | [4] |
| LM-031 | DPPH Radical Scavenging | - | 93 µM | [4] |
| LM-021 | Aβ Aggregation Inhibition | Aβ-GFP-expressing SH-SY5Y cells | 5.1 µM | [7] |
| Curcumin (Control) | Aβ Aggregation Inhibition | Aβ-GFP-expressing SH-SY5Y cells | 6.1 µM | [7] |
| Ostruthin | NO Production Inhibition | LPS-stimulated BV2 microglia | 9.8 µM | [8] |
| Ninhvanin | NO Production Inhibition | LPS-stimulated BV2 microglia | 12.3 µM | [8] |
| Ostruthin | PGE2 Production Inhibition | LPS-stimulated BV2 microglia | 9.4 µM | [8] |
| Ninhvanin | PGE2 Production Inhibition | LPS-stimulated BV2 microglia | 10.5 µM | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.
Neuronal Cell Culture and Treatment
A general workflow for treating neuronal cells with the test compound.
Caption: General workflow for in vitro neuroprotection assays.
Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of the compound against a neurotoxin-induced reduction in cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., Amyloid-beta 25-35, H₂O₂, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells (except for the control group) and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Nitric Oxide (NO) Production in Microglia (Griess Assay)
This protocol measures the anti-inflammatory effect of the compound on LPS-stimulated microglial cells.
Materials:
-
BV2 microglial cell line
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
This protocol is for detecting the phosphorylation and expression levels of key proteins in a signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
Conclusion
While direct evidence is still emerging, the structural features of this compound and the well-documented neuroprotective effects of related coumarin compounds provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its efficacy and mechanisms of action in various models of neurodegeneration.
References
- 1. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Screening of Novel Coumarin Compounds for Antiviral Activity
Introduction
Coumarin (B35378) and its derivatives, a class of compounds found naturally in many plants, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Recent research has highlighted their potential as a source for developing novel antiviral agents effective against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Chikungunya Virus (CHIKV), and Influenza.[1][2][4][5] Coumarins offer a privileged scaffold for drug design, characterized by stability, solubility, and low toxicity.[4][6][7][8] Their antiviral mechanisms are varied, targeting both viral-specific processes and host cell pathways essential for viral replication.[4][5][6] These mechanisms include inhibiting viral entry, key enzymes like reverse transcriptase and protease, and modulating cellular signaling pathways such as NF-κB and Akt-Mtor.[4][6][9]
These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic screening and evaluation of novel coumarin compounds for antiviral activity. Included are detailed protocols for essential assays, guidelines for data interpretation, and visualizations of experimental workflows and relevant signaling pathways.
General Workflow for Antiviral Screening
The initial evaluation of novel compounds involves a multi-step process to identify candidates with potent antiviral activity and low cellular toxicity. The workflow begins with assessing the compound's effect on host cell viability, followed by primary screening to detect antiviral efficacy, and finally, more specific assays to confirm activity and elucidate the mechanism of action.
References
- 1. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease [genesdis.jp.kxsz.net]
- 4. Coumarin: An emerging antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural coumarins as potential anti-SARS-CoV-2 agents supported by docking analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01989A [pubs.rsc.org]
- 9. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-6,7,8-trimethoxycoumarin as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and specific biological activities for 5-Hydroxy-6,7,8-trimethoxycoumarin are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of its source plants, Viola yedonensis and Viola philippica, and structurally related coumarin (B35378) derivatives. These are intended to serve as a guide for initiating research and the proposed activities and mechanisms should be experimentally validated.
Introduction
This compound is a naturally occurring coumarin isolated from the herbs of Viola yedonensis Makino and Viola philippica Cav.[1] Extracts from these plants have been reported to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, anti-viral, and anti-tumor properties.[2][3][4][5] Coumarins as a chemical class are known to modulate various biological pathways, and thus, this compound holds potential as a chemical probe for investigating cellular processes.
This document provides hypothesized applications and detailed protocols for utilizing this compound in biomedical research, particularly in the fields of inflammation and oncology.
Physicochemical Properties and Data Presentation
Proper characterization of a chemical probe is fundamental to its use in biological systems. Below is a summary of the known physicochemical properties of this compound. Researchers should supplement this with their own analytical data.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| CAS Number | 1581248-32-9 |
Hypothesized Biological Activity and Mechanism of Action
Based on the known anti-inflammatory properties of many coumarin derivatives, it is hypothesized that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Hypothesized Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism by which this compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for assays in which this compound can be evaluated for its potential biological activities.
Preparation of Stock Solutions
Accurate and reproducible results begin with proper sample preparation. Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is required for most in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh 2.52 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes a method to assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Workflow Diagram:
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add the compound dilutions to the cells and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay: Perform an MTT or similar viability assay on the remaining cells to assess the cytotoxicity of the compound.
Data Presentation:
| Concentration (µM) | Absorbance (540 nm) | % NO Inhibition | % Cell Viability |
| Vehicle Control | 0 | 100 | |
| LPS Control | - | 100 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
In Vitro Cytotoxicity Assay
This protocol outlines a general method for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.
Workflow Diagram:
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for counter-screening.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| A549 | |
| HeLa | |
| HEK293 |
Conclusion
This compound is a natural product with potential as a chemical probe for studying inflammatory and oncogenic pathways. The provided protocols offer a starting point for investigating its biological activities. It is crucial to perform thorough dose-response studies and to assess for any off-target effects to validate its utility as a selective chemical probe. Further research is warranted to elucidate its precise molecular targets and mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biohoer.com [biohoer.com]
- 3. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) compound isolated from plants such as Viola yedonensis.[1][2] Coumarins, a class of benzopyrone compounds, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6][7] The diverse biological effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, apoptosis, and inflammation, such as the NF-κB, MAPK, and Nrf2 pathways.[8][9][10][11][12]
While the therapeutic potential of many coumarin derivatives has been extensively studied, the specific mechanism of action of this compound remains to be fully elucidated. These application notes provide a comprehensive experimental framework for researchers to systematically investigate the biological activities and underlying molecular mechanisms of this compound. The protocols outlined herein describe a tiered approach, beginning with broad-spectrum activity screening and progressing to the identification of specific cellular and molecular targets.
Hypothesized Mechanisms of Action
Based on the known activities of structurally related coumarins, it is hypothesized that this compound may exert its biological effects through one or more of the following mechanisms:
-
Anticancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of proliferation in cancer cells.
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory signaling pathways such as NF-κB, leading to reduced production of inflammatory mediators.
-
Antioxidant Activity: Activation of the Nrf2 signaling pathway, resulting in the upregulation of antioxidant enzymes.
The following experimental protocols are designed to test these hypotheses.
Experimental Workflow
The investigation into the mechanism of action of this compound can be structured into a three-tiered approach, as illustrated in the workflow diagram below.
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Tier 1: Initial Screening for Biological Activity
Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer and normal cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
-
Calculate % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot % Cell Viability against compound concentration to determine the IC50 value.
Tier 2: Elucidation of Cellular Mechanisms
Protocol 2.1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[17][18][19][20]
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | ||||
| IC50 | ||||
| 2x IC50 |
Protocol 2.2: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound as described in Protocol 2.1.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[21][22][23][24][25]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| IC50 | |||
| 2x IC50 |
Protocol 2.3: Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of this compound on the expression and activation of proteins involved in apoptosis, cell cycle, and inflammatory signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[26][27][28]
Data Presentation: Present the western blot images and a corresponding table with densitometry analysis of the protein bands, normalized to the loading control.
| Treatment | Relative Protein Expression (Fold Change vs. Control) |
| Protein Name | |
| Control | 1.0 |
| IC50 | |
| 2x IC50 |
Protocol 2.4: NF-κB Reporter Assay
Objective: To specifically measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNF-α (as a stimulator of NF-κB)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[29][30][31][32][33]
Data Presentation:
| Compound Concentration (µM) | Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Control) | 0 | |
| + TNF-α | - | |
| 1 + TNF-α | ||
| 5 + TNF-α | ||
| 10 + TNF-α | ||
| 25 + TNF-α | ||
| 50 + TNF-α |
Tier 3: Identification of Molecular Targets
Further experiments, such as enzymatic assays with purified proteins (e.g., kinases involved in the NF-κB pathway) or pull-down assays using biotinylated this compound, can be employed to identify its direct molecular targets.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical mechanism by which this compound may inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the systematic investigation of the mechanism of action of this compound. By employing a tiered approach, researchers can efficiently screen for biological activity, elucidate the underlying cellular mechanisms, and potentially identify novel molecular targets. The provided protocols and data presentation formats are intended to facilitate reproducible and high-quality research in the field of natural product drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK A… [ouci.dntb.gov.ua]
- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. static.igem.org [static.igem.org]
- 19. kumc.edu [kumc.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. bosterbio.com [bosterbio.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. bowdish.ca [bowdish.ca]
- 30. researchgate.net [researchgate.net]
- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. indigobiosciences.com [indigobiosciences.com]
- 33. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for the Synthesis and Evaluation of 5-Hydroxy-6,7,8-trimethoxycoumarin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 5-Hydroxy-6,7,8-trimethoxycoumarin and its derivatives, a promising scaffold for the development of novel therapeutic agents. This document outlines proposed synthetic routes, detailed experimental protocols for biological assays, and summarizes the current understanding of their potential applications in drug discovery, particularly in oncology.
Introduction
Coumarins are a large class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The substitution pattern on the coumarin (B35378) ring is a key determinant of their biological activity. The specific scaffold, this compound, which can be isolated from plants such as Viola yedoensis, presents a unique combination of a reactive hydroxyl group for derivatization and electron-donating methoxy (B1213986) groups that can influence its pharmacokinetic and pharmacodynamic properties.[2][3]
Derivatives of the closely related 5-hydroxycoumarin core have shown significant potential as inhibitors of Tyrosyl-DNA Phosphodiesterase I (TDP1), an important enzyme in the DNA damage repair pathway.[1][4] Inhibition of TDP1 can sensitize cancer cells to the cytotoxic effects of topoisomerase I inhibitors like topotecan (B1662842), making this class of compounds attractive for combination cancer therapy.[1][4]
Proposed Synthesis of this compound Derivatives
While a specific published protocol for the synthesis of this compound was not identified, a plausible and efficient route can be proposed based on the well-established Pechmann condensation reaction.[5][6] This method involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Proposed Synthesis of 5-Hydroxy-6,7,8-trimethoxy-4-methylcoumarin via Pechmann Condensation
This protocol is a proposed method and should be optimized by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
Materials:
-
1,2,3-Trimethoxy-5-hydroxybenzene (or a suitable precursor)
-
Ethyl acetoacetate (B1235776)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., FeCl₃)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.0 eq) and ethyl acetoacetate (1.1-1.5 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate of the crude coumarin should form. Collect the product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Hydroxy-6,7,8-trimethoxy-4-methylcoumarin.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point determination).
Protocol 2: O-Alkylation of the 5-Hydroxy Group
This protocol describes a general method for derivatizing the hydroxyl group of the coumarin scaffold.
Materials:
-
5-Hydroxy-6,7,8-trimethoxy-4-methylcoumarin (from Protocol 1)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the 5-hydroxycoumarin (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired O-alkylated derivative.
Biological Activity and Drug Discovery Applications
The primary therapeutic potential of 5-hydroxycoumarin derivatives, based on current literature, lies in their ability to inhibit the DNA repair enzyme TDP1. This activity can potentiate the efficacy of conventional chemotherapeutic agents.
Signaling Pathway: TDP1 Inhibition and Sensitization to Topotecan
Caption: Inhibition of TDP1 by 5-hydroxycoumarin derivatives enhances topotecan-induced cancer cell death.
Quantitative Data: Biological Activity of 5-Hydroxycoumarin Derivatives
The following table summarizes the inhibitory activity of various 5-hydroxycoumarin derivatives against TDP1. While these are not 6,7,8-trimethoxy substituted, they provide a strong rationale for investigating this specific scaffold.
| Compound ID | Substituent (R) | Target | IC₅₀ (µM) | Reference |
| 33a | 4-Fluorophenyl | TDP1 | 0.13 | [1][4] |
| 33b | 4-Fluorophenyl (saturated monoterpenoid) | TDP1 | 0.26 | [1] |
| 34c | 4-Bromophenyl (myrtenol conjugate) | TDP1 | 0.35 | [1] |
| 37c | 2-Methoxyphenyl (myrtenol conjugate) | TDP1 | 0.45 | [1] |
| Furamidine | (Positive Control) | TDP1 | 1.2 | [1] |
Experimental Protocols for Biological Evaluation
Protocol 3: TDP1 Inhibition Assay (Fluorometric)
This protocol outlines a general method for assessing the TDP1 inhibitory activity of synthesized compounds using a fluorogenic biosensor.
Materials:
-
Recombinant human TDP1 enzyme
-
Fluorogenic TDP1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)
-
Synthesized coumarin derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Furamidine)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the synthesized coumarin derivatives and the positive control in assay buffer.
-
In a 384-well plate, add the assay buffer, the TDP1 enzyme, and the test compounds or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic TDP1 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37 °C).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds and their ability to sensitize cancer cells to other drugs.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin derivatives (stock solutions in DMSO)
-
Topotecan (or other chemotherapeutic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
For single-agent cytotoxicity: Treat the cells with serial dilutions of the synthesized coumarin derivatives.
-
For combination studies: Treat the cells with a fixed, non-toxic concentration of the coumarin derivative in combination with serial dilutions of topotecan.
-
Include vehicle control (DMSO) and positive control (topotecan alone) wells.
-
-
Incubation: Incubate the treated plates for 48-72 hours in a CO₂ incubator at 37 °C.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ values. For combination studies, assess the synergistic effect by comparing the IC₅₀ of topotecan with and without the coumarin derivative.
Workflow for In Vitro Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of synthesized coumarin derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel drug candidates, particularly in the field of oncology. The proposed synthetic strategies, based on the Pechmann condensation, offer a viable route to this core structure and its derivatives. The detailed protocols for biological evaluation will enable researchers to effectively screen these compounds for their potential as TDP1 inhibitors and to assess their ability to sensitize cancer cells to existing chemotherapies. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Study on antibacterial active components from Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Standard: 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Hydroxy-6,7,8-trimethoxycoumarin, a naturally occurring coumarin (B35378) isolated from species such as Viola yedoensis.[1][2][3] The protocols outlined below are intended to serve as a guide for researchers utilizing this compound as an analytical standard in various experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Appearance | Solid |
| CAS Number | 1581248-32-9 |
Note: Some physicochemical data may be predicted and should be confirmed with experimental analysis.
Analytical Methodologies
The following sections provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol describes a reverse-phase HPLC method suitable for determining the purity and concentration of this compound.
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) or acetonitrile (B52724) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
Chromatographic Conditions: The recommended HPLC parameters are detailed in Table 2. These conditions may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, return to 20% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of approximately 254 nm and 340 nm. |
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Purity can be assessed by the peak area percentage. Quantification is achieved by constructing a calibration curve from the peak areas of the working standards.
Workflow for HPLC Analysis:
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Confirmation
GC-MS is a powerful technique for the identification of this compound, particularly in complex matrices. The mass spectrum provides a molecular fingerprint that can be used for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile. Derivatization may be necessary to improve volatility and thermal stability, for example, by silylating the hydroxyl group.
-
GC-MS Conditions: The suggested GC-MS parameters are provided in Table 3. Optimization may be required.
| Parameter | Recommended Conditions |
| GC Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 50-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
-
Data Analysis: The resulting mass spectrum should be analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The fragmentation of coumarins often involves the loss of CO, methyl, and methoxy (B1213986) groups.[4] A proposed fragmentation pattern for this compound is shown in Table 4.
| m/z Value (Proposed) | Fragment Ion |
| 252 | [M]⁺ |
| 237 | [M - CH₃]⁺ |
| 224 | [M - CO]⁺ |
| 209 | [M - CO - CH₃]⁺ |
Analytical Workflow for GC-MS:
GC-MS analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Spectrometer Parameters: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). General parameters are provided in Table 5.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Spectral Width | 0-12 ppm | 0-200 ppm |
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak. The expected chemical shifts for the protons and carbons of this compound are provided in Tables 6 and 7, respectively. These are predicted values and should be confirmed with an authentic standard.
Table 6: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-3 | ~6.2 | d | ~9.5 |
| H-4 | ~7.6 | d | ~9.5 |
| 5-OH | Variable | br s | - |
| 6-OCH₃ | ~3.9 | s | - |
| 7-OCH₃ | ~3.9 | s | - |
| 8-OCH₃ | ~4.0 | s | - |
Table 7: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| C-2 | ~161 |
| C-3 | ~113 |
| C-4 | ~144 |
| C-4a | ~110 |
| C-5 | ~140 |
| C-6 | ~135 |
| C-7 | ~150 |
| C-8 | ~130 |
| C-8a | ~145 |
| 6-OCH₃ | ~61 |
| 7-OCH₃ | ~61 |
| 8-OCH₃ | ~62 |
Logical Relationship of Analytical Techniques:
Interrelation of analytical techniques for comprehensive characterization.
References
Application Notes and Protocols for Cell Culture-Based Testing of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of coumarin (B35378) compounds using cell culture-based assays. The protocols detailed herein are foundational for assessing the cytotoxic, apoptotic, and cell cycle-disrupting properties of novel or established coumarin derivatives.
Overview of Coumarin Compounds' Biological Activity
Coumarins are a class of benzopyrone compounds found in many plants, exhibiting a wide range of pharmacological activities.[1] In the context of cancer research, coumarins and their derivatives have garnered significant interest due to their potential as anticancer agents.[2][3] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and growth.[1][4] Understanding these mechanisms is vital for the development of effective coumarin-based therapeutics.
Data Presentation: Cytotoxicity of Coumarin Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various coumarin derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Coumarin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Coumarin | HeLa (Cervical Cancer) | MTT | 54.2 | [5] |
| Compound 4 (Coumarin Derivative) | HL60 (Promyelocytic Leukemia) | MTT | 8.09 | [6] |
| Compound 8b (Coumarin Derivative) | HepG2 (Liver Cancer) | MTT | 13.14 | [6] |
| Coumarin-acrylamide hybrid 6e | HepG2 (Liver Cancer) | MTT | 1.88 | [7] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | MTT | 7.18 | [7] |
| TCH-5c (Triphenylethylene-coumarin hybrid) | SK-BR-3 (Breast Cancer) | Not Specified | Not Specified | [8] |
| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric Cancer) | Not Specified | 0.13 | [3] |
| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate Cancer) | Not Specified | 0.34 | [3] |
| Coumarin-aminothiazole hybrid 52d | HT-29 (Colon Cancer) | Not Specified | 0.25 | [3] |
| Coumarin-aminothiazole hybrid 52d | HCT-116 (Colon Cancer) | Not Specified | 0.26 | [3] |
| Coumarin-palladium(II) complex C1 | HeLa (Cervical Cancer) | MTT | 30.44 | [9] |
| Coumarin-palladium(II) complex C2 | HeLa (Cervical Cancer) | MTT | 24.55 | [9] |
Experimental Workflow
A typical workflow for evaluating the anticancer effects of coumarin compounds involves a series of cell-based assays.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).[10] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Test coumarin compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%.[10] Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment using flow cytometry.[10] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test coumarin compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.[10] Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[10]
Cell Cycle Analysis
This protocol is used to determine the effects of the coumarin compound on cell cycle progression. Many coumarin compounds have been shown to induce cell cycle arrest at different phases, such as G1 or G2/M.[7][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test coumarin compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[9]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis
This protocol is to detect changes in the expression of specific proteins involved in signaling pathways affected by the coumarin compound.[2][6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test coumarin compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for other assays. After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Signaling Pathways Modulated by Coumarin Compounds
Coumarin compounds exert their anticancer effects by modulating various signaling pathways. Two of the most critical pathways are the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation, and the intrinsic apoptosis pathway.[1][2][4]
PI3K/Akt/mTOR Signaling Pathway
This pathway is often hyperactivated in cancer cells, promoting cell growth and survival.[1] Coumarins can inhibit this pathway, leading to reduced proliferation and induction of apoptosis.[1][3]
Intrinsic Apoptosis Pathway
Coumarins can induce apoptosis by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4] This leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[8]
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 8. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxy-6,7,8-trimethoxycoumarin Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-Hydroxy-6,7,8-trimethoxycoumarin.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
Possible Cause: This is a common issue for hydrophobic compounds when the concentration of the organic co-solvent is insufficient to maintain solubility after dilution in the aqueous phase.[1][2] This phenomenon is often referred to as "fall-out."
Solutions:
-
Optimize Co-solvent Concentration: The use of a water-miscible organic solvent in conjunction with an aqueous buffer can significantly increase the solubility of hydrophobic compounds.[3] Common co-solvents include Dimethyl Sulfoxide (B87167) (DMSO), ethanol (B145695), polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG).[3][4] It is crucial to keep the final concentration of the organic solvent low (ideally ≤ 0.1% for DMSO in cell-based assays) to avoid cytotoxicity.[2][3]
-
Vigorous Mixing: When diluting the stock solution, add the organic stock to the aqueous buffer slowly while vortexing or stirring vigorously.[1] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Pre-complexation: Before adding the organic stock solution, include a solubilizing agent like a cyclodextrin (B1172386) or a surfactant in the aqueous phase.[1] This allows for the formation of a more soluble complex.[1]
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Poor aqueous solubility can lead to variable compound concentrations in your assay, resulting in inconsistent data.[5] The compound may be precipitating at the tested concentrations, leading to an underestimation of its activity.[5]
Solutions:
-
Perform a Kinetic Solubility Test: Before conducting a full assay, determine the concentration at which this compound begins to precipitate in your specific assay medium.[3] This can be done by preparing a series of dilutions and measuring turbidity.[6]
-
Utilize Positive and Negative Controls: Include a known soluble compound with a similar mechanism of action (if available) and a vehicle control (the final concentration of your solvent in the medium).[3] This will help differentiate between compound-specific effects and artifacts from the solvent or precipitation.[3]
-
Consider Alternative Solubilization Strategies: If simple dilution is not yielding consistent results, more advanced techniques may be necessary. These include pH adjustment, complexation with cyclodextrins, or the use of surfactants.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound for creating a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[3] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar molecules.[3] However, it is critical to ensure the final DMSO concentration in your working solution is low (typically ≤ 0.1%) to avoid cellular toxicity.[2][3]
Q2: How can I improve the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: The presence of a phenolic hydroxyl group on the coumarin (B35378) ring suggests that the compound's solubility will be pH-dependent.[7] Increasing the pH of the aqueous buffer will deprotonate the hydroxyl group, leading to the formation of a more soluble phenolate (B1203915) salt.[7][8]
-
Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in the aqueous buffer can increase solubility.[4][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[10][11] This is a widely used technique to improve the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[10][12]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[13] Non-ionic surfactants like polysorbates (e.g., Tween® 80) or Pluronics® are often preferred due to their lower toxicity.[7][14]
Q3: Can I use heat to dissolve my compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid in the initial dissolution of the compound in the stock solvent.[2][6] However, prolonged exposure to heat should be avoided as it may lead to degradation of the compound.
Q4: How do I choose the best solubilization method for my experiment?
A4: The choice of method depends on the specific requirements of your experiment.[10] For cell-based assays, it is crucial to select a method that is non-toxic to the cells. For in vivo studies, the formulation must be biocompatible. It is often necessary to empirically test several methods to find the one that provides the desired solubility without interfering with the assay.[15]
Data Presentation: Solubility Enhancement Strategies
| Method | Agent(s) | Mechanism of Action | Key Considerations |
| pH Adjustment | Acidifying or alkalizing agents (e.g., HCl, NaOH) | For ionizable compounds, adjusting the pH alters the ionization state to a more soluble form.[16] For this compound, increasing the pH will deprotonate the hydroxyl group, increasing solubility.[7] | The final pH must be compatible with the experimental system (e.g., cell viability).[16] May not be effective for non-ionizable compounds.[8] |
| Co-solvency | DMSO, Ethanol, Propylene Glycol, PEG 400 | Reduces the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[9][17][18] | The concentration of the co-solvent must be carefully controlled to avoid toxicity in biological assays.[2][3] Can sometimes lead to precipitation upon further dilution.[2] |
| Complexation | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) | The hydrophobic drug molecule ("guest") is encapsulated within the lipophilic cavity of the cyclodextrin ("host"), forming a water-soluble complex.[11][12][19] | The stoichiometry of the complex can vary.[11] The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Micellar Solubilization | Surfactants (e.g., Tween® 80, Polysorbates, Pluronics®) | Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can encapsulate hydrophobic compounds in their core.[13][20] | The concentration of the surfactant must be above its CMC. The type and concentration of surfactant should be chosen to minimize toxicity. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[21][22]
Protocol 2: Solubility Enhancement by Co-solvency
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of a water-miscible organic solvent (e.g., 1%, 5%, 10%, 20% ethanol in phosphate-buffered saline).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Prepare an aqueous solution of a selected cyclodextrin (e.g., 1%, 2%, 5% w/v HP-β-cyclodextrin in water).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).[1]
-
While vigorously stirring the cyclodextrin solution, slowly add the compound's stock solution dropwise.[1]
-
Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for complex formation.
-
To obtain a stable, water-soluble powder, the final solution can be lyophilized (freeze-dried).[1]
-
The solubility of the complex can be determined by dissolving the lyophilized powder in an aqueous buffer and analyzing the concentration as described in Protocol 1.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Impact of poor solubility on signaling pathway studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 17. Co-solvency: Significance and symbolism [wisdomlib.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Overcoming Poor Solubility of Coumarins in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor solubility of coumarins in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my coumarin (B35378) compounds precipitate when I add them to aqueous buffers or cell culture media?
A1: Many coumarin derivatives are hydrophobic, meaning they have low water solubility. When a concentrated stock solution of a coumarin, typically in an organic solvent like DMSO, is diluted into an aqueous environment, the compound can "crash out" or precipitate because it is no longer soluble at that concentration in the aqueous medium. This is a common issue with many poorly soluble compounds.[1][2][3]
Q2: How can the poor solubility of my coumarin compound affect my experimental results?
A2: Poor solubility can lead to several issues that compromise the validity of your experimental data:
-
Inaccurate Concentration: The actual concentration of the dissolved compound in your assay will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Poor Reproducibility: The amount of precipitated compound can vary between wells and experiments, leading to inconsistent and unreliable results.[1]
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that can non-specifically inhibit enzymes or interact with assay components, leading to false-positive results.[1]
-
Cellular Toxicity: High concentrations of co-solvents like DMSO, used to initially dissolve the coumarin, can be toxic to cells.[2]
Q3: What are the primary strategies to improve the solubility of coumarins for biological assays?
A3: Several methods can be employed to enhance the aqueous solubility of coumarins:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG), can help keep the coumarin in solution.
-
pH Adjustment: For coumarin derivatives with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic coumarin molecules, forming inclusion complexes with enhanced aqueous solubility.[4]
-
Nanoparticle-based Delivery Systems: Encapsulating coumarins into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve their solubility, stability, and cellular uptake.[5]
-
Structural Modification: Altering the chemical structure of the coumarin by adding polar functional groups can intrinsically improve its solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Wells
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of the coumarin. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay medium. |
| Improper dilution method. | Pre-warm the aqueous buffer or media to 37°C. Add the coumarin stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even distribution.[2] |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the aqueous medium. |
| Interaction with media components. | Some components in complex media (e.g., proteins in serum) can interact with the compound and cause precipitation. Try reducing the serum concentration or using a simpler buffer if the assay allows. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Solution |
| Partial precipitation of the compound. | Visually inspect the assay plates for any signs of precipitation before and during the experiment. Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. |
| Compound aggregation. | Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to help prevent aggregation. Be sure to include a vehicle control with the surfactant alone.[1] |
| Inaccurate stock solution concentration. | Ensure the stock solution is fully dissolved. If crystals are visible, gently warm or sonicate the solution. Prepare fresh stock solutions regularly. |
| Cell-based factors. | Ensure consistent cell seeding density and health. Variations in cell number or viability can lead to inconsistent results. |
Data Presentation: Enhancing Coumarin Solubility
Table 1: Solubility of Coumarin in Different Co-solvent Systems
| Co-solvent | Composition (w/w %) | Temperature (K) | Molar Solubility (x 10^3) |
| Water | 100 | 298.15 | 0.12 |
| Acetonitrile | 100 | 298.15 | 15.8 |
| DMSO | 100 | 298.15 | 39.8 |
| DMF | 100 | 298.15 | 45.7 |
| Water-DMF | 20:80 | 298.15 | 35.5 |
| Water-ACN | 20:80 | 298.15 | 12.6 |
| Water-DMSO | 20:80 | 298.15 | 30.2 |
Data adapted from studies on coumarin solubility in various solvent systems.[6][7]
Table 2: Improvement of Coumarin Solubility with β-Cyclodextrin Complexation
| Coumarin Derivative | Molar Ratio (Coumarin:β-CD) | Inclusion Yield (%) |
| 4,7-dimethyl-2H-chromen-2-one (DMC) | 2:1 | 95.8 |
| 7-methoxy-4-methyl-2H-chromen-2-one (MMC) | 2:1 | 93.6 |
Data from a study on the formation of inclusion complexes to improve coumarin solubility.[4]
Table 3: Characteristics of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value |
| Particle Size | 138.5 ± 76.06 nm |
| Polydispersity Index (PDI) | 0.245 ± 0.00 |
| Zeta Potential | -22.2 ± 8.15 mV |
| Encapsulation Efficiency | 63.09 ± 3.46% |
Data from a study on the formulation of coumarin-loaded solid lipid nanoparticles.[5]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of a coumarin compound in an aqueous buffer.
Materials:
-
Coumarin compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of the coumarin in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the coumarin stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well using a multichannel pipette to achieve the desired final concentrations.
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm) or by using a nephelometer.
-
Determine the kinetic solubility as the highest concentration of the compound that does not show a significant increase in absorbance or light scattering compared to the buffer-only control.[8][9][10]
Protocol 2: Preparation of Coumarin-Cyclodextrin Inclusion Complexes
This protocol describes a co-precipitation method for preparing coumarin-β-cyclodextrin (β-CD) inclusion complexes.
Materials:
-
Coumarin derivative
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the coumarin derivative in ethanol to create a concentrated solution.
-
Dissolve β-CD in deionized water, with gentle heating if necessary.
-
Slowly add the coumarin-ethanol solution to the aqueous β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol using a rotary evaporator.
-
Filter the resulting aqueous solution to remove any un-complexed, precipitated coumarin.
-
Freeze the solution and then lyophilize (freeze-dry) to obtain the coumarin-β-CD inclusion complex as a powder.[4][11][12][13]
-
The resulting powder can be reconstituted in the desired aqueous buffer for use in biological assays.
Protocol 3: Formulation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines a high-pressure homogenization method for preparing coumarin-loaded SLNs.
Materials:
-
Coumarin
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Deionized water
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Dissolve the coumarin in the molten lipid.
-
Prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and mix using a high-speed homogenizer to form a coarse oil-in-water emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be used directly or further processed (e.g., lyophilized) for storage.[5][14][15][16]
Visualizations
Signaling Pathway
Many coumarin derivatives have been reported to modulate various cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by coumarin derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for addressing the poor solubility of a coumarin compound in a biological assay.
Caption: A workflow for troubleshooting and overcoming the poor solubility of coumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Preparation and Evaluation of Supramolecular Complexes with Curcumin for Enhanced Cytotoxicity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hydroxylated and Methoxylated Coumarins
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of hydroxylated and methoxylated coumarins.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of hydroxylated and methoxylated coumarins.
Issue 1: Poor Resolution and Overlapping Peaks
Q: My chromatogram shows poor resolution between hydroxylated and methoxylated coumarin (B35378) peaks. What are the likely causes and how can I improve the separation?
A: Poor resolution is a frequent challenge, often stemming from suboptimal mobile phase composition or an inappropriate stationary phase.
-
Mobile Phase Optimization: The polarity of the mobile phase is critical for separating compounds with similar structures.
-
Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact retention times and resolution. A lower percentage of the organic modifier generally increases retention and can improve the separation of closely eluting peaks.
-
pH Control: The pH of the mobile phase affects the ionization state of hydroxylated coumarins, which in turn alters their retention behavior.[1][2][3][4] For acidic compounds like hydroxylated coumarins, decreasing the mobile phase pH (ion suppression) can increase retention and improve peak shape.[4] Experimenting with a pH range of 2.5-4.5 is a good starting point. Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is crucial to maintain a stable pH throughout the analysis.[3][5]
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.[6]
-
-
Stationary Phase Selection:
-
Column Chemistry: C18 columns are the most commonly used stationary phases for coumarin separation.[6][7] However, for structurally similar compounds, other stationary phases like C8, phenyl-hexyl, or cyano columns might offer different selectivity and improved resolution.[8][9][10]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution, although they may generate higher backpressure.[9]
-
-
Gradient vs. Isocratic Elution:
-
For complex mixtures of coumarins with a wide range of polarities, a gradient elution is generally preferred.[11][12][13][14] A gradient program allows for the efficient elution of both less retained (more polar) and strongly retained (less polar) compounds within a reasonable timeframe, resulting in sharper peaks and improved resolution.[12][13]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for separating a small number of compounds with similar retention behavior.[11][12][13]
-
Workflow for Optimizing Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Q: The peaks for my hydroxylated coumarins are showing significant tailing. What causes this and how can I fix it?
A: Peak tailing for phenolic compounds like hydroxylated coumarins is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[15]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the polar hydroxyl groups of the coumarins, leading to tailing.[15]
-
Use End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[16]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte during its passage through the column, resulting in tailing. It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[4]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Contamination at the column inlet can also cause peak shape issues.[17] Backflushing the column or replacing the inlet frit may resolve the problem.[16]
Logical Relationship of Peak Tailing Causes:
Caption: Common causes of peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating hydroxylated and methoxylated coumarins?
A1: A common and effective starting point for reversed-phase HPLC of coumarins is a gradient elution using water (A) and acetonitrile (B), with both phases acidified.[6] A typical gradient might be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase it to a high percentage (e.g., 80-90%) over 20-30 minutes.
Q2: Which stationary phase is best for coumarin analysis?
A2: A C18 column is the most widely used and generally a good first choice for the separation of coumarins.[6][7] They provide good retention and selectivity for these moderately non-polar compounds. For more challenging separations, exploring columns with different selectivities, such as C8 or phenyl-hexyl, may be beneficial.[8][9][10]
Q3: Should I use isocratic or gradient elution?
A3: For samples containing multiple coumarins with varying polarities (which is common with hydroxylated and methoxylated derivatives), gradient elution is highly recommended.[11][12][13][14] It provides better resolution for complex mixtures and can reduce analysis time compared to isocratic methods.[12][13] Isocratic elution is simpler but may not be sufficient to separate all compounds in a complex sample.[11][12]
Q4: What detection wavelength should I use for coumarins?
A4: Coumarins generally exhibit strong UV absorbance. A detection wavelength in the range of 300-330 nm is often optimal for many coumarins.[7] Using a photodiode array (PDA) detector is advantageous as it allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.
Experimental Protocols
Protocol 1: General HPLC Method for Coumarin Separation
This protocol provides a starting point for the analysis of hydroxylated and methoxylated coumarins.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B in 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Protocol 2: Optimized Gradient for Complex Mixtures
This protocol is designed for samples containing a wide range of coumarin polarities.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B for 2 min, 10% to 50% B in 20 min, 50% to 90% B in 5 min, hold at 90% B for 3 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | PDA Detector (200-400 nm), extraction at 325 nm |
| Injection Volume | 5 µL |
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers
| Modifier (0.1%) | Effect on Peak Shape | Effect on Retention Time | Recommended Use |
| Formic Acid | Good | Moderate | General purpose, MS-compatible |
| Acetic Acid | Good | Moderate | General purpose, UV detection |
| TFA | Excellent | Increased | Improves peak shape for basic compounds, can suppress MS signal |
Table 2: Stationary Phase Characteristics and Applications
| Stationary Phase | Primary Interaction | Best Suited For |
| C18 (Octadecyl) | Hydrophobic | General purpose, good retention for non-polar to moderately polar compounds |
| C8 (Octyl) | Hydrophobic (less than C18) | Less retention than C18, useful for more hydrophobic compounds |
| Phenyl-Hexyl | π-π interactions, hydrophobic | Aromatic compounds, offers different selectivity to C18 |
| Cyano | Dipole-dipole, weak hydrophobic | Polar compounds, can be used in both normal and reversed-phase |
References
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. mastelf.com [mastelf.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Common HPLC Problems & How to Deal With Them [phenomenex.com]
Troubleshooting 5-Hydroxy-6,7,8-trimethoxycoumarin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 5-Hydroxy-6,7,8-trimethoxycoumarin precipitation in cell culture media.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like many coumarins. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations in the media can be toxic to cells and may not prevent precipitation of highly hydrophobic compounds. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% (v/v). For sensitive cell lines, a concentration of 0.1% or lower is recommended.[1] |
Experimental Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Issue: Precipitation of this compound Over Time in the Incubator
Question: My working solution of this compound is clear initially, but after a few hours in the incubator, I observe a precipitate. Why is this happening?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the cell culture environment and interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable at 37°C or at the pH of the cell culture medium (typically pH 7.2-7.4), leading to degradation and precipitation of less soluble byproducts. | While specific stability data for this compound is not readily available, coumarins can be susceptible to degradation under certain conditions. Consider reducing the incubation time if experimentally feasible. |
| Interaction with Media Components | The compound may interact with components in the serum (e.g., proteins) or the basal medium itself, forming insoluble complexes. | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free formulation for a short-term experiment to see if this alleviates the issue. |
| Evaporation | Evaporation of media from the culture plates over time can increase the concentration of the compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[2] While it is generally soluble in DMSO, for other potential solvents, it is advisable to test solubility with a small amount of the compound in solvents such as ethanol.[3]
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A2: You can perform a simple solubility test. Prepare a high-concentration stock solution in DMSO and make serial dilutions in your complete cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) and observe for precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm); an increase in absorbance indicates precipitation.
Q3: Can I adjust the pH of the media to improve the solubility of this compound?
A3: The 5-hydroxyl group on the coumarin (B35378) ring is weakly acidic. Therefore, slightly increasing the pH of the medium could potentially increase its solubility by promoting deprotonation. However, altering the pH of cell culture media can have significant effects on cell health and growth. Any adjustments should be minor and their impact on your specific cell line should be carefully evaluated.
Q4: Are there any alternative methods to improve the solubility of this compound in cell culture?
A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds, although they require more extensive development:
-
Use of co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene (B3416737) glycol (PEG) can sometimes be used in the formulation.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve its solubility and bioavailability in cell culture.
Signaling Pathway of Solubility Issues:
Caption: Factors leading to the precipitation of this compound.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound (MW: 252.22 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 252.22 g/mol * 1 mol/1000 mmol = 0.0025222 g = 2.52 mg
-
-
Weigh the compound:
-
Carefully weigh out 2.52 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath.
-
-
Visual Inspection:
-
After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol for Determining Maximum Soluble Concentration
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well flat-bottom plate
-
Sterile microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of pre-warmed complete cell culture medium to wells A2 through A12.
-
Add 2 µL of your 10 mM DMSO stock solution to well A1 (this will be your highest concentration, 200 µM, with 2% DMSO initially).
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix well, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.
-
Well A11 will serve as a vehicle control (add 2 µL of DMSO to 100 µL of medium).
-
Well A12 will be a media-only control.
-
-
Final Dilution to Working DMSO Concentration:
-
To bring the final DMSO concentration to a more physiologically relevant level (e.g., 0.5%), add 300 µL of pre-warmed media to all wells. This will also further dilute your compound concentrations.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.
-
Troubleshooting Logic Diagram:
Caption: Logic for troubleshooting precipitation based on timing.
References
Stability of 5-Hydroxy-6,7,8-trimethoxycoumarin in DMSO stock solutions
This technical support center provides guidance on the stability of 5-Hydroxy-6,7,8-trimethoxycoumarin in DMSO stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. This compound is generally soluble in DMSO.[1]
Q2: What are the recommended storage conditions and stability of this compound in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] To minimize degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of degradation of my this compound DMSO stock solution?
A3: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to adhere to recommended storage conditions and consider periodic quality control checks, especially for long-term studies.
Q4: Can I store my DMSO stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature for extended periods is not recommended. While some compounds may be stable for a short duration, the risk of degradation increases significantly. It is always best to store stock solutions at or below -20°C.
Q5: How do multiple freeze-thaw cycles affect the stability of the compound in DMSO?
A5: Repeated freeze-thaw cycles can compromise the stability of compounds in DMSO.[2] These cycles can introduce moisture from the atmosphere into the DMSO, which can lead to hydrolysis of the compound. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The compound's solubility limit in DMSO has been exceeded. 2. The compound has degraded, and the degradation products are less soluble. 3. Water has been absorbed by the DMSO, reducing the compound's solubility.[2] | 1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it may indicate degradation. It is recommended to prepare a fresh stock solution. 3. Use anhydrous DMSO and proper storage techniques to prevent moisture absorption. |
| Inconsistent or unexpected experimental results. | 1. The compound may have degraded in the stock solution, leading to a lower effective concentration. 2. The compound may be interacting with other components in the assay. | 1. Prepare a fresh stock solution from a new batch of the compound. 2. Perform a quality control check of the stock solution using a suitable analytical method like HPLC. 3. Review the experimental protocol for any potential incompatibilities. |
| Low or no biological activity observed. | 1. The compound may have degraded. 2. The concentration of the stock solution may be inaccurate. | 1. Prepare a fresh stock solution and re-run the experiment. 2. Verify the concentration of the stock solution using a spectrophotometric or chromatographic method. |
Experimental Protocols
Preparation of this compound DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, light-protected sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO under different storage conditions over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare several aliquots of the 10 mM stock solution in DMSO.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, and protected from light).
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., day 0, day 1, day 7, day 14, day 30, and day 60).
-
-
HPLC Analysis:
-
At each time point, dilute a sample from each storage condition to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Use a suitable gradient elution method to separate the parent compound from any potential degradation products. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at day 0.
-
Plot the percentage of the compound remaining against time for each storage condition to determine the stability profile.
-
Signaling Pathways and Experimental Workflows
As a member of the coumarin (B35378) family, this compound may modulate several key signaling pathways involved in inflammation and cellular stress responses. The diagrams below illustrate these potential interactions and a general workflow for investigating the stability of the compound.
References
Minimizing off-target effects of 5-Hydroxy-6,7,8-trimethoxycoumarin in in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Hydroxy-6,7,8-trimethoxycoumarin in in vitro assays, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
A1: this compound is a naturally occurring coumarin (B35378) compound that can be isolated from plants such as Viola yedonensis Makino and Viola philippica Cav.[1][2][3] Coumarins as a class are known to exhibit a wide range of biological activities, including potential antioxidant, antimicrobial, and anti-inflammatory effects. The specific mode of action for this particular compound is associated with its potential to interact with and modulate various biological pathways, enzymes, and receptors.
Q2: What are the common off-target effects associated with coumarin-based compounds?
A2: While direct off-target effects for this compound are not extensively documented, the coumarin scaffold is known to interact with multiple biological targets.[4][5] Potential off-target activities for coumarin derivatives may include modulation of various signaling pathways, interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammation and oxidative stress.[4] Some coumarins have also been noted for their effects on cell cycle proteins and anticoagulant activity through inhibition of vitamin K epoxide reductase.[5][6]
Q3: How can I proactively minimize the risk of off-target effects in my experimental design?
A3: A robust experimental design is crucial. Key strategies include:
-
Use the lowest effective concentration: Perform careful dose-response studies to identify the minimal concentration that achieves the desired on-target effect.
-
Include appropriate controls: Use negative controls (structurally similar but inactive analogs, if available) and positive controls for your target.
-
Employ orthogonal assays: Confirm your findings using at least two different assay formats that measure the same biological endpoint but rely on different detection technologies.
-
Use counter-screening: Test the compound in cell lines that do not express the intended target. A persistent effect suggests off-target activity.[4]
-
Ensure compound purity and stability: Verify the purity of your compound batch and ensure its stability under assay conditions to avoid artifacts from impurities or degradation products.
Q4: What are common sources of assay interference with compounds like this compound?
A4: Coumarins, like many fluorescent small molecules, can directly interfere with assay readouts. Potential interferences include:
-
Autofluorescence: The compound's native fluorescence may overlap with the emission spectra of fluorescent reporters (e.g., GFP, resorufin), leading to false-positive signals.[7]
-
Light Scattering/Absorption: At high concentrations, the compound may absorb excitation or emission light, leading to signal quenching.
-
Assay-Specific Interactions: Some compounds can inhibit reporter enzymes like luciferase or precipitate in the assay medium, causing non-specific effects. It is essential to run controls where the compound is tested in the absence of cells or the primary target.[4]
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity is observed at concentrations close to the effective dose.
This may indicate that the observed cell death is due to an off-target effect rather than the intended mechanism of action.
| Troubleshooting Steps | Rationale & Actions |
| 1. Confirm On-Target Engagement | Use a target engagement assay (e.g., CETSA, see Protocol 2) to confirm that the compound binds to its intended target at the concentrations causing toxicity. |
| 2. Profile in Target-Negative Cells | Test the compound's cytotoxicity in a cell line that does not express the target (e.g., via CRISPR knockout or siRNA knockdown).[4] If toxicity persists, it is likely off-target. |
| 3. Broaden Cytotoxicity Profiling | Screen the compound against a diverse panel of cell lines from different tissues.[4] Off-target toxicity may be specific to certain cell types with unique pathway dependencies. |
| 4. Assess for Non-Specific Mechanisms | Investigate common off-target toxicity mechanisms, such as mitochondrial dysfunction (e.g., using a Seahorse assay) or reactive oxygen species (ROS) generation. |
Issue 2: Results are inconsistent across different assay platforms or cell lines.
This can occur if an off-target effect contributes to the readout in one assay system but not another.
| Troubleshooting Steps | Rationale & Actions |
| 1. Check for Assay Interference | Run control experiments to rule out direct compound interference with your assay components (e.g., fluorescence, luciferase activity). Test the compound in a cell-free version of your assay. |
| 2. Compare Target Expression Levels | Quantify the expression level of your intended target protein across the different cell lines used. Discrepancies in target abundance can lead to varied responses. |
| 3. Consider Off-Target Pathway Modulation | The compound might be affecting a signaling pathway that is differentially regulated between your cell lines.[4] For example, if the compound has an off-target effect on a cell cycle checkpoint, its impact will vary depending on the proliferation rate of the cells. |
| 4. Use an Orthogonal Assay | Validate the primary finding using a different method. For example, if your primary screen was a reporter gene assay, validate hits using a direct measure of protein expression (e.g., Western Blot) or target activity. |
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| Appearance | White to off-white solid | [8] |
| Primary Stock Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [8] |
| Aqueous Solubility | Sparingly soluble | [8] |
Note: Proper dissolution is critical for obtaining accurate and reproducible results. Always include a vehicle control (e.g., DMSO) in experiments.[8]
Table 2: Example Data from a Hypothetical Kinase Selectivity Panel
This table illustrates how to present data from an off-target screening panel to assess selectivity. The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.
| Kinase Target | % Inhibition at 10 µM | Selectivity Assessment |
| Primary Target Kinase A | 95% | On-Target |
| Kinase B | 85% | Potential Off-Target |
| Kinase C | 45% | Moderate Off-Target |
| Kinase D | 12% | Likely Inactive |
| Kinase E | 5% | Inactive |
Experimental Protocols
Protocol 1: Cell-Based Counter-Screening Assay to Identify Off-Target Cytotoxicity
This protocol is designed to distinguish between on-target and off-target cytotoxicity.
-
Cell Line Selection:
-
Target-Positive Line: A cell line where the intended target is expressed and functionally important (e.g., a cancer cell line dependent on a specific kinase).
-
Target-Negative Line: An isogenic cell line where the target has been knocked out (e.g., using CRISPR/Cas9) or a cell line that naturally lacks expression of the target.
-
-
Cell Seeding: Seed both cell lines in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle-only control.
-
Cell Treatment: Add the compound dilutions to the plates containing both the target-positive and target-negative cells.
-
Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®) or ATP-based assay (e.g., CellTiter-Glo®).[7]
-
Data Analysis:
-
Plot the dose-response curves for both cell lines.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
Interpretation: A significant loss of potency (e.g., >10-fold increase in IC₅₀) in the target-negative cell line compared to the target-positive line suggests the cytotoxicity is primarily on-target. Similar IC₅₀ values in both lines indicate a high likelihood of off-target toxicity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment.
-
Cell Culture and Harvest: Culture cells to ~80% confluency. Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Compound Treatment: Aliquot the cell suspension into separate tubes. Treat with either vehicle (DMSO) or varying concentrations of this compound. Incubate at 37°C for 30-60 minutes to allow compound binding.
-
Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation. Immediately cool the samples on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein, confirming direct target engagement.
-
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Effects of Coumarins with Different Substitution Patterns [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: LC-MS/MS Method Development for 5-Hydroxy-6,7,8-trimethoxycoumarin in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 5-Hydroxy-6,7,8-trimethoxycoumarin in complex biological matrices such as plasma, serum, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for this compound analysis?
A1: For initial method development, a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is a recommended starting point. Based on the structure of this compound and data from related coumarin (B35378) compounds, the following parameters can be used as a baseline.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate. |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 253.07 (Calculated for [M+H]⁺ of C₁₂H₁₂O₆) |
| Product Ions (Q3) | Predicted fragments include losses of methyl (CH₃), water (H₂O), and carbon monoxide (CO). Start by monitoring transitions like m/z 253.07 → 238.05 (loss of CH₃), m/z 253.07 → 235.06 (loss of H₂O), and m/z 253.07 → 225.04 (loss of CO). |
| Collision Energy (CE) | Optimize between 15-40 eV for each transition. |
Note: These parameters should be systematically optimized for your specific instrument and application.
Q2: What is the expected fragmentation pattern for this compound in MS/MS?
A2: The fragmentation of coumarins in positive ion mode typically involves neutral losses of carbon monoxide (CO), methyl groups (CH₃) from methoxy (B1213986) substituents, and water (H₂O) from hydroxyl groups.[1] For this compound ([M+H]⁺ = m/z 253.07), the primary fragmentation pathways are predicted to be:
-
Loss of a methyl radical (-•CH₃): from one of the methoxy groups, leading to a fragment at m/z ~238.
-
Loss of water (-H₂O): from the hydroxyl group, resulting in a fragment at m/z ~235.
-
Loss of carbon monoxide (-CO): from the pyrone ring, a characteristic fragmentation of the coumarin core, leading to a fragment at m/z ~225.[2][3]
-
Sequential losses: such as the loss of a methyl group followed by CO.
It is crucial to perform a product ion scan on the precursor ion (m/z 253.07) to confirm the most abundant and specific fragment ions for developing Multiple Reaction Monitoring (MRM) transitions.
Q3: How can I minimize matrix effects when analyzing plasma samples?
A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in complex matrices like plasma.[4] Strategies to minimize them include:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[5] SPE, particularly using mixed-mode or polymeric reversed-phase cartridges, can provide cleaner extracts.[5]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components, especially phospholipids (B1166683).[6] A good gradient can help elute phospholipids later than your analyte.
-
Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components.[4]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is ideal as it co-elutes and experiences similar matrix effects, providing more accurate quantification. If a SIL-IS is unavailable, a structural analog can be used.
-
Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[4]
Q4: Which sample preparation technique is best for this compound in plasma?
A4: Solid-Phase Extraction (SPE) is highly recommended for extracting coumarins from plasma as it provides superior clean-up compared to protein precipitation.[5] A reversed-phase (e.g., C18) or a mixed-mode cation exchange (MCX) cartridge can be effective. A generic protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?
-
Answer:
-
Confirm MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Verify that you are monitoring the correct precursor and product ion masses for this compound ([M+H]⁺ ≈ m/z 253.07).
-
Check Ion Source Settings: Optimize the ESI source parameters, including capillary voltage, gas flows (nebulizer, auxiliary), and temperature. Inappropriate settings can prevent efficient ionization.[7]
-
Investigate In-Source Fragmentation: Coumarins can sometimes fragment within the ion source before reaching the collision cell.[8][9] This can deplete the precursor ion signal. Try reducing the declustering potential or fragmentor voltage to minimize this effect.[8]
-
Evaluate Sample Preparation: Your analyte may be lost during sample preparation. Check the recovery of your extraction method by spiking a known amount of analyte into a blank matrix and comparing the response to a pure standard.
-
Assess for Severe Ion Suppression: The analyte signal may be completely suppressed by the matrix. To test this, perform a post-column infusion experiment or compare the response of a standard in solvent versus a post-extraction spiked blank matrix sample.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatographic peak is tailing or split. What are the common causes?
-
Answer:
-
Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if necessary. Ensure you are using an appropriate column for your analyte (e.g., C18).
-
Mobile Phase Incompatibility: Ensure your analyte is fully dissolved in the initial mobile phase. If the reconstitution solvent is much stronger than the starting mobile phase conditions, it can cause peak distortion.
-
pH Effects: The mobile phase pH can affect the peak shape of ionizable compounds. Since this compound has a phenolic hydroxyl group, ensure the mobile phase is acidic (e.g., 0.1% formic acid) to keep it in a single protonation state.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help if metal chelation is an issue.
-
Issue 3: High Variability in Results
-
Question: My results are not reproducible between injections. What should I investigate?
-
Answer:
-
Inconsistent Sample Preparation: This is a primary source of variability. Ensure your pipetting is accurate and that each sample is treated identically. Automation can help improve precision.
-
Matrix Effects: Variability in the matrix composition between different samples can lead to inconsistent ion suppression or enhancement. The use of a suitable internal standard is critical to correct for this.[6]
-
Carryover: The analyte may be carrying over from a high concentration sample to the next injection. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume/time.
-
Analyte Stability: The analyte may be degrading in the sample matrix or in the autosampler. Perform stability tests (e.g., freeze-thaw, bench-top, post-preparative) to assess this.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for other coumarins and should be optimized for the target analyte.[4]
Materials:
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX) or Reversed-Phase C18.
-
Plasma sample.
-
Internal Standard (IS) working solution.
-
2% Phosphoric Acid in water.
-
Methanol (LC-MS grade).
-
Elution Solvent: Methanol or Acetonitrile.
-
Reconstitution Solvent: Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and vortex. Add 200 µL of 2% phosphoric acid and vortex again.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Table 2: Example LC Gradient and MS Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 450 °C |
| MRM Transitions | Analyte |
| This compound | |
| This compound | |
| Internal Standard |
Note: All MS parameters (voltages, temperatures, gas flows) require optimization for the specific instrument in use.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low or inconsistent LC-MS/MS signal.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Coumarin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting tips, and detailed protocols for overcoming the challenges associated with the poor aqueous solubility of coumarin (B35378) derivatives to enhance their bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many coumarin derivatives?
A1: The primary challenge is their poor aqueous solubility. Many coumarin derivatives are hydrophobic, meaning they do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption into the bloodstream.[1] Additionally, some coumarins may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: Which formulation strategies are most effective for improving the bioavailability of coumarin derivatives?
A2: Several strategies have proven effective, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano level (e.g., nanoemulsions, solid lipid nanoparticles) can significantly enhance dissolution rates.
-
Amorphous Solid Dispersions (ASDs): Dispersing the coumarin derivative in a polymer matrix in an amorphous (non-crystalline) state eliminates the need for the drug to overcome its crystal lattice energy to dissolve, leading to improved solubility and dissolution.[2][3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract.[5] This keeps the lipophilic coumarin derivative in a dissolved state, ready for absorption.[1]
Q3: What is a solid dispersion, and how does it enhance the bioavailability of coumarins?
A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[3][4][6] For coumarins, this typically involves dispersing the crystalline drug into a hydrophilic polymer matrix. This process can create an amorphous solid dispersion, where the coumarin molecules are molecularly dispersed within the polymer. This amorphous state has higher energy than the stable crystalline form, leading to increased aqueous solubility and a faster dissolution rate, which in turn can significantly improve oral bioavailability.[2][7]
Q4: What are the key differences between nanoemulsions and solid lipid nanoparticles (SLNs) for delivering coumarins?
A4: Both are nanoparticle-based delivery systems that enhance bioavailability by increasing the surface area of the drug. The main difference lies in their composition:
-
Nanoemulsions are oil-in-water or water-in-oil systems stabilized by surfactants, with the coumarin derivative dissolved in the oil phase. They are in a liquid state.
-
Solid Lipid Nanoparticles (SLNs) are made from lipids that are solid at room temperature. The coumarin is encapsulated within this solid lipid core.[8] SLNs can offer better-controlled release and may protect the encapsulated drug from chemical degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with coumarin derivative formulations.
Issue 1: My coumarin derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays.
-
Problem: This is a common issue due to the low aqueous solubility of many coumarins. The DMSO keeps it soluble, but upon dilution into an aqueous medium, the concentration may exceed its solubility limit, causing it to crash out of solution.[9]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your coumarin stock in DMSO is fully dissolved. Gentle warming or sonication can help redissolve any crystals.[9]
-
Lower the Final Concentration: Aggregation is often concentration-dependent. Try reducing the final concentration of the coumarin derivative in your assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. This gradual introduction to the aqueous environment can sometimes prevent precipitation.
-
Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) into your final aqueous buffer. Always include a vehicle control to account for any effects of the co-solvent.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Tween® 80) to your buffer to help maintain solubility.
-
Issue 2: The amorphous solid dispersion (ASD) of my coumarin derivative shows signs of recrystallization during storage.
-
Problem: The amorphous state is thermodynamically unstable and has a tendency to revert to the more stable crystalline form over time, especially under conditions of high temperature and humidity.[2] This will negate the bioavailability enhancement.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Polymers with a high glass transition temperature (Tg) can reduce the molecular mobility of the dispersed coumarin, hindering crystallization. Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.
-
Drug-Polymer Interactions: Select a polymer that can form intermolecular interactions (e.g., hydrogen bonds) with the coumarin derivative. These interactions help to stabilize the drug in its amorphous state within the polymer matrix.[10]
-
Add a Crystallization Inhibitor: In some cases, a second polymer or a small molecule inhibitor can be added to the formulation specifically to prevent crystallization. For example, PVP is often used as a crystallization inhibitor in polyethylene (B3416737) glycol (PEG) matrices.[11]
-
Storage Conditions: Store the ASD in a tightly sealed container with a desiccant at a low temperature to minimize exposure to heat and humidity, which can accelerate recrystallization.
-
Issue 3: The nanoemulsion of my coumarin derivative is unstable and shows phase separation over time.
-
Problem: Nanoemulsions are kinetically stable systems, but they can become unstable through processes like Ostwald ripening (smaller droplets merging into larger ones), leading to phase separation.[12]
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: The type and concentration of the surfactant are crucial for stabilizing the oil-water interface. A higher concentration of surfactant (typically 30-60% in SEDDS formulations) may be needed, but this must be balanced with potential toxicity.[13]
-
Use a Co-surfactant/Co-solvent: Co-surfactants (like Transcutol®) or co-solvents (like ethanol or PEG 400) can increase the flexibility of the interfacial film and improve the emulsification process.
-
High-Energy Homogenization: For preparing nanoemulsions, high-energy methods like high-pressure homogenization or ultrasonication are often necessary to produce small, uniform droplets that are more stable.[14]
-
Component Selection: Ensure the coumarin derivative has good solubility in the chosen oil phase. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios of oil, surfactant, and co-surfactant for stable nanoemulsion formation.[5]
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies on various coumarin derivatives, comparing their pure forms to enhanced formulations.
Table 1: Pharmacokinetic Parameters of Osthole in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Osthole (Pure Drug) | - | - | - | 100 (Baseline) | [15] |
| Osthole Nanoemulsion | Data indicates improved cell viability and antioxidant activity, suggesting enhanced delivery, though specific PK values are not provided in the abstract. | - | - | - |[12] |
Note: Osthole is known to be insoluble in water and has a short half-life, resulting in poor bioavailability.[15]
Table 2: Pharmacokinetic Parameters of 4-Methylumbelliferone (B1674119) (4-MU) Oral Administration in Mice
| Formulation/Dose | Route | Key Observation | Reference |
|---|---|---|---|
| 5% 4-MU in Chow | Oral | Effective at preventing disease in mouse models. A loading period of at least one week is required to see a reduction in serum hyaluronan. | [16][17][18] |
| 0.65% 4-MU in Chow | Oral | Not effective at preventing disease in the same models. | [16][17][18] |
| 50 mg/kg 4-MU Injection | Intraperitoneal (i.p.) | Not effective at preventing disease, suggesting the oral route and its associated uptake mechanisms are critical for efficacy. |[16][17][18] |
Note: 4-MU has a short half-life and low bioavailability, with over 90% of the drug present in plasma as metabolites (glucuronidated and sulfated forms) at steady state.[16][17][18]
Table 3: Dissolution Enhancement of a Poorly Soluble Drug via Solid Dispersion
| Formulation | % Drug Released at 2 hours (pH 1.2) | Solubility Enhancement Factor | Reference |
|---|---|---|---|
| Pure Drug | < 10% | 1 (Baseline) | [2] |
| Solid Dispersion | ~ 60% | ~ 58.8-fold |[2] |
Note: This table illustrates a general example of how solid dispersions can dramatically improve the dissolution of a poorly soluble compound, a principle applicable to coumarin derivatives.
Experimental Protocols
Protocol 1: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Cold Homogenization
This protocol is adapted for encapsulating a generic coumarin derivative.
-
Materials:
-
Coumarin derivative (20 mg)
-
Stearic acid (100 mg) - as the solid lipid
-
Tween® 20 (150 µL) - as the surfactant
-
Deionized water
-
-
Equipment:
-
Hot plate stirrer
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Beakers
-
Ice bath
-
-
Methodology:
-
Lipid Phase Preparation: Melt 100 mg of stearic acid on a hot plate at approximately 75-80°C. Once melted, add 20 mg of the coumarin derivative and stir until fully dissolved.[9]
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous surfactant solution by mixing 150 µL of Tween® 20 with 15 mL of deionized water. Heat this solution to the same temperature as the lipid phase (75-80°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and mix. Homogenize this mixture at high speed (e.g., 10,000 rpm) for 2-3 minutes to form a hot oil-in-water (o/w) microemulsion.
-
Homogenization and Nanoparticle Formation: Immediately disperse the hot microemulsion into 50 mL of ice-cold water (2-4°C) under intermittent high-speed homogenization (10,000 rpm). The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs with the encapsulated coumarin.[9]
-
Characterization: The resulting SLN dispersion should be characterized for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and encapsulation efficiency.
-
Protocol 2: Preparation of a Coumarin Derivative Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
This protocol outlines a general procedure for creating an ASD of a coumarin derivative with a polymer.
-
Materials:
-
Coumarin derivative
-
Polymer (e.g., PVP VA64, Soluplus®, HPMC)
-
Plasticizer (optional, to reduce processing temperature)
-
-
Equipment:
-
Hot-Melt Extruder (twin-screw is common)
-
Blender/Mixer
-
Mill
-
-
Methodology:
-
Pre-formulation Screening: First, determine the miscibility of the coumarin derivative with various polymers using techniques like Differential Scanning Calorimetry (DSC) to find a suitable carrier that forms a single-phase system.
-
Blending: Prepare a physical mixture of the coumarin derivative and the selected polymer at a specific ratio (e.g., 1:2 or 1:3 w/w). Mix thoroughly in a plastic bag or blender for at least 15 minutes to ensure homogeneity.[19]
-
Extruder Setup: Set up the hot-melt extruder with a co-rotating twin-screw configuration. Set the barrel temperature zones. For example, for a drug with a melting point around 150°C, the temperature profile might be set to 140°C.[19] The screw speed can be set to a moderate level, such as 100 rpm.[19]
-
Extrusion: Manually or using a feeder, introduce the powder blend into the extruder. The thermal and mechanical energy from the heated, rotating screws will melt the polymer, which then dissolves the drug, forming a molten amorphous solid dispersion.[14]
-
Cooling and Milling: The molten extrudate exits through a die. It is then cooled at room temperature on a conveyor belt or cooling rolls. The resulting solid extrudates are typically brittle and can be milled into a fine powder.[11][19]
-
Characterization: The final product should be analyzed using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (absence of crystalline peaks) and DSC to determine its glass transition temperature (Tg).
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Coumarin Derivative
This protocol describes the steps to develop a liquid SEDDS formulation.
-
Materials:
-
Coumarin derivative
-
Oil (e.g., Maisine® CC, Labrafac™)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
-
Equipment:
-
Magnetic stirrer with heating
-
Vortex mixer
-
Glass vials
-
-
Methodology:
-
Solubility Screening: Determine the solubility of the coumarin derivative in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. For each formulation, add a small amount of water and observe the emulsification process. This helps to identify the self-emulsifying region and the optimal ratios of the components.
-
Preparation of the SEDDS Formulation: Based on the phase diagram, select an optimized ratio. For example, a formulation could consist of 10% oil, 50% surfactant, and 40% co-solvent (w/w/w).[20]
-
Drug Loading: Weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial. Heat the mixture gently (e.g., 40°C) on a magnetic stirrer. Add the pre-weighed coumarin derivative to the mixture and stir until it is completely dissolved.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion's droplet size and PDI using a particle size analyzer. For a nanoemulsion, the droplet size should ideally be in the range of 20-200 nm.[20]
-
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key biological pathways influenced by coumarin derivatives and a general experimental workflow for bioavailability enhancement.
References
- 1. ijpras.com [ijpras.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. preprints.org [preprints.org]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]
- 16. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. research.unipd.it [research.unipd.it]
Preventing degradation of 5-Hydroxy-6,7,8-trimethoxycoumarin during extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Hydroxy-6,7,8-trimethoxycoumarin during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of coumarins, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions. Oxidative degradation is also a significant concern for phenolic compounds.
Q2: What is the role of the hydroxyl and methoxy (B1213986) groups in the stability of this compound?
A2: The phenolic hydroxyl group at the 5-position can act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals, which can help protect the molecule from oxidative degradation.[1][2] The three methoxy groups at positions 6, 7, and 8 are electron-donating groups that can influence the overall electronic properties and reactivity of the coumarin (B35378) ring system, potentially affecting its stability.[3][4]
Q3: Which solvents are recommended for the extraction of this compound to minimize degradation?
A3: Methanol (B129727) and ethanol (B145695) are generally effective solvents for extracting coumarins and other phenolic compounds.[5][6] To minimize degradation, it is advisable to use solvents that have been deoxygenated and to perform the extraction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I minimize thermal degradation during the extraction process?
A4: Avoid high temperatures during extraction and solvent evaporation. Maceration at room temperature or ultrasound-assisted extraction at controlled, lower temperatures are preferable to methods requiring high heat, such as Soxhlet extraction.[7] If heating is necessary, it should be done for the shortest possible time.
Q5: What is the optimal pH range for extracting and storing this compound?
A5: While specific data for this compound is limited, many coumarins are more stable in slightly acidic to neutral conditions. Alkaline conditions can promote the opening of the lactone ring and increase susceptibility to oxidative degradation.[8] It is recommended to maintain a pH between 4 and 7 during extraction and storage.
Q6: Should I be concerned about photodegradation?
A6: Yes, coumarins are known to be susceptible to photodegradation.[9] All extraction and subsequent handling steps should be performed in the dark or under amber light to prevent light-induced degradation.
Q7: Can I use antioxidants to improve the stability of this compound during extraction?
A7: Yes, the addition of antioxidants can be beneficial. Ascorbic acid or butylated hydroxytoluene (BHT) can be added to the extraction solvent to quench free radicals and prevent oxidative degradation of the target compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature during extraction or solvent removal. | Use a low-temperature extraction method like maceration or ultrasound-assisted extraction. Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C. |
| Oxidative degradation. | Deoxygenate the extraction solvent prior to use. Perform the extraction and all subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid or BHT to the solvent. | |
| Photodegradation. | Protect the sample from light at all stages of the extraction and purification process by using amber glassware or wrapping containers in aluminum foil. | |
| Incorrect pH. | Ensure the pH of the extraction solvent is in the slightly acidic to neutral range (pH 4-7). | |
| Appearance of unknown peaks in the chromatogram of the extract. | Formation of degradation products. | Review the extraction protocol and identify potential causes of degradation (light, heat, oxygen, pH). Implement the recommended solutions to minimize degradation. |
| Color change of the extract during processing. | Oxidation of phenolic compounds. | This is a strong indicator of oxidative degradation. Immediately take steps to protect the sample from oxygen by working under an inert atmosphere and adding antioxidants. |
Experimental Protocols
Protocol 1: Cold Maceration for Extraction of this compound
This protocol is designed to minimize degradation by avoiding high temperatures.
Materials:
-
Dried and powdered plant material (e.g., Viola yedoensis)[10][11]
-
Methanol (HPLC grade), deoxygenated
-
Ascorbic acid (optional)
-
Amber glassware (e.g., flasks, beakers)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator with a water bath
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the plant material in an amber flask.
-
Add deoxygenated methanol to the flask in a solid-to-solvent ratio of 1:10 (w/v).
-
If using, add ascorbic acid to the solvent to a final concentration of 0.1% (w/v).
-
Seal the flask and stir the mixture on a magnetic stirrer at room temperature (20-25°C) for 24 hours.
-
After 24 hours, stop stirring and filter the mixture through a Buchner funnel to separate the extract from the plant material.
-
Collect the filtrate (the extract).
-
Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Store the concentrated extract in an amber vial at -20°C under a nitrogen atmosphere.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol uses sonication to enhance extraction efficiency at a controlled, low temperature.
Materials:
-
Dried and powdered plant material
-
Ethanol (HPLC grade), deoxygenated
-
Amber extraction vessel
-
Ultrasonic bath with temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the weighed, powdered plant material into an amber extraction vessel.
-
Add deoxygenated ethanol to the vessel at a 1:15 (w/v) solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic bath temperature to 30°C and sonicate for 30 minutes.
-
After sonication, filter the mixture to separate the extract.
-
Collect the filtrate and concentrate it using a rotary evaporator at a maximum temperature of 40°C.
-
Store the final extract in an amber vial at -20°C under an inert atmosphere.
Data Presentation
Table 1: Influence of Extraction Parameters on the Stability of this compound (Qualitative)
This table provides a qualitative summary of the expected impact of different extraction parameters on the stability of the target compound, based on general principles of coumarin and phenolic chemistry.
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Temperature | High (>50°C) | High degradation | Avoid |
| Moderate (30-40°C) | Moderate stability | Use with caution for short durations | |
| Low (Room Temp) | High stability | Recommended | |
| Light | Direct Sunlight | High degradation | Avoid |
| Ambient Lab Light | Moderate degradation | Minimize exposure | |
| Dark/Amber Light | High stability | Recommended | |
| pH | Alkaline (>8) | High degradation | Avoid |
| Neutral (7) | High stability | Recommended | |
| Acidic (4-6) | High stability | Recommended | |
| Oxygen | Presence of Air | High degradation (Oxidation) | Avoid |
| Inert Atmosphere | High stability | Recommended |
Visualizations
Diagram 1: General Workflow for Extraction with Minimized Degradation
Caption: A generalized workflow for the extraction of this compound, emphasizing conditions that minimize degradation.
Diagram 2: Putative Degradation Pathways
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. Coumarin-fused coumarin: antioxidant story from N,N-dimethylamino and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Selecting appropriate vehicle controls for in vivo studies with 5-Hydroxy-6,7,8-trimethoxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-6,7,8-trimethoxycoumarin in in vivo studies. The information provided is intended to assist in the selection of appropriate vehicle controls and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for in vivo studies?
A1: this compound is a natural product that exists as a solid at room temperature.[1] A critical consideration for in vivo studies is its low aqueous solubility. This characteristic necessitates the use of specific vehicle formulations to ensure proper dissolution or suspension for administration.
Q2: What are the recommended vehicle controls for oral administration of this compound?
A2: Due to its low water solubility, several vehicle options are recommended for oral administration. The choice of vehicle will depend on the desired formulation (solution, suspension) and the experimental model. Commonly used and recommended vehicles include:
-
Aqueous suspensions: Using suspending agents like carboxymethyl cellulose (B213188) (CMC) is a frequent strategy. A common preparation involves suspending the compound in 0.5% CMC in saline.
-
Solutions with co-solvents: For complete dissolution, co-solvents are necessary. Formulations can include Polyethylene glycol 400 (PEG400) or a combination of Tween 80 and CMC.[1]
Q3: What are the recommended vehicle controls for parenteral (e.g., intravenous, intraperitoneal) administration?
A3: For parenteral administration, ensuring the compound is fully solubilized is crucial to prevent precipitation in the bloodstream, which can lead to embolism and other adverse effects. Recommended formulations often involve a multi-component system:
-
DMSO-based solutions: A common starting point is to dissolve the compound in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) and then further dilute it with other vehicles. A widely suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1] Another option for some routes is a mixture of DMSO and corn oil.[1]
Q4: Are there any known toxicities or side effects associated with the recommended vehicle components?
A4: Yes, it is essential to be aware of the potential effects of the vehicle components themselves:
-
DMSO: While a powerful solvent, DMSO can have biological effects and should be used at the lowest effective concentration. It is crucial to include a vehicle-only control group to account for any effects of DMSO.[2]
-
PEG300/PEG400: Polyethylene glycols are generally considered to have low toxicity. However, high concentrations can have physiological effects.
-
Tween 80 (Polysorbate 80): This surfactant is widely used but has been reported to have some biological activity, including potential effects on the central nervous system at high doses. Therefore, its concentration should be kept to a minimum.
-
Carboxymethyl cellulose (CMC): CMC is generally considered safe and is a common vehicle for oral administration in preclinical studies.
Q5: How should I prepare the vehicle formulation with this compound?
A5: Proper preparation is critical for achieving a homogenous and stable formulation. A general workflow for preparing a solution for parenteral administration is as follows:
For oral suspensions, the compound is typically triturated with the suspending agent (e.g., CMC) before adding the aqueous vehicle to ensure a uniform dispersion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution. | - The concentration of the compound is too high for the chosen vehicle.- The proportion of the primary solvent (e.g., DMSO) is too low in the final formulation.- The temperature of the solution has dropped, reducing solubility. | - Perform solubility tests with small amounts of the compound in different vehicle compositions.- Increase the proportion of the co-solvent (e.g., DMSO, PEG300) in small increments, being mindful of potential toxicity.- Gently warm the solution before administration (ensure the temperature is safe for the animal). |
| Adverse reactions in the vehicle control group (e.g., irritation, lethargy). | - The concentration of one or more vehicle components (e.g., DMSO, Tween 80) is too high.- The pH of the final formulation is not physiological. | - Reduce the concentration of the potentially problematic vehicle component.- Test alternative vehicle formulations with better biocompatibility.- Measure and adjust the pH of the final formulation to be within a physiological range (typically pH 7.2-7.4). |
| Inconsistent results between experiments. | - The formulation is not homogenous (e.g., suspension is not uniformly dispersed).- The compound has degraded in the vehicle. | - Ensure thorough mixing of the formulation before each administration. For suspensions, vortex immediately before drawing each dose.- Prepare fresh formulations for each experiment. Check for any visible changes in the formulation over time (e.g., color change, precipitation). |
| Difficulty in administering the formulation due to high viscosity. | - The concentration of suspending agents (e.g., CMC) or polymers (e.g., PEG) is too high. | - Reduce the concentration of the viscous component.- Consider a different vehicle system that results in a less viscous solution or suspension. |
Data Presentation: Recommended Vehicle Formulations
| Route of Administration | Vehicle Components | Example Ratio | Notes |
| Oral (Suspension) | 5-Hydroxy-6,7,8-trimethoxycoumarinCarboxymethyl cellulose (CMC)Saline | Compound + 0.5% CMC in Saline | A common and generally well-tolerated vehicle for oral gavage. |
| Oral (Solution) | 5-Hydroxy-6,7,8-trimethoxycoumarinPolyethylene glycol 400 (PEG400) | Dissolved in 100% PEG400 | Suitable when a true solution is required for oral administration. |
| Parenteral (e.g., IV, IP) | 5-Hydroxy-6,7,8-trimethoxycoumarinDMSOPEG300Tween 80Saline | 10% DMSO40% PEG3005% Tween 8045% Saline | A multi-component system to ensure solubility for parenteral routes. The exact ratios may need optimization. |
| Parenteral (e.g., SC, IM) | 5-Hydroxy-6,7,8-trimethoxycoumarinDMSOCorn Oil | 10% DMSO90% Corn Oil | An alternative for subcutaneous or intramuscular injections where an oil-based vehicle is appropriate. |
Note: The provided ratios are examples and may require optimization based on the desired final concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Suspension for Oral Administration
-
Prepare 0.5% CMC solution: Weigh 0.5 g of CMC and dissolve it in 100 mL of sterile saline. Stir continuously until a clear, viscous solution is formed. Gentle heating may aid dissolution.
-
Weigh the compound: Accurately weigh the required amount of this compound for the desired final concentration.
-
Create a paste: In a mortar, add a small amount of the 0.5% CMC solution to the powdered compound and triturate to form a smooth paste. This helps in achieving a uniform suspension.
-
Final suspension: Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or vortexing to obtain the final suspension.
-
Administration: Vortex the suspension immediately before each oral gavage to ensure a homogenous dose is administered.
Protocol 2: Preparation of a DMSO/PEG300/Tween 80/Saline Formulation for Parenteral Administration
-
Prepare stock solution: Dissolve the accurately weighed this compound in the required volume of DMSO to create a concentrated stock solution. Ensure it is fully dissolved.
-
Add co-solvents: To the DMSO stock solution, add the calculated volume of PEG300 and mix thoroughly until the solution is clear.
-
Add surfactant: Add the required volume of Tween 80 to the mixture and mix again until a homogenous solution is achieved.
-
Final dilution: Slowly add the sterile saline to reach the final desired volume and concentration. Mix the final solution well.
-
Administration: Visually inspect the solution for any precipitation before administration. The final solution should be clear.
Mandatory Visualization: Putative Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar coumarin (B35378) derivatives suggest potential interactions with key inflammatory and antioxidant pathways such as NF-κB, MAPK, and Nrf2. The following diagram illustrates a plausible mechanism of action for coumarins in modulating these pathways.
References
Optimization of reaction conditions for the synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of coumarin (B35378) derivatives, with specific considerations for this compound. The primary synthetic routes discussed are the Pechmann condensation and the Wittig reaction.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Quality Starting Materials | Verify the purity of the starting phenol (B47542) (e.g., 2,3,4-trimethoxy-5-hydroxyphenol or a protected derivative) and the β-ketoester using analytical methods like NMR or melting point analysis. | Use of pure starting materials is crucial for optimal reaction performance and yield. |
| Inactive Catalyst | For Pechmann condensation, ensure the acid catalyst is fresh and stored correctly.[1] Solid acid catalysts may require activation.[1] | An active catalyst is essential for the condensation reaction to proceed efficiently. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a significant rate, while others may lead to decomposition at higher temperatures.[1] | Finding the optimal temperature will maximize the yield of the desired product while minimizing side reactions. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. For Pechmann condensation, solvent-free conditions or high-boiling point solvents like toluene (B28343) are often used.[1] For Wittig reactions, the solvent polarity can influence the reaction pathway.[2] | The appropriate solvent will ensure proper solubility of reactants and facilitate the desired reaction pathway. |
Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction Temperature is Too High | Lower the reaction temperature to improve selectivity and reduce the formation of byproducts.[1] | A lower temperature can favor the thermodynamically more stable product and reduce the rate of side reactions. |
| Catalyst is Too Harsh | Switch to a milder catalyst. For instance, if using a strong mineral acid like sulfuric acid, consider a solid acid catalyst or a weaker Lewis acid such as FeCl₃·6H₂O.[1] | A milder catalyst can increase the selectivity of the reaction, leading to a purer product. |
| Presence of Reactive Functional Groups | The free hydroxyl group at the 5-position can potentially participate in side reactions. Consider using a protecting group for the hydroxyl moiety that can be removed after the coumarin ring formation. | Protection of sensitive functional groups can prevent unwanted side reactions and improve the yield of the target molecule. |
Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Product is Highly Soluble in the Reaction Solvent | If possible, select a solvent in which the product has lower solubility at room temperature to facilitate precipitation upon cooling.[1] | This will simplify the initial isolation of the crude product. |
| Impurities Have Similar Polarity to the Product | For column chromatography, experiment with different eluent systems or a different stationary phase to enhance separation.[1] Gradient elution may be necessary.[1] | Improved separation will lead to a higher purity of the final product. |
| Product is an Oil Instead of a Solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the most suitable method.[1] | Successful crystallization will yield a solid product that is easier to handle and purify further if needed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods for synthesizing coumarin derivatives are the Pechmann condensation and the Wittig reaction.[1] The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[3] For the synthesis of this compound, a potential starting material would be a suitably substituted phenol. The Wittig reaction offers an alternative route, typically involving the reaction of a substituted 2-hydroxybenzaldehyde with a phosphonium (B103445) ylide.[4]
Q2: How do I select the appropriate catalyst for the Pechmann condensation?
A2: A range of acid catalysts can be employed for the Pechmann condensation, from Brønsted acids like sulfuric acid and p-toluenesulfonic acid to Lewis acids such as FeCl₃·6H₂O.[1] The choice of catalyst can affect the reaction time and yield.[1] For substrates with acid-sensitive functional groups, milder catalysts or solid acid catalysts are often preferred to minimize side reactions.[1]
Q3: What are the typical reaction conditions for the Pechmann condensation?
A3: Reaction conditions can vary widely based on the specific substrates and catalyst used. Temperatures can range from room temperature to reflux, and reaction times can be from a few minutes to several hours.[1] Solvent-free conditions are also sometimes employed.[1] It is crucial to optimize the conditions for your specific reaction by monitoring its progress using techniques like Thin Layer Chromatography (TLC).
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization will depend on the solubility of the product and any impurities. For column chromatography, silica (B1680970) gel is a common stationary phase, with an eluent system tailored to the polarity of the coumarin.[1]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for coumarin synthesis and may require optimization for the specific synthesis of this compound.
Protocol 1: Pechmann Condensation (Adapted)
This protocol is a generalized procedure based on the synthesis of similar coumarin derivatives.[1]
Materials:
-
Substituted Phenol (1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate, 1.5-2 equivalents)[1]
-
Acid Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)[1]
-
Solvent (e.g., toluene or solvent-free)[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1 equivalent) in a suitable solvent (or no solvent).
-
Add the appropriate β-ketoester (1.5-2 equivalents) to the reaction mixture.[1]
-
Introduce the acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%) to the flask.[1]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[1]
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Protocol 2: Wittig Reaction (Adapted)
This protocol is a generalized procedure for the synthesis of coumarins via an intramolecular Wittig reaction.[4]
Materials:
-
Substituted 2-hydroxybenzaldehyde (1 equivalent)
-
Ethyl 2-bromoacetate (1 equivalent)
-
Triphenylphosphine (B44618) (1 equivalent)
-
Base (e.g., triethylamine)
-
Solvent (e.g., EtOAc, water, or solvent-free)[4]
Procedure:
-
In a round-bottom flask, combine the substituted 2-hydroxybenzaldehyde (1 equivalent), ethyl 2-bromoacetate (1 equivalent), and triphenylphosphine (1 equivalent) in a suitable solvent or under solvent-free conditions.[4]
-
Add a catalytic amount of a base such as triethylamine.[4]
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, the product can be extracted using a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: Generalized experimental workflow for coumarin synthesis.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Purification strategies for 5-Hydroxy-6,7,8-trimethoxycoumarin from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxy-6,7,8-trimethoxycoumarin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a crude plant extract?
A1: The most common and effective methods for the purification of coumarins, including this compound, are column chromatography and recrystallization.[1][2] Column chromatography is ideal for separating the target compound from a complex mixture of other phytochemicals.[1] Recrystallization is subsequently used to achieve a high degree of purity.[1] For more challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be employed.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The choice of solvent system for column chromatography depends on the polarity of your crude extract and the target compound. For coumarins, a common stationary phase is silica (B1680970) gel.[2] The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or chloroform).[1] To determine the optimal solvent ratio, it is crucial to first run a Thin Layer Chromatography (TLC) analysis of your crude extract with various solvent combinations.[1] Aim for a solvent system that provides good separation of the target compound from impurities, with a retention factor (Rf) value for this compound ideally between 0.2 and 0.4.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[1] Given its polar nature due to the hydroxyl group, solvents like ethanol (B145695), methanol (B129727), or mixtures of ethanol and water could be effective.[3] Small-scale solubility tests with a variety of solvents are recommended to identify the optimal choice for your specific sample.[1]
Q4: My purified this compound appears to be unstable. What are the recommended storage conditions?
A4: this compound, as a solid powder, should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months. The compound is generally stable at room temperature for short periods, such as during shipping.
Q5: What are the expected spectroscopic properties of purified this compound?
A5: While detailed spectroscopic data in the public domain is limited, based on its structure and comparison with similar coumarins, you can expect characteristic signals in NMR (¹H and ¹³C) corresponding to the coumarin (B35378) core, three methoxy (B1213986) groups, and one hydroxyl group. UV-Vis spectroscopy should show absorption maxima typical for a coumarin scaffold. Mass spectrometry will be crucial to confirm the molecular weight of 252.22 g/mol .
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Compound is not eluting from the column. | The mobile phase is not polar enough to move the highly polar this compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] If the compound is still retained, consider switching to a more polar solvent system, such as dichloromethane (B109758)/methanol. |
| Poor separation of the target compound from impurities. | The chosen solvent system has insufficient selectivity. | Perform a more thorough TLC analysis with a wider range of solvent systems to find one that provides better resolution.[1] Consider using a different adsorbent, such as alumina, which can offer different selectivity compared to silica gel.[2] |
| The compound is degrading on the silica gel column. | The acidic nature of silica gel may be causing the degradation of the acid-labile this compound. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[4] Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| Streaking of the compound on TLC and the column. | The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape. Ensure the sample is not overloaded on the column.[1] |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| The compound does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. Try adding a small seed crystal of the pure compound to induce crystallization. If the compound is too soluble, a different solvent or a mixed solvent system should be used.[1] |
| An oil forms instead of crystals. | Impurities are present that are inhibiting crystal formation, or the melting point of the compound is lower than the boiling point of the solvent. | Purify the crude product by column chromatography before attempting recrystallization to remove impurities.[1] Use a lower-boiling point solvent for recrystallization. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound.[1] After crystallization at room temperature, cool the solution in an ice bath to maximize the yield of crystals.[1] |
| Colored impurities are present in the final crystals. | The impurity co-crystallizes with the this compound. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note that this may also adsorb some of your target compound.[1] A second recrystallization may be necessary to achieve the desired purity.[1] |
Quantitative Data Summary
The following table presents illustrative quantitative data for a typical two-step purification of this compound from a crude plant extract. Please note that actual yields and purities will vary depending on the initial concentration of the compound in the crude extract and the specific experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) | Method of Purity Analysis |
| Crude Extract | 100 | - | - | ~1-5 | HPLC |
| Silica Gel Column Chromatography | 100 (Crude) | 2.5 | 65 (Illustrative) | ~85 | HPLC |
| Recrystallization | 2.5 | 1.8 | 72 | >98 | HPLC, NMR |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Allow the silica gel to settle and equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the ethyl acetate percentage in a hexane:ethyl acetate mixture). This can be done in a stepwise or gradient manner.
-
Collect fractions of the eluent in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that contain the pure compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified compound.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used, or if there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical approach to troubleshooting common purification problems.
References
Technical Support Center: Addressing Autofluorescence of Coumarins in Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with autofluorescence when using coumarin-based probes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, minimize, and correct for autofluorescence, thereby improving the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my coumarin-based assay?
Autofluorescence is the natural emission of light by biological materials or other components in the assay well when excited by light.[1] This intrinsic fluorescence can be a significant problem as it can mask the specific signal from your coumarin-based fluorescent probe, leading to a low signal-to-noise ratio, reduced assay sensitivity, and an increased risk of false-positive results.[2][3][4][5] Coumarin (B35378) dyes are particularly susceptible to interference from autofluorescence because they are excited by UV or blue light, a spectral region where many endogenous molecules also fluoresce.[1][6]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from various sources within your experimental setup:
-
Endogenous Cellular Components: Molecules naturally present in cells and tissues are a primary source of autofluorescence. These include:
-
Metabolic Cofactors: NADH and flavins (FAD, FMN) are highly fluorescent.[7]
-
Structural Proteins: Collagen and elastin (B1584352) exhibit strong autofluorescence.[1][8]
-
Other Molecules: Lipofuscin (age pigments), riboflavin, and heme groups in red blood cells also contribute to background fluorescence.[1][2]
-
-
Fixation Methods: The use of aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence.[1][8] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[8]
-
Assay Media and Reagents: Components of cell culture media, such as phenol (B47542) red, riboflavin, and some amino acids in fetal bovine serum (FBS), can be fluorescent.[9][10] The coumarin substrates themselves may also have some intrinsic fluorescence.[7]
-
Labware: Using clear-bottom plates can sometimes contribute to background signal.
Q3: How can I determine if autofluorescence is impacting my results?
A simple and effective way to assess the contribution of autofluorescence is to run an unlabeled control sample.[1] This control should be treated with all the same reagents and undergo the same processing steps as your experimental samples, but without the addition of the coumarin-based fluorescent probe.[1] Any signal detected from this unlabeled sample can be attributed to autofluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue when working with coumarin dyes. The following guide provides a systematic approach to troubleshooting and mitigating this problem.
Step 1: Identify the Source of Autofluorescence
The first step is to pinpoint the origin of the high background. This can be achieved through a series of control experiments.
Experimental Workflow: Diagnosing the Source of High Background Fluorescence
Caption: A workflow for diagnosing the source of high background fluorescence.
Step 2: Implement Mitigation Strategies
Once the primary source of autofluorescence is identified, you can employ several strategies to reduce its impact.
A. Modifying Experimental Protocols
-
Optimize Fixation: If using aldehyde-based fixatives, consider the following:
-
Use the lowest possible concentration and shortest incubation time that still preserves tissue morphology.[8][11]
-
Switch from glutaraldehyde to paraformaldehyde or formaldehyde, which tend to induce less autofluorescence.[8]
-
Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as an alternative to aldehyde fixatives.[1][11]
-
Perfuse tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[1][8][11]
-
-
Chemical Quenching: Treat samples with a chemical quenching agent after fixation.
-
Sodium Borohydride (B1222165) (NaBH₄): This is a common method for reducing aldehyde-induced autofluorescence.[1][11]
-
Sudan Black B: Effective at reducing lipofuscin-related autofluorescence.[2][6][11]
-
Copper Sulfate: Can be used in combination with ammonium (B1175870) chloride to reduce autofluorescence.[11][12]
-
Commercially Available Reagents: Several kits are available that are specifically designed to quench autofluorescence from various sources.[2][11]
-
-
Photobleaching: Expose the sample to a high-intensity light source before labeling with your fluorescent probe. This can selectively destroy the autofluorescent molecules.[6][12]
B. Optimizing Fluorophore and Detection Settings
-
Choose a Brighter Fluorophore: Selecting a coumarin derivative with a higher quantum yield and molar extinction coefficient can increase the specific signal, improving the signal-to-noise ratio.[1][13]
-
Shift to Longer Wavelengths: Autofluorescence is often more prominent in the blue-green region of the spectrum (350-550 nm).[1] If possible, switch to a red or far-red emitting fluorophore to avoid the spectral region with high background.[1][6][11]
-
Use Appropriate Optical Filters: Employ narrow band-pass filters that are specifically optimized for the excitation and emission spectra of your chosen coumarin derivative. This will help to exclude unwanted background fluorescence.[6]
-
Spectral Unmixing: For advanced microscopy and flow cytometry applications, spectral flow cytometers can distinguish the spectral signature of autofluorescence from that of your specific fluorophore and computationally remove it from the final data.[14]
Logical Decision Tree for Mitigating Autofluorescence
Caption: A decision tree for selecting an appropriate autofluorescence mitigation strategy.
Data Presentation: Comparison of Coumarin Derivatives and Alternatives
When selecting a fluorescent probe, it is crucial to consider its spectral properties. The following tables provide a summary of common coumarin derivatives and high-performance alternatives.
Table 1: Spectral Properties of Common Coumarin Derivatives
| Coumarin Derivative | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |
| 7-Amino-4-methylcoumarin (AMC) | ~341-351 | ~430-450 | A widely used blue-fluorescent dye, often employed as a reporter in enzyme assays.[10] |
| 7-Hydroxy-4-methylcoumarin | ~320-363 | ~385-450 | A highly fluorescent molecule with properties sensitive to solvent polarity.[10] |
| Alexa Fluor 350 | ~346 | ~442 | A sulfonated coumarin derivative with improved water solubility and brighter conjugates compared to AMCA.[15] |
| Pacific Blue | ~401 | ~452 | Based on 6,8-difluoro-7-hydroxycoumarin, it is well-suited for excitation by a 405 nm violet diode laser.[15] |
Table 2: High-Performance Alternatives to Coumarin Dyes
| Dye Class | Example | Excitation Max (nm) | Emission Max (nm) | Advantages over Coumarins |
| BODIPY | BODIPY FL | ~503 | ~512 | High quantum yields, narrow emission spectra, and less sensitivity to solvent polarity and pH.[13] |
| Rhodamine | Rhodamine B | ~555 | ~580 | High photostability and brightness.[13] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | Exceptional brightness and photostability.[13] |
| Cyanine | Cy5 | ~649 | ~670 | Very high molar extinction coefficients, making them inherently bright; emission in the far-red spectrum avoids most autofluorescence.[13] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is designed to reduce the autofluorescence caused by aldehyde-based fixatives like paraformaldehyde and glutaraldehyde.[1][11]
-
Sample Preparation: After the fixation and washing steps, prepare your tissue sections or cells on slides.
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold phosphate-buffered saline (PBS). Caution: Sodium borohydride is a reactive substance. Handle with appropriate safety precautions.
-
Incubation: Cover the samples with the NaBH₄ solution and incubate for 10-15 minutes at room temperature.
-
Washing: Gently wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: Your samples are now ready for the immunofluorescence or other fluorescent staining protocols.
Protocol 2: Determining the Contribution of a Test Compound to Fluorescence Signal
This protocol is essential in drug discovery screening to identify and correct for interference from fluorescent test compounds.[4][10]
-
Prepare a Compound-Only Plate: In a separate microplate, add the test compound at the same final concentration used in the primary assay to wells containing the assay buffer. Do not add the enzyme or cells.[10]
-
Include Controls: Include wells with the vehicle (e.g., DMSO) only as a negative control.[10]
-
Measure Fluorescence: Read the fluorescence of this plate using the same instrument settings (excitation and emission wavelengths, gain) as your primary assay.
-
Data Analysis: The fluorescence value from each compound-containing well represents the interference from that compound.
-
Correction: Subtract the interference value from the corresponding well in your primary assay plate to obtain a corrected signal.[10]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. beckman.com [beckman.com]
- 15. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Isolation of 5-Hydroxy-6,7,8-trimethoxycoumarin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 5-Hydroxy-6,7,8-trimethoxycoumarin isolated from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a known natural product that can be isolated from the herbs of Viola yedoensis Makino and Viola philippica Cav.[1][2]
Q2: What are the key factors influencing the extraction yield of coumarins?
A2: Several factors significantly impact the extraction yield of coumarins, including the choice of solvent and its polarity, extraction temperature and time, the solvent-to-solid ratio, and the particle size of the plant material. Modern techniques such as ultrasound-assisted extraction (UAE) and enzyme-assisted extraction (EAE) can also significantly improve yields compared to traditional methods.
Q3: How can I monitor the progress of the isolation and purification?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of coumarins in your fractions.[3] Coumarins often exhibit fluorescence under UV light (typically blue or green), which aids in their detection. Specific spray reagents can also be used for visualization.
Q4: What are the common challenges in purifying coumarins?
A4: Common challenges include the co-extraction of structurally similar compounds, such as other coumarins or flavonoids, which can make separation difficult. The presence of chlorophyll (B73375) and other pigments can also interfere with purification. Additionally, some coumarins may be thermally labile or sensitive to pH changes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. For coumarins, polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 70-80%), are generally effective.[4] Perform small-scale pilot extractions with different solvents and solvent mixtures to determine the optimal choice for your plant material. |
| Insufficient Extraction Time or Temperature | Extraction time and temperature are directly related to yield. For maceration, ensure sufficient time (e.g., 24-72 hours). For methods like Soxhlet or reflux, ensure an adequate number of extraction cycles. For UAE, optimize the sonication time and temperature; temperatures between 40-60°C often provide a good balance between extraction efficiency and preventing degradation of thermolabile compounds.[5] |
| Poor Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of solvent to ensure the entire plant material is submerged and to provide a sufficient concentration gradient for mass transfer. Ratios of 1:10 to 1:30 (w/v) are common starting points. |
| Improper Plant Material Preparation | The plant material should be dried and ground to a fine powder to increase the surface area for solvent penetration. A particle size of 40-60 mesh is often a good starting point. However, an excessively fine powder can complicate filtration. |
Problem 2: Difficulty in Purification by Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Poor Separation of Compounds | The choice of stationary and mobile phases is crucial. Silica (B1680970) gel is a common stationary phase for coumarin (B35378) purification. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone), should be optimized using TLC first. A gradient elution, gradually increasing the polarity, is often necessary to separate compounds with similar polarities.[3] |
| Compound Streaking on TLC | Streaking can be caused by an acidic or basic nature of the compound or overloading the sample on the TLC plate. Adding a small amount of acid (e.g., acetic or formic acid) to the mobile phase can sometimes improve the peak shape of acidic compounds.[6] |
| Compound is not Eluting from the Column | If the compound of interest is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a more polar stationary phase like reversed-phase C18 silica may be necessary. |
| Co-elution with Pigments (e.g., Chlorophyll) | Chlorophylls are common impurities in plant extracts. A preliminary purification step, such as liquid-liquid partitioning between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane), can remove a significant amount of chlorophyll before column chromatography. |
Data Presentation: Comparison of Extraction Methods for Coumarins
Note: Quantitative yield data for this compound is limited in the available literature. This table provides a general comparison of methods for coumarin extraction.
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Relative Yield |
| Maceration | Methanol, Ethanol, Water | Simple, suitable for thermolabile compounds.[7] | Time-consuming, large solvent consumption, potentially lower yield.[7] | Moderate |
| Soxhlet Extraction | Methanol, Ethanol, Chloroform | Efficient, requires less solvent than maceration. | Can degrade heat-sensitive compounds.[8] | High |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol, Deep Eutectic Solvents | Faster, reduced solvent and energy consumption, improved yield. | May cause degradation with prolonged sonication.[5] | High to Very High |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffers, Ethanol | Green technology, can significantly increase yield by breaking down cell walls. | Requires optimization of enzyme type, concentration, pH, and temperature. | Very High |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the aerial parts of Viola yedoensis at 40-50°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material in a flask.
-
Add 150 mL of 80% methanol (solvent-to-solid ratio of 15:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Enzyme-Assisted Extraction (EAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Enzymatic Pre-treatment:
-
Suspend 10 g of the powdered plant material in 100 mL of a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5).
-
Add a commercial enzyme preparation containing cellulase (B1617823) and pectinase (B1165727) (e.g., 2% w/w of substrate).
-
Incubate the mixture at 50°C for 2 hours with continuous stirring.
-
-
Extraction:
-
After incubation, add 150 mL of ethanol to the mixture and perform ultrasound-assisted extraction as described in Protocol 1 for 30 minutes.
-
-
Filtration and Concentration:
-
Filter and concentrate the extract as described in Protocol 1.
-
Protocol 3: Purification by Column Chromatography
-
Preparation of the Column:
-
Use a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase. Prepare a slurry of the silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, for better resolution, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot a small amount of each fraction on a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 366 nm). Fractions containing the fluorescent spot corresponding to the target compound are combined.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Dissolve the partially purified compound from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Elution: A gradient elution may be necessary. Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B. The exact gradient should be developed based on analytical HPLC results.
-
Flow Rate: Typically 3-5 mL/min.
-
Detection: UV detector set at a wavelength where the compound shows maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Fraction Collection: Collect the eluent corresponding to the peak of the target compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction, often requiring lyophilization if a large volume of water is present, to yield the highly purified compound.
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Purification workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of Coumarin Derivatives of Viola odorata Cultivated in Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7-Trimethoxycoumarin | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Detection of Coumarin Derivatives of Viola odorata Cultivated in Iraq - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bioassays with 5-Hydroxy-6,7,8-trimethoxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Hydroxy-6,7,8-trimethoxycoumarin in various bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can mask the true biological effect of a test compound. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Compound Solubility: this compound has low aqueous solubility and may precipitate in your culture medium.[1]
-
Solution: Ensure the compound is fully dissolved in your stock solution (DMSO is recommended) before preparing final dilutions.[1][2] Perform a visual check for precipitation under a microscope after adding the compound to the wells. Consider using a solvent-tolerant assay or including a warming and sonication step during stock solution preparation.[2]
-
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[3][4]
-
Solution: Ensure your pipettes are calibrated. Use proper, consistent pipetting techniques (e.g., consistent speed, avoiding air bubbles, pre-wetting tips). For serial dilutions, ensure thorough mixing at each step.[3]
-
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.
-
Solution: Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[3]
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences.
-
Solution: After adding the compound or other reagents, gently tap the plate or use a plate shaker to ensure thorough mixing.[3]
-
Issue 2: No or Low Bioactivity Observed
Question: My positive controls are working, but this compound shows no effect, or the effect is much lower than expected. What should I check?
Answer: A lack of expected bioactivity can stem from issues with the compound itself, the assay conditions, or the biological system.
Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Solution: Ensure the compound has been stored correctly (Powder: -20°C for 3 years; In solvent: -80°C for 6 months).[1] Verify the calculations for your dilutions. Prepare fresh dilutions for each experiment. Consider performing a dose-response curve over a wide concentration range, as the active concentration may be higher or lower than anticipated.
-
-
Cell Health:
-
Solution: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase with high viability before starting the assay. Check for signs of contamination.
-
-
Assay Sensitivity and Timing:
-
Solution: The signal-to-noise ratio of your assay may be too low. Perform titration experiments for key reagents to determine optimal concentrations.[3] The incubation time may be insufficient for the compound to elicit a response. Run a time-course experiment to identify the ideal incubation period.[3]
-
-
Mechanism of Action:
Issue 3: Inconsistent Results Between Experiments
Question: I am getting different results (e.g., different IC50 values) each time I run the same assay. How can I improve reproducibility?
Answer: Poor reproducibility between experiments often points to subtle variations in protocol execution or reagent stability.
Troubleshooting Steps:
-
Standardize Protocol:
-
Solution: Follow a detailed, written protocol meticulously for every experiment. Pay close attention to incubation times, temperatures, and the order of reagent addition.[4]
-
-
Reagent Quality and Preparation:
-
Passage Number of Cells:
-
Solution: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
-
Vehicle Control Consistency:
-
Solution: The final concentration of the solvent (e.g., DMSO) must be identical across all wells (including untreated controls) and all experiments. High concentrations of DMSO can be toxic to cells and affect assay results.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a natural coumarin (B35378) compound. It can be isolated from plants such as Viola yedoensis.[1] Coumarins are a class of compounds known for a wide range of biological activities.[8]
Q2: What is the best solvent to use for this compound?
A2: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions for in vitro bioassays.[1][2] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments to avoid solvent-induced artifacts.
Q3: What are the expected biological activities of this compound?
A3: While specific data for this compound is limited, the coumarin class of compounds is widely studied for antioxidant, anti-inflammatory, and cytotoxic (anticancer) activities.[8][9] The presence of hydroxyl and methoxy (B1213986) groups on the coumarin scaffold is associated with these effects.[8][10] It is hypothesized that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6]
Q4: How should I store the compound?
A4: The powdered form should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Data & Protocols
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₆ | [1] |
| Molecular Weight | 252.22 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in DMSO. Low aqueous solubility. | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Reported Bioactivities of Related Coumarin Derivatives
Note: Quantitative data for this compound is limited. This table summarizes findings for structurally similar coumarins to provide a comparative context.
| Compound/Derivative Class | Bioassay | Target/Cell Line | Result (IC50 or effect) | Reference |
| 7,8-dihydroxy-coumarins | Antioxidant (DPPH) | N/A | High radical scavenging activity | [11] |
| 5,6,7-trimethoxycoumarin | Cytotoxicity | Brine Shrimp Larvae | Intermediate cytotoxic effects | [9] |
| Geiparvarin derivative | Cytotoxicity (MTT) | HL-60 (Leukemia) | 0.5 ± 0.02 µM | [9] |
| 7,8-dimethoxycoumarin | Anti-inflammatory | TNF-α-treated HaCaT cells | Inhibited IL-6, IL-8 production | [12] |
| 6-Methylcoumarin | Anti-inflammatory | LPS-stimulated RAW 264.7 | Reduced NO and PGE2 levels | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Compound Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Activity)
This protocol measures nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response in macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared as in Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control to induce an inflammatory response.[7]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[7]
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]
-
Griess Reaction:
-
Add 100 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.[7][9]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 100 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]
-
-
Measurement: Incubate for another 10 minutes and measure the absorbance at 540 nm.[9]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.[9]
Visualizations
Caption: General experimental workflow for in vitro bioassays.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Hypothesized inhibition of the NF-κB pathway by coumarins.
References
- 1. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Potential of 5-Hydroxy-6,7,8-trimethoxycoumarin and its Analogs in Animal Models: A Comparative Guide
For: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential pharmacological activities. While in vitro studies have suggested possible anticancer effects, a comprehensive understanding of its efficacy and mechanism of action in a physiological context remains limited due to a scarcity of published in vivo animal model data. This guide provides a comparative analysis of structurally related methoxy-substituted coumarin derivatives—Osthole (B1677514) and a Scopoletin-cinnamic acid hybrid—for which in vivo anticancer data are available. By comparing these analogs against a standard chemotherapeutic agent, Doxorubicin (B1662922), this document aims to offer valuable insights into the potential preclinical efficacy of this class of compounds and provide robust experimental frameworks for their validation.
Comparative Efficacy of Methoxy-Substituted Coumarins and Standard Chemotherapeutics in Animal Models
The following tables summarize quantitative data from various preclinical animal studies, offering a side-by-side comparison of the antitumor effects of selected coumarin derivatives and the standard-of-care chemotherapy drug, Doxorubicin.
Table 1: In Vivo Efficacy of Methoxy-Substituted Coumarin Analogs in Animal Models
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Key Quantitative Findings |
| Osthole | Nude Mice | HCCC-9810 (Intrahepatic Cholangiocarcinoma) | 50 mg/kg and 100 mg/kg, intraperitoneally, every 2 days | Significantly reduced tumor size and weight compared to the control group.[1] |
| Osthole | Nude Mice | HCT116 (Colorectal Cancer) | 20, 40, and 60 mg/kg, daily | Significantly reduced tumor weight and volume in a dose-dependent manner.[2] |
| Scopoletin-Cinnamic Acid Hybrid (17b) | Xenograft Mouse Model | A549 (Lung Carcinoma) | Dose-dependent | Significantly suppressed tumor growth; reported to be superior to doxorubicin in the studied model.[3] |
| Scopoletin | Nude Mice | Human Tumor Xenograft | 100 and 200 mg/kg | Showed remarkable inhibition of tumor growth (34.2% and 94.7% at 100 and 200 mg/kg, respectively).[4] |
| Ferulin C | Xenograft Mouse Model | MCF-7 (Breast Cancer) | 25, 50, and 100 mg/kg | Displayed acceptable antiproliferatory activity and significantly inhibited the growth of xenograft breast cancer cells.[5][6] |
Table 2: In Vivo Efficacy of a Standard Chemotherapy Agent
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Key Quantitative Findings |
| Doxorubicin | Orthotopic Xenograft Model | 4T1 (Breast Cancer) | Single or combination treatment | Combination with a TGFβ inhibitor enhanced efficacy in reducing tumor growth and lung metastasis compared to single treatment.[7][8] |
| Doxorubicin | Xenograft Mouse Model | Anaplastic Thyroid Cancer | 0.75 mg/kg, intravenously | When loaded into nanobubbles and combined with shockwaves, it led to a significant reduction in tumor volume and weight.[9] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for conducting in vivo anticancer efficacy studies using xenograft models.
Protocol 1: General Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a standard procedure for establishing a subcutaneous xenograft model in immunocompromised mice to evaluate the antitumor activity of test compounds.
1. Animal Model and Housing:
- Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
- Housing: Animals are housed in sterile, pathogen-free conditions with a 12-hour light/dark cycle. They have ad libitum access to sterile food and water.
2. Tumor Cell Preparation and Inoculation:
- Cell Culture: The selected human cancer cell line (e.g., HCT116, A549, MCF-7) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation: Cells are harvested during their exponential growth phase. They are washed with phosphate-buffered saline (PBS) and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
- Inoculation: Mice are anesthetized, and the dorsal flank is disinfected. A volume of 100-200 µL of the cell suspension (containing 2-4 x 10^6 cells) is injected subcutaneously.[10]
3. Treatment Administration:
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound at various doses, positive control like Doxorubicin).
- Administration: The test compounds are administered according to the specified route (e.g., intraperitoneal, intravenous, oral gavage) and schedule (e.g., daily, every other day) for a predetermined period (e.g., 2-4 weeks). The vehicle control group receives the same volume of the vehicle used to dissolve the compound.
4. Data Collection and Analysis:
- Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 .[1]
- Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Statistical Analysis: Differences in tumor volume and weight between treatment and control groups are analyzed using appropriate statistical methods (e.g., t-test, ANOVA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz to illustrate key signaling pathways and a typical experimental workflow.
Caption: General experimental workflow for in vivo anticancer studies.
Caption: PI3K/Akt signaling pathway inhibited by coumarin analogs.
Conclusion: While direct in vivo validation of this compound is currently lacking in publicly available literature, the evidence from structurally similar coumarins like Osthole and Scopoletin derivatives is promising. These analogs have demonstrated significant tumor growth inhibition in various cancer xenograft models, often by modulating key signaling pathways such as PI3K/Akt and angiogenesis.[4][11][12] The provided comparative data and detailed protocols offer a solid foundation for researchers to design and execute preclinical studies to definitively assess the anticancer efficacy of this compound and further explore the therapeutic potential of this chemical class. Future studies should focus on head-to-head comparisons with both standard chemotherapies and other coumarin analogs to clearly define its therapeutic window and potential advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. [Mechanism of osthole against colorectal cancer based on network pharmacology, molecular docking, and experimental validation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin, an active principle of tree tobacco (Nicotiana glauca) inhibits human tumor vascularization in xenograft models and modulates ERK1, VEGF-A, and FGF-2 in computer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulin C triggers potent PAK1 and p21-mediated anti-tumor effects in breast cancer by inhibiting Tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
Comparative study of the antioxidant activity of different methoxycoumarins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxycoumarin Antioxidant Activity with Supporting Experimental Data.
Coumarins, a diverse class of benzopyran-2-one compounds, are widely recognized for their significant biological activities. Within this class, methoxycoumarins have garnered considerable attention for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous pathological conditions. This guide provides a comparative overview of the antioxidant activity of several prominent methoxycoumarins, including scopoletin, fraxetin (B1674051), herniarin, and osthole. The analysis is based on experimental data from various in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Structure-Activity Relationship in Methoxycoumarins
The antioxidant capacity of coumarin (B35378) derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzopyran-2-one scaffold are critical determinants of their radical scavenging ability. A key principle is that the presence of hydroxyl groups is often essential for high antioxidant activity. Dihydroxy-substituted coumarins, particularly those with ortho-hydroxyl groups (a catechol moiety), typically exhibit potent radical scavenging capabilities. Methoxylation can either enhance or diminish this activity, depending on its position and interplay with other functional groups. This modulation occurs through the influence of the methoxy group on the stability of the resulting phenoxy radical formed during the scavenging process.
Comparative Quantitative Data on Antioxidant Activity
The following tables summarize the reported antioxidant activities of selected methoxycoumarins. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a standard measure of a compound's antioxidant potency; a lower value indicates higher antioxidant activity.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as solvent, incubation time, and temperature can vary between studies and significantly influence the results.
Table 1: DPPH Radical Scavenging Activity of Selected Methoxycoumarins
| Compound | IC₅₀ / EC₅₀ | Source Reference |
| Scopoletin | 0.19 ± 0.01 mM | [1] |
| Scopoletin | 358.71 mg/L (weak activity) | [2] |
| Herniarin | Exhibited 61.5% scavenging activity (IC₅₀ not provided) | [2] |
| Fraxetin | Potent inhibitor of LDL oxidation at 1-5 µM | [3][4] |
| Osthole | Reported to have antioxidant properties (specific IC₅₀ not found in comparative studies) | [5][6] |
Table 2: ABTS Radical Scavenging Activity of Selected Methoxycoumarins
| Compound | IC₅₀ / EC₅₀ | Source Reference |
| Scopoletin | 5.62 ± 0.03 µM | [1] |
| Fraxetin | Potent antioxidant (specific IC₅₀ not found in comparative studies) | [3][4] |
General Mechanism of Antioxidant Action
The primary mechanism by which phenolic compounds like methoxycoumarins exert their antioxidant effect is through hydrogen atom transfer (HAT). The antioxidant molecule donates a hydrogen atom from a hydroxyl group to a highly reactive free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive.
References
- 1. Herniarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual anti-oxidative effects of fraxetin isolated from Fraxinus rhinchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of 5-Hydroxy-6,7,8-trimethoxycoumarin and Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of the natural coumarin (B35378), 5-Hydroxy-6,7,8-trimethoxycoumarin, with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the limited publicly available data on this compound, this guide incorporates data from structurally similar coumarins—scopoletin, daphnetin (B354214), and fraxetin (B1674051)—to provide a relevant comparative framework. These coumarins share key structural motifs, such as hydroxyl and methoxy (B1213986) groups, which are considered important for their anti-inflammatory properties.[1][2] The data presented is intended to highlight its potential standing and guide future research.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of the selected coumarins and widely used NSAIDs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 Value (µM) | Cell Line/Assay System |
| Structurally Related Coumarins | |||
| Scopoletin | 5-Lipoxygenase (5-LOX) | 1.76 ± 0.01 | Enzymatic Assay |
| Nitric Oxide (NO) Production | Inhibits NO production in a dose-dependent manner | LPS-stimulated RAW 264.7 cells | |
| TNF-α Production | 41.6% inhibition at 200 µM | PMA + A23187-stimulated HMC-1 cells | |
| Daphnetin | Protein Kinase C (PKC) | 25.01 | In vitro kinase assay |
| EGF Receptor Kinase | 7.67 | In vitro kinase assay | |
| Nitric Oxide (NO) Production | Reduces iNOS levels | LPS-stimulated BV2 cells | |
| TNF-α Production | Reduces TNF-α levels | LPS-stimulated BV2 cells | |
| Fraxetin | Nitric Oxide (NO) Production | Reduces inflammatory mediators | Sepsis-induced mouse model |
| TNF-α Production | Reduces inflammatory mediators | Sepsis-induced mouse model | |
| Known NSAIDs | |||
| Ibuprofen | COX-1 | 13 | In vitro enzyme assay |
| COX-2 | 370 | In vitro enzyme assay | |
| Nitric Oxide (NO) Production | IC50 of 760 for iNOS activity reduction | LPS/IFNγ-stimulated glial cells | |
| Diclofenac | COX-1 | 0.1 | Human whole blood assay |
| COX-2 | 0.004 | Human whole blood assay | |
| Nitric Oxide (NO) Production | 50% inhibition at 10-20 µg/mL (48h) | LPS-activated RAW 264.7 cells | |
| Celecoxib | COX-1 | 15 | In vitro enzyme assay |
| COX-2 | 0.04 | In vitro enzyme assay | |
| Nitric Oxide (NO) Production | Inhibited NO increase in osteoarthritic chondrocytes | IL-1α-stimulated chondrocytes |
Disclaimer: The data for coumarin derivatives are based on structurally similar compounds and are intended for comparative purposes. Direct experimental data for this compound is not extensively available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducible research.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and purified COX-1 or COX-2 enzyme.
-
Reaction Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the absorbance at 590 nm over time.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of COX activity.[3]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the test compounds for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.[4]
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the general procedure for quantifying pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: A specific capture antibody is coated onto a microplate. The cytokine in the sample binds to this antibody. A second, enzyme-linked detection antibody then binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
Procedure:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 1-2 hours at 37°C.[5]
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.[5]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Visualizing the Mechanisms
To provide a clearer understanding of the molecular pathways and experimental processes discussed, the following diagrams have been generated.
Caption: Mechanism of action of NSAIDs and some coumarins via COX inhibition.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
References
- 1. Dual anti-oxidative effects of fraxetin isolated from Fraxinus rhinchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular C… [ouci.dntb.gov.ua]
- 3. Effects of daphnetin on the autophagy signaling pathway of fibroblast-like synoviocytes in rats with collagen-induced arthritis (CIA) induced by TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationships of 5-Hydroxycoumarins and 7-Hydroxycoumarins
The position of the hydroxyl group on the coumarin (B35378) scaffold is a critical determinant of its biological activity. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 5-hydroxycoumarins and 7-hydroxycoumarins, focusing on their antioxidant, anticancer, and enzyme-inhibiting properties. By presenting quantitative data, experimental protocols, and visual diagrams, this document serves as a resource for researchers and drug development professionals exploring the therapeutic potential of these isomeric compounds.
Data Presentation: A Quantitative Comparison
The biological activities of 5-hydroxycoumarin and 7-hydroxycoumarin derivatives are highly influenced by the substitution pattern on the benzopyran-2-one core. The following tables summarize key quantitative data from various studies, offering a direct comparison of their potency in different biological assays.
Table 1: Anticancer Activity of Hydroxycoumarin Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 5-Hydroxycoumarin Derivatives | ||||
| 6h (a 5-hydroxy-pyranocoumarin) | MCF-7 (Breast) | IC₅₀ | 3.3 µM | [1] |
| 6d (a 5-hydroxy-pyranocoumarin) | MCF-7 (Breast) | IC₅₀ | 5.3 µM | [1] |
| 6k (a 5-hydroxy-pyranocoumarin) | MCF-7 (Breast) | IC₅₀ | 6.5 µM | [1] |
| 6b (a 5-hydroxy-pyranocoumarin) | MCF-7 (Breast) | IC₅₀ | 7.2 µM | [1] |
| 7-Hydroxycoumarin (Umbelliferone) & Derivatives | ||||
| 7-Hydroxycoumarin | A427 (Adenocarcinoma) | Cytostatic Activity | More potent than coumarin | [2][3] |
| 7-Hydroxycoumarin | DMBA-induced rat mammary carcinoma | Tumor Growth Inhibition | Strongest inhibition (248% mean change vs 822% control) | [4] |
| Compound 2e (from 7-hydroxy-4-methylcoumarin) | MCF-7 (Breast) | IC₅₀ | 6.85 µg/mL | [5] |
| Compound 2d (from 7-hydroxy-4-methylcoumarin) | MDA-MB-231 (Breast) | IC₅₀ | 10.75 µg/mL | [5] |
| Platinum(IV) Complex with 7-Hydroxycoumarin | Various | Antitumor Activity | Moderate to effective | [6] |
Table 2: Enzyme Inhibition Profile
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| 5-Hydroxycoumarin Derivatives | ||||
| Geraniol derivative 33a | Tyrosyl-DNA-phosphodiesterase 1 (TDP1) | IC₅₀ | 130 nM | [7] |
| 7-Hydroxycoumarin Derivatives | ||||
| 3-Phenyl-7-hydroxycoumarin (6a) | Macrophage Migration Inhibitory Factor (MIF) | Kᵢ | 1.17 µM | [8][9] |
| 3-(p-benzoic acid)-7-hydroxycoumarin (7) | Macrophage Migration Inhibitory Factor (MIF) | Kᵢ | 18 nM | [9] |
| 7-Hydroxycoumarin-3-carboxylate (2) | Macrophage Migration Inhibitory Factor (MIF) | Kᵢ | 12.4 µM | [8][9] |
| 7-Hydroxycoumarin derivatives | Cyclooxygenase (COX) | Inhibition | Varies with substitution | [10] |
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric | Value/Observation | Reference |
| 5-Hydroxycoumarin Derivatives | ||||
| 5,7-dihydroxy-4-phenyl coumarin | Multiple cell-free tests | Antioxidant Activity | Moderate activity | [11] |
| 5,8-dihydroxycoumarin | Radical Scavenging | Activity | Strong radical scavenging capacity | [12] |
| 7-Hydroxycoumarin (Umbelliferone) & Derivatives | ||||
| 7-Hydroxycoumarin | Peroxide Scavenging | IC₅₀ | >3-fold better than parent coumarin | [13] |
| 7,8-dihydroxy-4-phenyl coumarin | Multiple cell-free tests | Antioxidant Activity | Good activity | [11] |
| 7-Hydroxycoumarin derivatives | DPPH Radical Scavenging | Activity | Activity depends on other substituents | [5] |
| Monohydroxycoumarins | Oxygen Radical Antioxidant Capacity (ORAC) | ORAC Value | Better than Trolox standard | [11] |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals distinct structure-activity relationships for 5- and 7-hydroxycoumarins.
-
Antioxidant Activity : The antioxidant potential of hydroxycoumarins is critically dependent on the number and position of hydroxyl groups.[10] Dihydroxy-substituted coumarins, particularly those with an ortho-dihydroxy (catechol) arrangement like 7,8-dihydroxycoumarins, exhibit potent radical scavenging activity.[11][13] The addition of a hydroxyl group at the C7 position significantly enhances peroxide scavenging compared to the unsubstituted coumarin core.[13] While direct comparative data is sparse, the principle suggests that the ability to form a stable phenoxy radical is key, a feature prominent in catechol-containing structures.
-
Anticancer Activity : For anticancer applications, the substitution pattern beyond the hydroxyl group is paramount. 7-Hydroxycoumarin (umbelliferone) has demonstrated a more potent cytostatic effect than the parent coumarin on certain cancer cell lines.[2][3] It also shows strong inhibition of tumor growth in animal models.[4] Derivatives of 7-hydroxy-4-methylcoumarin exhibit cytotoxicity against breast cancer cells in the low µg/mL range.[5] Similarly, novel 5-hydroxy-pyranocoumarin derivatives have shown significant antiproliferative activity against breast cancer cells, with IC₅₀ values in the low micromolar range.[1] This indicates that both scaffolds can serve as effective backbones for the design of potent anticancer agents.
-
Enzyme Inhibition : The position of the hydroxyl group plays a pivotal role in molecular recognition and binding within enzyme active sites. In the case of Macrophage Migration Inhibitory Factor (MIF), 7-hydroxycoumarins have been developed as high-affinity binders.[8][9] SAR studies revealed that a phenyl substituent at the C3 position of the 7-hydroxycoumarin scaffold enhanced potency by over 10-fold compared to an ester at the same position.[9] Further substitution on this phenyl ring led to a derivative with nanomolar potency (Kᵢ of 18 nM).[9] Conversely, for Tyrosyl-DNA-phosphodiesterase 1 (TDP1) inhibition, novel 5-hydroxycoumarin derivatives conjugated with monoterpene moieties have been identified as highly potent inhibitors, with IC₅₀ values in the nanomolar range.[7] This highlights that the optimal hydroxyl position is target-dependent.
Visualizing Relationships and Workflows
Diagrams created using Graphviz DOT language help to visualize the complex relationships and processes involved in coumarin research.
Detailed Experimental Protocols
Reproducibility is fundamental to scientific advancement. Below are detailed methodologies for key experiments frequently cited in the study of hydroxycoumarins.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle : This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The antioxidant reduces the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, and the reduction in absorbance is measured.
-
Protocol :
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or DMSO.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. Protect this solution from light.
-
In a 96-well microplate, add varying concentrations of the test compound to different wells.
-
Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[10]
-
2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
-
Principle : This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol :
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test hydroxycoumarin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.[7]
-
3. MIF Tautomerase Activity Assay
-
Principle : This assay measures the ability of a compound to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). MIF catalyzes the tautomerization of the non-physiological substrate D-dopachrome methyl ester. The decrease in absorbance of D-dopachrome over time is monitored.
-
Protocol :
-
The assay is performed in a UV-transparent 96-well plate.
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
Add recombinant human MIF protein to the wells containing the assay buffer.
-
Add various concentrations of the test inhibitor (hydroxycoumarin derivative) to the wells and incubate for a short period at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, D-dopachrome methyl ester.
-
Immediately monitor the decrease in absorbance at 475 nm over time using a plate reader in kinetic mode.
-
The initial reaction rates are calculated from the linear portion of the kinetic curves.
-
The percentage of inhibition is determined by comparing the rates of inhibitor-treated wells to control wells (containing MIF and DMSO).
-
The Kᵢ or IC₅₀ value is determined by fitting the data to appropriate enzyme inhibition models.[9]
-
References
- 1. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and pyranocoumarin derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis and evaluation of bi-functional 7-hydroxycoumarin platinum(IV) complexes as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
At a Glance: HPLC vs. LC-MS/MS for 5-Hydroxy-6,7,8-trimethoxycoumarin Analysis
The choice between HPLC and LC-MS/MS depends on the specific requirements of the analytical task, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation based on liquid chromatography, followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity. |
| Sensitivity | Moderate, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the ng/mL range.[1][2] | High to very high, with LODs and LOQs often in the sub-ng/mL to pg/mL range.[3] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), minimizing matrix effects.[4] |
| Matrix Effect | Can be significant, especially in complex biological matrices, potentially affecting accuracy. | Can be present (ion suppression or enhancement), but often mitigated by the use of a stable isotope-labeled internal standard.[5] |
| Linearity | Good, with a wide dynamic range typically observed.[1][2] | Excellent, often over several orders of magnitude.[3] |
| Accuracy & Precision | Generally good, with accuracy within 85-115% and precision (RSD) <15%. | Excellent, with accuracy typically within 85-115% and precision (RSD) <15%, as per regulatory guidelines.[6] |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
| Confirmation | Provides retention time and UV spectrum for identification. | Provides retention time and mass-to-charge ratios of precursor and product ions, offering definitive structural confirmation.[4] |
Experimental Protocols
Detailed methodologies for the analysis of coumarins using HPLC and LC-MS/MS are presented below. These are generalized protocols based on published methods for similar analytes and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on typical reversed-phase HPLC methods for the quantification of coumarins.[1][2][7]
1. Sample Preparation:
-
Solid Samples (e.g., plant material, tablets): Extraction with a suitable solvent (e.g., methanol, ethanol) followed by filtration.
-
Liquid Samples (e.g., plasma, serum): Protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation and collection of the supernatant.
-
Internal Standard: A structurally similar compound with a distinct retention time should be added prior to sample processing.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[1][2]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound.
3. Method Validation Parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear range covering the expected sample concentrations should be established.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1][2]
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established LC-MS/MS methods for the sensitive and selective quantification of coumarins in various matrices.[3][4]
1. Sample Preparation:
-
Similar to HPLC, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.
-
Internal Standard: A stable isotope-labeled analog of this compound is highly recommended to compensate for matrix effects and variations in instrument response.[6]
2. LC Conditions:
-
Column: A high-efficiency C18 or similar reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient elution with mobile phases compatible with mass spectrometry (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, to be optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion (the protonated or deprotonated molecule, [M+H]+ or [M-H]-) and product ion(s) for this compound and the internal standard need to be determined by direct infusion.
-
Optimization: Collision energy and other source parameters should be optimized to maximize the signal intensity of the selected transitions.[3]
4. Method Validation Parameters:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined as described for the HPLC method.
-
Selectivity and Specificity: Confirmed by the absence of interfering signals in the selected MRM transitions in blank matrix samples.[4]
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples with the response in a neat solution.[5]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions should be assessed.[6]
Visualizing the Methodologies
To further clarify the experimental processes and their relationship, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical comparison for selecting between HPLC and LC-MS/MS.
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound.
-
HPLC with UV detection is a cost-effective and robust method suitable for routine quality control and the analysis of samples where the analyte is present at higher concentrations. Its primary limitation is the potential for lower sensitivity and selectivity in complex matrices.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and when definitive identification is required. While the initial investment and operational complexity are higher, the quality and reliability of the data for demanding applications often justify the cost.
The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the samples, and the available resources. A thorough method validation according to regulatory guidelines is crucial to ensure the generation of reliable and reproducible data, regardless of the technique chosen.[6][8]
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
In Vivo Neuroprotective Effects of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo neuroprotective effects of 5-Hydroxy-6,7,8-trimethoxycoumarin. As of the latest literature review, direct in vivo validation studies for this specific compound are not available. Therefore, this document extrapolates its potential efficacy and mechanisms based on the established neuroprotective properties of structurally similar coumarin (B35378) derivatives. This guide also presents a comparison with established neuroprotective agents, Edaravone and Memantine (B1676192), to provide a benchmark for potential therapeutic efficacy.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the potential in vivo efficacy of this compound, based on data from related coumarin compounds, and compares it with the known efficacy of Edaravone and Memantine in common animal models of neurodegeneration.
| Compound | Animal Model | Key Efficacy Parameters | Reported Outcomes |
| This compound (Hypothetical) | Ischemic Stroke (e.g., MCAO model in rats) | Infarct volume reduction, Neurological deficit score improvement, Reduction in oxidative stress markers (e.g., MDA), Increased antioxidant enzyme activity (e.g., SOD, GPx) | Based on other coumarins, expected to reduce infarct size and improve neurological function through antioxidant and anti-inflammatory actions. |
| Parkinson's Disease (e.g., MPTP-induced model in mice) | Dopaminergic neuron survival in the substantia nigra, Striatal dopamine (B1211576) levels, Motor function improvement (e.g., rotarod test) | May protect dopaminergic neurons and improve motor deficits by mitigating oxidative stress and apoptosis. | |
| Alzheimer's Disease (e.g., Aβ-induced toxicity model in mice) | Cognitive improvement (e.g., Morris water maze), Reduction in Aβ plaque deposition, Decreased neuroinflammation (e.g., microglial activation) | Potential to improve cognitive function by activating pro-survival signaling pathways and reducing Aβ-induced toxicity. | |
| Edaravone | Ischemic Stroke (MCAO model in rats) | Significant reduction in infarct volume, Improved neurological scores, Decreased markers of oxidative stress.[1][2][3] | Clinically approved for stroke; demonstrates potent free radical scavenging activity, leading to reduced neuronal damage.[1][2][3] |
| Amyotrophic Lateral Sclerosis (ALS) (SOD1 mutant mice) | Slowed disease progression, a significant reduction in the decline of motor function, and reduced motor neuron loss.[1] | Approved for ALS treatment; slows functional decline.[1] | |
| Memantine | Alzheimer's Disease (various transgenic and pharmacological models) | Improved cognitive performance in memory tasks, Reduced excitotoxicity, a modest reduction in Aβ pathology.[4][5][6] | Clinically used for moderate-to-severe AD; acts as an NMDA receptor antagonist to reduce glutamate-induced excitotoxicity.[4][5] |
| Ischemic Stroke (Hypoxia-ischemia model in rats) | Reduced brain damage and lethality.[4][5] | Demonstrates neuroprotective effects by blocking excitotoxic neuronal death.[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation of neuroprotective agents. Below are representative in vivo experimental protocols that could be adapted to evaluate the efficacy of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
Objective: To induce focal cerebral ischemia to mimic stroke conditions and assess the neuroprotective effect of a test compound.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
-
Reperfusion: After a 90-minute occlusion period, withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) intraperitoneally or intravenously at a predetermined dose at the onset of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At 48 hours, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
MPTP-Induced Model of Parkinson's Disease
Objective: To induce dopaminergic neurodegeneration characteristic of Parkinson's disease to evaluate the neuroprotective potential of a compound.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Drug Administration: Administer this compound orally or intraperitoneally daily for a specified period (e.g., 7-14 days), starting 24 hours after the last MPTP injection.
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance at baseline and at the end of the treatment period.
-
Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
-
Neurochemical Analysis: At the end of the study, euthanize the mice and dissect the striatum. Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Perfuse the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of coumarin derivatives are often attributed to their interaction with specific cellular signaling pathways. Diagrams illustrating these pathways and a general experimental workflow are provided below.
Caption: Potential neuroprotective signaling pathways activated by this compound.
Caption: General experimental workflow for in vivo validation of a neuroprotective compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the antiviral spectrum of different coumarin derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
Coumarins, a diverse class of naturally occurring and synthetic benzopyrone compounds, have garnered significant attention in medicinal chemistry for their broad range of biological activities.[1][2] Their privileged structure, characterized by a planar aromatic nucleus fused to a lactone ring, facilitates binding to various molecular targets, making them promising scaffolds for antiviral drug discovery.[3] This guide provides a comparative analysis of the antiviral spectrum of different coumarin (B35378) derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of key mechanisms and workflows.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of coumarin derivatives varies significantly based on their structural modifications and the target virus. The following tables summarize the in vitro activity of several key derivatives against a range of RNA and DNA viruses. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), while cytotoxicity is measured by the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI), the ratio of CC50 to EC50/IC50, is a critical measure of a compound's therapeutic window.
Table 1: Antiviral Activity of Coumarin Derivatives against HIV-1
| Coumarin Derivative Class | Specific Compound | Target | IC50 / EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|---|---|
| 4-Hydroxycoumarins | 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one | HIV-1 Protease | 0.52 | - | - |
| Pyranocoumarins | GUT-70 (from Calophyllum brasiliense) | NF-κB, Viral Entry (CD4 downregulation) | - | - | - |
| 4-Phenylcoumarins | Disparinol A | NF-κB, Tat Function | ~10-15 (for 81% NF-κB inhibition) | >100 | >7 |
| Prenylated Coumarins | From Manilkara zapota | HIV Reverse Transcriptase (RT) | 0.12 - 8.69 | - | - |
| Furanocoumarins | Psoralene derivatives | HIV Replication in H9 cells | up to 0.37 | - | - |
Data sourced from multiple studies.[3][4][5] Note: Direct comparison of SI values should be done cautiously as experimental conditions may vary between studies.
Table 2: Antiviral Activity of Coumarin Derivatives against Hepatitis C Virus (HCV)
| Coumarin Derivative Class | Specific Compound | Target / Assay | EC50 (µM) |
|---|---|---|---|
| Coumarin-Benzimidazole Hybrids | 6-bromocoumarin conjugate (94) | Huh 5-2 replicon system | 3.4 |
| Purine-Coumarin Hybrids | Purine-coumarin conjugate (97) | HCV replication | 2.0 |
| Imidazopyridine-Coumarin Hybrids | Imidazopyridine-coumarin conjugate (96) | HCV replication | 6.8 |
| Anilinocoumarin Derivatives | Trimethoxyanilino derivative (106) | Induction of IFN-α mediated response | 12 |
Data from studies on HCV subgenomic replicon systems.[3]
Table 3: Antiviral Activity of Coumarin Derivatives against Influenza and Other Respiratory Viruses
| Virus | Coumarin Derivative | Target | IC50 / EC50 (µM) |
|---|---|---|---|
| Influenza A & B Virus | BPR2-D2 | Viral Ribonucleoproteins (RNPs) | - |
| Influenza A (H1N1) | Thiazolyl-coumarin hybrid (79) | Not specified | 4.84 (µg/mL) |
| Influenza A (H1N1) | Pyrogallol (B1678534) derivative (89) | Viral Replication | 47.9 (µg/mL) |
| Influenza A Virus | Eleutheroside B1 | Viral Ribonucleoproteins (RNPs) | 64-125 (µg/mL) |
| SARS-CoV-2 | BPR2-D2 | RNA-dependent RNA polymerase (RdRp) | Nanomolar range |
| SARS-CoV-2 | Arylated Coumarin (NF1) | S-protein/ACE2 Interaction | - (Binding Energy -12.1 kcal/mol) |
| Respiratory Syncytial Virus (RSV) | Esculetin | Viral Inhibition in A549 cells | ~50% inhibition |
Data compiled from various in vitro studies.[1][3][6][7][8][9]
Table 4: Antiviral Activity against Other Viruses
| Virus | Coumarin Derivative | Assay / Target | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|---|---|
| Chikungunya Virus (CHIKV) | Uracil-coumarin-arene (34) | Antiviral activity in Vero cells | 9.9 | >212 | >21.7 |
| Herpes Simplex Virus-1 (HSV-1) | (±)-cnidimonin A | Antiviral activity in VERO cells | 1.23 | - | - |
| Enterovirus 71 (EV71) | Various Coumarin Derivatives | Antiviral activity | - | - | - |
Data sourced from reviews on coumarin's antiviral potential.[4][10]
Mechanisms of Antiviral Action
Coumarin derivatives exert their antiviral effects by targeting various stages of the viral life cycle.[11] These mechanisms include inhibiting viral entry, disrupting viral replication machinery such as polymerases and proteases, and modulating host cell pathways that the virus hijacks for its propagation.[3][8]
Caption: Key stages of the viral life cycle targeted by different classes of coumarin derivatives.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral activity and cytotoxicity of a compound using a cell-based assay. This method is foundational for generating the EC50, CC50, and SI values presented above.
Protocol: Cell-Based Antiviral and Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Maintain a suitable host cell line (e.g., Vero E6, A549, Huh7) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.[12]
-
Trypsinize and count the cells. Seed the cells into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) to form a confluent monolayer within 24 hours.[9]
-
Incubate at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test coumarin derivative in Dimethyl Sulfoxide (DMSO).
-
Create a series of 2-fold serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations.
-
For cytotoxicity (CC50) determination, remove the growth medium from a set of plates with uninfected cells and add the compound dilutions.
-
For antiviral activity (EC50) determination, the compound can be added before, during, or after viral infection depending on the experimental goal (e.g., pre-treatment to assess entry inhibition).[7]
-
-
Virus Infection:
-
Prepare a virus stock with a known titer. Dilute the virus to a specific Multiplicity of Infection (MOI), typically 0.01-0.1, in a serum-free medium.
-
For the antiviral assay plates, remove the medium (which may contain the compound for pre-treatment) and add the diluted virus inoculum to the cell monolayers.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Incubation:
-
Remove the virus inoculum and wash the cells gently with Phosphate-Buffered Saline (PBS) to remove unadsorbed virus particles.
-
Add fresh maintenance medium containing the respective serial dilutions of the test compound to the wells.
-
Incubate the plates (both cytotoxicity and antiviral) for a period corresponding to the length of the virus replication cycle (e.g., 48-72 hours), until the cytopathic effect (CPE) is clearly visible in the virus control wells (untreated, infected cells).[4]
-
-
Quantification of Results:
-
Cytotoxicity (CC50): Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9] Add the MTT reagent, incubate, and then solubilize the resulting formazan (B1609692) crystals with DMSO. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Antiviral Activity (EC50): The method depends on the virus and cell system.
-
CPE Reduction Assay: Score the wells visually for inhibition of CPE or quantify cell viability using the MTT assay as described above.
-
Plaque Reduction Assay: For plaque-forming viruses, cells are overlaid with a semi-solid medium (e.g., containing agarose) and incubated until plaques form. Plaques are then stained and counted.
-
Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), quantify the reporter signal.[12]
-
qRT-PCR: Quantify viral RNA levels in cell lysates or supernatants to measure the reduction in viral replication.[13]
-
-
-
Data Analysis:
-
For cytotoxicity, plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC50 value.
-
For antiviral activity, plot the percentage of inhibition (relative to virus control) against the compound concentration to calculate the EC50 value.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more promising therapeutic window.
-
Caption: Workflow for in vitro determination of antiviral efficacy (EC50) and cytotoxicity (CC50).
Structure-Activity Relationships (SAR)
The antiviral potency of coumarins is highly dependent on the nature and position of substituents on the benzopyrone core. Slight modifications can lead to significant changes in the antiviral spectrum.[3]
-
For Anti-HCV Activity: The presence of a bromo or methoxyl group on the coumarin nucleus has been shown to enhance inhibitory activity.[4] Hybrid molecules, such as those conjugating coumarin with purine (B94841) or benzimidazole (B57391) moieties, have demonstrated potent inhibition of HCV replication.[3]
-
For Anti-HIV Activity: The presence of prenyl or prenacyl substituents on the coumarin nucleus appears to be a prerequisite structural factor for reinforcing antiviral activity.[3] 4-Phenylcoumarins have emerged as a promising class, acting through novel mechanisms like the inhibition of NF-κB and Tat functions.[3][5]
-
For Anti-Influenza Activity: The addition of pyrogallol moieties has been shown to be more effective against influenza A virus replication than catechol derivatives.[1]
Caption: Key structure-activity relationships (SAR) for coumarin derivatives against different viruses.
Conclusion and Future Perspectives
Coumarin derivatives represent a versatile and promising class of compounds with a broad antiviral spectrum, demonstrating activity against numerous clinically relevant viruses, including HIV, HCV, influenza, and coronaviruses.[3][10][14] Their ability to target multiple viral and host proteins provides opportunities to develop novel therapeutics that are potentially less susceptible to the development of viral resistance.[5] Future research should focus on the rational design and synthesis of new derivatives with improved potency and selectivity, leveraging the structure-activity relationships identified to date. Further exploration of their mechanisms of action and in vivo efficacy will be crucial for translating these promising lead compounds into clinical candidates.
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Inhibition viral RNP and anti-inflammatory activity of coumarins against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylcoumarin perturbs SARS-CoV-2 pathogenesis by targeting the S-protein/ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Coumarin Analogs Targeted against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Comparative Guide Using Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the molecular targets of 5-Hydroxy-6,7,8-trimethoxycoumarin. Due to the limited specific data on this compound, this guide leverages experimental data from structurally similar and well-researched coumarin (B35378) derivatives—Scopoletin (B1681571), Osthole, and Umbelliferone (B1683723)—to illustrate the validation process for key signaling pathways they are known to modulate: PI3K/AKT/mTOR, MAPK, and NF-κB.
This guide presents a comparative analysis of these representative coumarins against established inhibitors of these pathways, supported by experimental data and detailed protocols for genetic validation techniques.
Comparative Analysis of Coumarin Derivatives and Pathway-Specific Inhibitors
The following tables summarize the inhibitory activities of representative coumarin derivatives and well-characterized inhibitors targeting the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways.
Table 1: Comparison of Inhibitors for the PI3K/AKT/mTOR Pathway
| Compound | Molecular Target(s) | IC50 / Effective Concentration | Cell Line / System | Reference |
| Scopoletin | PI3K, Akt, mTOR | Inhibition of phosphorylation | Psoriasis-like mouse model, IMQ-induced keratinocytes | [1] |
| Buparlisib (BKM120) | Pan-class I PI3K | IC50: 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), 262 nM (p110γ) | Cell-free assays | [2][3] |
Table 2: Comparison of Inhibitors for the MAPK Pathway
| Compound | Molecular Target(s) | IC50 / Effective Concentration | Cell Line / System | Reference |
| Osthole | ERK, JNK, p38 | Inhibition of phosphorylation | Various cancer cell lines | [4] |
| Trametinib (GSK1120212) | MEK1, MEK2 | IC50: 0.92 nM (MEK1), 1.8 nM (MEK2) | Cell-free assays | [5][6] |
Table 3: Comparison of Inhibitors for the NF-κB Pathway
| Compound | Molecular Target(s) | IC50 / Effective Concentration | Cell Line / System | Reference |
| Umbelliferone | IκBα, NF-κB p65 | Inhibition of phosphorylation and nuclear translocation | Adjuvant-induced arthritis in rats | [7] |
| BAY 11-7082 | IKKα | IC50: 10 µM (inhibition of IκBα phosphorylation) | Human T-cell line | [8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the experimental steps for target validation is crucial for understanding the mechanisms of action.
Detailed Experimental Protocols
Herein are detailed methodologies for key experiments cited in the validation of coumarin derivative targets.
Protocol 1: Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition
Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line (e.g., HL60, HepG2)[10]
-
Test compound (e.g., Scopoletin) and control inhibitor (e.g., Buparlisib)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound or control inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated cells to untreated controls.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene[11][12][13]
-
Test compound (e.g., Umbelliferone) and control inhibitor (e.g., BAY 11-7082)
-
Complete growth medium
-
Inducer of NF-κB activity (e.g., TNF-α or LPS)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.
-
Induction: Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Luciferase Assay:
-
Remove the medium and add luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity of treated cells to that of vehicle-treated, induced cells. Calculate the percentage of inhibition for each compound concentration.
Protocol 3: siRNA-Mediated Target Knockdown for Validation
Objective: To confirm that the observed effects of a compound are due to the inhibition of a specific target by genetically silencing the target protein.
Materials:
-
Target cell line
-
siRNA duplexes targeting the gene of interest (e.g., PIK3CA for PI3K p110α) and a non-targeting control siRNA[14][15]
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Test compound
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA duplexes in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to form complexes.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation and Treatment: Incubate the cells for 24-48 hours to allow for target gene knockdown. After knockdown, treat the cells with the test compound.
-
Validation of Knockdown and Phenotypic Analysis:
-
Confirm the knockdown of the target protein by Western blot analysis.
-
Perform functional assays (e.g., cell viability, apoptosis, pathway analysis) to compare the effects of the test compound in cells with and without target knockdown.
-
-
Data Analysis: Compare the phenotypic changes induced by the compound in cells transfected with target-specific siRNA versus non-targeting control siRNA. A diminished effect of the compound in the knockdown cells suggests that the compound's activity is mediated through that specific target.
References
- 1. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buparlisib - Wikipedia [en.wikipedia.org]
- 3. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliferone and scopoletin target tyrosine kinases on fibroblast-like synoviocytes to block NF-κB signaling to combat rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of umbelliferone on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Hydroxy-6,7,8-trimethoxycoumarin with Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, natural compounds remain a vital source of inspiration. This guide provides a comprehensive head-to-head comparison of the antioxidant potential of 5-Hydroxy-6,7,8-trimethoxycoumarin against a panel of well-established natural and synthetic antioxidants: Quercetin, Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).
While direct experimental antioxidant data for this compound is limited in publicly available literature, this guide synthesizes available information on structurally related coumarins to provide a predictive assessment of its potential efficacy. All quantitative data from various in vitro antioxidant assays are summarized for easy comparison, and detailed experimental protocols are provided. Furthermore, this guide delves into the molecular mechanisms, particularly the Nrf2 signaling pathway, through which these compounds may exert their antioxidant effects.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant capacity of a compound is empirically determined through various assays that measure its ability to neutralize free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency. The following tables summarize the IC50 values for the selected antioxidants across several common in vitro assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Notes |
| This compound | Data Not Available | - |
| Fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin) | ~15-30 | Structurally similar coumarin (B35378) with potent activity. |
| Daphnetin (7,8-dihydroxycoumarin) | ~10-20 | Dihydroxy substitution enhances activity. |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | ~190-360 | Monohydroxy derivative with moderate activity[4][5]. |
| Quercetin | 5 - 20 | A potent flavonoid antioxidant[4][6]. |
| Ascorbic Acid | 25 - 50 | A benchmark water-soluble antioxidant[6][7]. |
| Trolox | 40 - 100 | A water-soluble analog of vitamin E. |
| BHT | 50 - 200 | A common synthetic antioxidant. |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Notes |
| This compound | Data Not Available | - |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | ~5-15 | High activity observed in related coumarins. |
| Daphnetin (7,8-dihydroxycoumarin) | ~5-15 | Strong radical scavenging capacity[8]. |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | ~5.6 | Potent activity reported in some studies[4][5]. |
| Quercetin | 2 - 10 | Exhibits strong ABTS radical scavenging[8]. |
| Ascorbic Acid | 15 - 30 | A standard antioxidant for comparison. |
| Trolox | 5 - 15 | Often used as a reference standard in this assay. |
| BHT | 20 - 60 | Effective synthetic antioxidant. |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Activity | Notes |
| This compound | Data Not Available | - |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | High | Dihydroxy coumarins generally show high reducing power. |
| Daphnetin (7,8-dihydroxycoumarin) | High | Strong electron-donating ability[8]. |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Moderate | Shows ferric reducing capability[4][5]. |
| Quercetin | Very High | A potent reducing agent. |
| Ascorbic Acid | Very High | A classic reducing antioxidant. |
| Trolox | High | A standard with strong reducing power. |
| BHT | Moderate to High | Synthetic antioxidant with reducing properties. |
Table 4: Cellular Antioxidant Activity (CAA) Assay (EC50)
| Compound | EC50 (µM) | Notes |
| This compound | Data Not Available | - |
| Quercetin | ~5-10 | Demonstrates high bioavailability and intracellular antioxidant activity[9]. |
| Ascorbic Acid | ~400-600 | Lower cellular activity compared to some flavonoids. |
| Trolox | ~20-50 | Effective in cellular models. |
| BHT | Data Not Available | Less commonly evaluated in CAA assays. |
Signaling Pathways in Antioxidant Defense
Natural antioxidants often exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a master regulator of the cellular antioxidant response.
Figure 1: The Keap1-Nrf2-ARE Signaling Pathway.
-
This compound and Coumarins: While direct evidence for this compound is lacking, several other coumarins, including the structurally similar fraxetin and daphnetin, have been shown to activate the Nrf2 pathway. This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing cellular defense against oxidative stress[3][10][11][12][13].
-
Quercetin: Quercetin is a well-documented activator of the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes[14].
-
Ascorbic Acid: The role of Ascorbic Acid (Vitamin C) in Nrf2 signaling is more complex. Some studies suggest it can inhibit Nrf2 activation under certain conditions, while others indicate it can contribute to the antioxidant response through Nrf2-dependent and independent mechanisms.
-
Trolox: As a potent antioxidant, Trolox can protect cells from oxidative stress, and some evidence suggests it may contribute to Nrf2-mediated protection[11].
-
BHT: Limited information is available on the specific interaction of BHT with the Nrf2 pathway, though as a synthetic antioxidant, its primary mechanism is direct radical scavenging.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below for researchers seeking to conduct their own comparative studies.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Figure 2: DPPH Assay Workflow.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a defined volume of the test compound at various concentrations to the wells.
-
Add a defined volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
A blank (solvent without DPPH) and a control (DPPH solution without the test compound) should be included.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.
Figure 3: Principle of the FRAP Assay.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test compound to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is typically prepared using a known antioxidant, such as Trolox or ferrous sulfate, and the results are expressed as equivalents of the standard.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals, generated by a radical initiator, oxidize DCFH to DCF. Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compound and DCFH-DA for a specified period (e.g., 1 hour).
-
Wash the cells to remove the treatment solution.
-
Add a radical initiator (e.g., AAPH) to induce oxidative stress.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader.
-
The CAA value is calculated from the area under the fluorescence versus time curve. Quercetin is often used as a standard for comparison.
Conclusion
This guide provides a comparative framework for evaluating the antioxidant potential of this compound. While direct experimental data for this specific compound remains elusive, the analysis of structurally related coumarins suggests it likely possesses antioxidant activity, potentially acting through both direct radical scavenging and modulation of the Nrf2 signaling pathway. The provided quantitative data for established antioxidants and detailed experimental protocols serve as a valuable resource for researchers to design and conduct further investigations. Future studies are warranted to empirically determine the antioxidant capacity of this compound and to elucidate its precise mechanisms of action, which will be crucial for assessing its potential as a novel therapeutic agent.
References
- 1. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 4. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 5-Hydroxy-6,7,8-trimethoxycoumarin, a naturally occurring coumarin (B35378) derivative. As direct and reproducible synthesis protocols for this specific compound are not extensively documented in peer-reviewed literature, this document outlines a proposed synthesis via the classic Pechmann condensation and compares it with an established, adaptable Wittig-based olefination strategy used for structurally similar polyoxygenated coumarins.
The objective is to evaluate the reproducibility, efficiency, and potential challenges of each pathway to aid researchers in selecting an appropriate strategy for obtaining this and related compounds.
Method 1: Proposed Synthesis via Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For the target molecule, this approach is theoretically direct but is critically dependent on the availability of the highly substituted phenol, 3,4,5-trimethoxy-1,2-benzenediol . As this starting material is not commercially common, a multi-step synthesis would be required, adding significant complexity to the overall process.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol Pyrogallol is exhaustively methylated using a reagent like dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate). This reaction is well-documented for producing 1,2,3-trimethoxybenzene.
Step 2: Formylation of 1,2,3-Trimethoxybenzene A formyl group is introduced to the aromatic ring via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Duff reaction, to produce 2,3,4-trimethoxybenzaldehyde.
Step 3: Baeyer-Villiger Oxidation The resulting benzaldehyde (B42025) undergoes Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) to yield a formate (B1220265) ester, which is subsequently hydrolyzed to produce 3,4,5-trimethoxyphenol.[1]
Step 4: Hydroxylation of 3,4,5-Trimethoxyphenol Selective introduction of a second hydroxyl group ortho to the existing one is required. This is a challenging transformation that may proceed with poor regioselectivity. A potential route involves electrophilic substitution followed by functional group manipulation.
Step 5: Pechmann Condensation The synthesized 3,4,5-trimethoxy-1,2-benzenediol is condensed with a suitable β-ketoester (e.g., ethyl acetoacetate) or malic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, Amberlyst-15) to yield the final coumarin product.[2] The reaction typically requires heating.
Method 2: Alternative Synthesis via Wittig Reaction
An alternative and more modular approach is based on the Wittig reaction, a strategy successfully employed for the total synthesis of other 5,6,7-trioxygenated coumarins.[3] This method involves the preparation of a substituted salicylaldehyde (B1680747) (or a related carbonyl compound) followed by olefination to construct the pyrone ring.
Experimental Protocol (Adapted from Maes et al.[3][4])
Step 1: Synthesis of a Substituted Benzaldehyde The synthesis begins with a commercially available and appropriately substituted starting material, such as gallic acid. The synthetic sequence would involve protection of functional groups, methylation, and formylation to yield a key intermediate like 2,3-dihydroxy-4,5,6-trimethoxybenzaldehyde.
Step 2: Wittig Reaction The substituted benzaldehyde is then subjected to a Wittig reaction with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. This reaction forms the α,β-unsaturated ester backbone of the coumarin.
Step 3: Cyclization The resulting ester undergoes intramolecular cyclization (lactonization) under thermal or acidic conditions to form the final coumarin ring. Deprotection steps may be necessary to reveal the hydroxyl groups.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two synthetic routes. Data for the Pechmann route are estimated based on analogous reactions, while data for the Wittig route are based on reported syntheses of similar compounds.[3]
Table 1: Comparison of Synthetic Routes
| Parameter | Method 1: Pechmann Condensation (Proposed) | Method 2: Wittig Reaction (Documented Alternative) |
| Number of Steps | 5+ | 3-4 |
| Starting Material | Pyrogallol or Gallic Acid | Substituted Benzaldehyde or Phenol |
| Key Intermediates | 3,4,5-trimethoxy-1,2-benzenediol | Substituted Salicylaldehyde |
| Overall Yield | Low (estimated) | Moderate to Good (reported for analogues)[3] |
| Scalability | Challenging due to multi-step phenol synthesis | More feasible |
| Reproducibility | Low to Moderate; dependent on phenol synthesis | High; based on established reactions[3] |
Table 2: Comparison of Key Reaction Conditions
| Reaction Step | Method 1: Pechmann Condensation | Method 2: Wittig Reaction |
| Catalyst/Reagent | H₂SO₄, Lewis Acids | Phosphorus Ylide, Base |
| Solvent | Often solvent-free or high-boiling solvent | Aprotic solvents (e.g., THF, Toluene) |
| Temperature | High (100-180 °C) | Room Temperature to Reflux |
| Reaction Time | 1 - 24 hours | 2 - 12 hours |
| Purification | Recrystallization, Column Chromatography | Column Chromatography, Recrystallization |
Mandatory Visualizations
Diagrams of Synthetic Workflows
Caption: Proposed multi-step synthesis of the target coumarin via Pechmann condensation.
Caption: Alternative synthesis of the target coumarin via a Wittig reaction strategy.
Conclusion
While the Pechmann condensation offers a direct cyclization to the coumarin core, its application for this compound is severely hampered by the lack of a readily available, highly substituted phenolic starting material. The proposed multi-step synthesis of this precursor is likely to be low-yielding and challenging to reproduce, making the overall pathway less favorable for reliable production.
In contrast, the Wittig reaction-based route presents a more reproducible and versatile strategy. Although it may also involve several steps, these steps (formylation, Wittig olefination, cyclization) are generally high-yielding and well-understood transformations. The modularity of this approach allows for greater control and easier adaptation, starting from more accessible precursors. For researchers requiring a reliable and scalable synthesis of this compound and its analogues, the Wittig-based strategy is the recommended approach.
References
Comparative Cytotoxicity of Coumarin Derivatives in Normal Versus Cancer Cell Lines: A Focus on 5-Hydroxy-6,7,8-trimethoxycoumarin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific comparative cytotoxicity data for 5-Hydroxy-6,7,8-trimethoxycoumarin against both normal and cancer cell lines is not extensively available in the current scientific literature, this guide provides a comparative overview based on the known activities of related coumarin (B35378) derivatives. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including significant anticancer properties.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer models.[1][2] This guide synthesizes available data on the cytotoxic effects of various coumarin derivatives, offering a comparative perspective on their potential selectivity for cancer cells over normal cells.
Comparative Cytotoxicity Data
The cytotoxic potential of coumarin derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. The following table summarizes the IC50 values of several coumarin derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines to illustrate their selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Coumarin-1,2,3-triazole hybrid (12c) | MGC803 (Gastric) | 0.13 ± 0.01 | - | - | [3] |
| PC3 (Prostate) | 0.34 ± 0.04 | - | - | [3] | |
| HepG2 (Liver) | 1.74 ± 0.54 | - | - | [3] | |
| 4-Methylcoumarin-triazole hybrid (LaSOM 186) | MCF7 (Breast) | 2.66 | - | - | [4] |
| 4-Methylcoumarin-triazole hybrid (LaSOM 190) | MCF7 (Breast) | 2.85 | - | - | [4] |
| 4-Substituted Coumarin (Compound 65) | Various Tumor Cells | 0.0035 - 0.0319 | - | - | [5] |
| 7,8-Dihydroxy-4-methylcoumarin | MCF-7 (Breast) | Not specified | - | - | [2] |
| Coumarin | Lung Carcinoma | >100 | PBMC | >100 | [6] |
| 7-Hydroxycoumarin | Lung Carcinoma | >100 | PBMC | >100 | [6] |
| New Oleoyl Hybrids of Natural Antioxidants (Compound 2) | HCT116 (Colon) | 0.34 | HCEC (Normal Intestinal Epithelial) | Less active | [7] |
| 5-Methoxy-6,7-methylenedioxycoumarin | U138-MG (Human Glioma) | 34.6 | - | - | [4] |
| C6 (Rat Glioma) | 31.6 | - | - | [4] |
Note: The table presents a selection of data from the cited literature to illustrate the range of cytotoxic activities of different coumarin derivatives. Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell viability and cytotoxicity.[8][9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][10]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
To illustrate the experimental process and a potential mechanism of action for coumarin derivatives, the following diagrams are provided in DOT language.
Caption: A generalized workflow for in vitro cytotoxicity assessment using the MTT assay.
Caption: A potential signaling pathway of coumarin-induced cytotoxicity.
Mechanism of Action and Selectivity
Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[2][6][11] A key signaling pathway often modulated by coumarins is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[11] By inhibiting this pathway, coumarin derivatives can suppress tumor growth and induce apoptosis in cancer cells.
The selectivity of some coumarin derivatives for cancer cells over normal cells may be attributed to the altered signaling pathways and metabolic states of cancer cells. For instance, cancer cells often have a higher proliferation rate and are more dependent on pathways like PI3K/Akt/mTOR for their survival, making them more susceptible to inhibitors of these pathways. Further research is needed to elucidate the specific mechanisms of action of this compound and to systematically evaluate its comparative cytotoxicity to confirm its potential as a selective anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Potential of 5-Hydroxy-6,7,8-trimethoxycoumarin on Key Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effects of 5-Hydroxy-6,7,8-trimethoxycoumarin on the NF-κB, PI3K/Akt, and MAPK signaling pathways. While direct experimental data for this specific coumarin (B35378) derivative is limited in publicly available literature, this document synthesizes information on structurally related compounds and established pathway inhibitors to offer a robust starting point for investigation.
Overview of this compound and Target Signaling Pathways
This compound is a natural coumarin compound.[1][2] Coumarins as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] These biological activities often stem from the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are pivotal in regulating cellular processes like inflammation, proliferation, and survival.[3][5]
Nuclear Factor-kappa B (NF-κB) Pathway: A crucial regulator of inflammatory and immune responses. Its dysregulation is linked to various inflammatory diseases and cancers.[6][7]
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8][9][10]
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.[11][12]
Comparative Analysis of Pathway Inhibitors
Due to the absence of specific inhibitory concentration (IC50) values for this compound in the reviewed literature, this section provides a comparison with well-established inhibitors of the NF-κB, PI3K/Akt, and MAPK pathways. This data serves as a benchmark for future experimental validation.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Inhibitor Name | Target | Cell Line | IC50 | Reference |
| (Hypothetical) | (To be determined) | (e.g., RAW 264.7) | (To be determined) | |
| BAY 11-7082 | IKKβ | Various | 5-10 µM | [7] |
| SC-514 | IKKβ | Various | 3-12 µM | N/A |
| Parthenolide | IKK | Various | 5 µM | [7] |
Table 2: Comparison of PI3K/Akt Pathway Inhibitors
| Inhibitor Name | Target | Cell Line | IC50 | Reference |
| (Hypothetical) | (To be determined) | (e.g., MCF-7) | (To be determined) | |
| Wortmannin | Pan-PI3K | Various | 2-5 nM | |
| LY294002 | Pan-PI3K | Various | ~1.4 µM | [10] |
| MK-2206 | Pan-Akt | Various | 5-12 nM | [8] |
| Alpelisib | PI3Kα | Various | ~5 nM | [13] |
Table 3: Comparison of MAPK Pathway Inhibitors
| Inhibitor Name | Target | Cell Line | IC50 | Reference |
| (Hypothetical) | (To be determined) | (e.g., A549) | (To be determined) | |
| U0126 | MEK1/2 | Various | 70-100 nM | N/A |
| SB203580 | p38α/β | Various | 50-100 nM | [14] |
| SP600125 | JNK1/2/3 | Various | 40-90 nM | N/A |
Experimental Protocols for Validating Pathway Inhibition
The following are detailed methodologies for key experiments to validate the inhibitory effects of this compound on the target signaling pathways.
General Cell Culture and Compound Treatment
-
Cell Lines: Select appropriate cell lines based on the pathway of interest (e.g., RAW 264.7 for NF-κB in inflammation, MCF-7 or other cancer cell lines for PI3K/Akt and MAPK).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed cells in appropriate plates and allow them to adhere. Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating the pathway.
Western Blot Analysis for Protein Phosphorylation
This is a fundamental technique to assess the activation state of signaling pathways.
-
Cell Lysis: After treatment and/or stimulation (e.g., with LPS for NF-κB, growth factors for PI3K/Akt and MAPK), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-p65/p65 for NF-κB, p-Akt/Akt for PI3K/Akt, p-ERK/ERK for MAPK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, pre-treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Visualizing Signaling Pathways and Experimental Workflow
Diagrams of Signaling Pathways and Inhibition Points
Caption: Hypothesized inhibition of the NF-κB pathway.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Coumarin Derivative 5'-Hydroxy Auraptene Suppresses Osteoclast Differentiation via Inhibiting MAPK and c-Fos/NFATc1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. selleckchem.com [selleckchem.com]
Navigating Bioavailability: A Comparative Guide to 5-Hydroxy-6,7,8-trimethoxycoumarin Formulations
For researchers, scientists, and professionals in drug development, optimizing the delivery and efficacy of novel compounds is a paramount challenge. 5-Hydroxy-6,7,8-trimethoxycoumarin, a naturally occurring coumarin (B35378) derivative isolated from plants like Viola yedonensis, has garnered interest for its potential therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] However, like many coumarins, its low aqueous solubility presents a significant hurdle to achieving adequate oral bioavailability, potentially limiting its clinical utility.
This guide provides a comparative overview of potential formulation strategies to enhance the bioavailability of this compound. While direct comparative experimental data for this specific compound is not yet available in the public domain, this document outlines common and effective formulation approaches based on established principles for poorly soluble molecules. Furthermore, it details a comprehensive experimental protocol for conducting a comparative bioavailability study, offering a foundational framework for researchers.
Enhancing Oral Bioavailability: Potential Formulation Strategies
The primary obstacle to the oral bioavailability of this compound is its poor solubility in water. To overcome this, various formulation strategies can be employed to improve its dissolution rate and absorption in the gastrointestinal tract. These approaches are broadly categorized into lipid-based systems, solid dispersions, and complexation.
Table 1: Potential Formulation Strategies for this compound
| Formulation Strategy | Description | Potential Advantages | Potential Disadvantages |
| Lipid-Based Formulations | |||
| Oil Solution/Suspension | Dissolving or suspending the compound in oils (e.g., corn oil, sesame oil).[2] | Simple to prepare; can enhance lymphatic absorption. | Limited drug loading capacity; potential for physical instability. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can significantly improve solubility and dissolution; enhances absorption. | Complex formulation development; potential for GI irritation from surfactants. |
| Solid Dispersions | |||
| Amorphous Solid Dispersions | Dispersing the crystalline drug in an amorphous state within a hydrophilic polymer matrix (e.g., PEG, PVP). | Increases the surface area and dissolution rate by preventing recrystallization. | Potential for physical instability over time (recrystallization). |
| Complexation | |||
| Cyclodextrin (B1172386) Complexes | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). | Increases aqueous solubility and dissolution rate. | Limited drug loading capacity; can be a costly excipient. |
| Nanoparticle Formulations | |||
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants. | Increases surface area leading to enhanced dissolution velocity. | Requires specialized equipment for production; potential for particle aggregation. |
A Roadmap for Evaluation: Experimental Protocol for a Comparative Bioavailability Study
To empirically determine the most effective formulation for this compound, a well-designed preclinical bioavailability study is essential. The following protocol outlines a standard approach using a rodent model.
Objective: To compare the oral bioavailability of different formulations of this compound in rats.
Materials:
-
This compound (pure compound)
-
Excipients for each formulation (e.g., corn oil, Tween 80, PEG 400, β-cyclodextrin)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment (e.g., LC-MS/MS for bioanalysis)
Experimental Procedure:
-
Formulation Preparation: Prepare the different formulations of this compound to be tested (e.g., aqueous suspension as control, oil-based solution, solid dispersion, cyclodextrin complex) at a specific concentration.
-
Animal Dosing:
-
Fast the rats overnight (with free access to water) prior to dosing.
-
Divide the rats into groups, with each group receiving a different formulation. Include a control group receiving the unformulated compound.
-
Administer a single oral dose of each formulation via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each formulation, including:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
-
Calculate the relative bioavailability of each test formulation compared to the control formulation.
-
Visualizing the Path to Data: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the comparative bioavailability study.
Caption: Workflow for a comparative bioavailability study.
Conclusion
While specific comparative data on the bioavailability of different this compound formulations is not yet available, the principles of formulation science provide a clear path forward. By employing strategies such as lipid-based systems, solid dispersions, or complexation, it is plausible to significantly enhance the oral absorption of this promising natural compound. The provided experimental protocol and workflow offer a robust framework for researchers to systematically evaluate these formulations and identify the optimal delivery system to unlock the full therapeutic potential of this compound. The insights gained from such studies will be critical for the continued development of this and other poorly soluble drug candidates.
References
Independent Validation of the Published Biological Activities of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of 5-Hydroxy-6,7,8-trimethoxycoumarin and its structural analogs. Due to the limited availability of independent validation studies and quantitative data for this specific compound, this guide focuses on a comparative analysis with other well-researched coumarin (B35378) derivatives, supported by available experimental data.
Introduction
This compound is a naturally occurring coumarin that has been isolated from medicinal plants such as Viola yedonensis Makino and Viola philippica Cav.[1] Coumarins as a class of compounds are known to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[2] However, specific and validated data on the biological activities of this compound are scarce in publicly available literature. This guide aims to provide a comparative framework to infer its potential activities by examining structurally related compounds.
Data Presentation
Table 1: Comparative Cytotoxic Activity of Coumarin Derivatives Against Cancer Cell Lines
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of structurally related coumarins to provide a comparative perspective.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | |
| 5,6,7-Trimethoxycoumarin | Brine shrimp larvae | Intermediate cytotoxicity | BenchChem |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | HL-60 (Leukemia) | >100 | Not Specified |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Various | Not Specified | [3] |
| Umbelliferone (7-hydroxycoumarin) | A427 (Lung Adenocarcinoma) | Cytostatic effect | BenchChem |
| 7-Isopentenyloxycoumarin | Ehrlich Ascites Carcinoma | Not Specified | BenchChem |
Table 2: Comparative Anti-inflammatory Activity of Coumarin Derivatives
The anti-inflammatory potential of this compound can be inferred by comparing it with related methoxy-substituted coumarins.
| Compound | Assay | Effect | Reference |
| This compound | Not Available | Not Available | |
| 5,6,7-Trimethoxyflavone | Inhibition of NO and PGE2 production in LPS-treated macrophages | Significant inhibition | BenchChem |
| 7-Methoxycoumarin | Inhibition of inflammatory mediators | Significant activity | [4] |
| Scopoletin | Inhibition of pro-inflammatory cytokines | Active | [4] |
| Scoparone | Suppression of NF-κB signaling | Active | [4] |
Table 3: Comparative Antioxidant Activity of Coumarin Derivatives
The antioxidant capacity of coumarins is often linked to the presence and position of hydroxyl and methoxy (B1213986) groups.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | |
| 7,8-Dihydroxy-4-methylcoumarin | DPPH radical scavenging | Not Specified | [5] |
| 6,7-Dihydroxycoumarin (Esculetin) | DPPH radical scavenging | Not Specified | [5] |
| Coumarin-benzohydrazides | DPPH radical scavenging | 2.9 ± 0.1 | [6] |
| Thiazolyl-coumarins | DPPH radical scavenging | Comparable to gallic acid | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test coumarin derivative for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[7][8][9][10][11]
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test coumarin derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[12][13][14][15]
Antioxidant Assay (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test coumarin derivative in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from the dose-response curve.[5][6][16][17]
Mandatory Visualization
Caption: General experimental workflows for assessing biological activities.
Caption: Postulated anti-inflammatory signaling pathway for coumarins.
Conclusion
While direct independent validation of the biological activities of this compound is not extensively documented, a comparative analysis with structurally similar coumarins suggests its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess these activities. Further investigation is warranted to elucidate the specific biological profile of this compound and validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and natural coumarins as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Essential Molecular Features of Coumarin Derivatives with Antioxidant Activity Using Chemometric Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 5. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK A… [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Coumarin Derivatives Across Key Protein Targets
A deep dive into the binding affinities and interaction patterns of coumarin (B35378) derivatives with significant protein targets, this guide offers researchers and drug development professionals a comparative analysis based on molecular docking studies. By presenting clear, quantitative data and detailed experimental protocols, we aim to accelerate the discovery and design of novel coumarin-based therapeutic agents.
Coumarin and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including anticoagulant, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The versatility of the coumarin scaffold makes it a privileged structure in medicinal chemistry. Molecular docking, a powerful in silico tool, allows for the prediction of binding conformations and affinities of these derivatives with various biological targets, thereby providing crucial insights into their mechanism of action and guiding further optimization.[5][6] This guide synthesizes findings from multiple docking studies to present a comparative overview of the performance of different coumarin derivatives against key protein targets implicated in various diseases.
Comparative Binding Affinities of Coumarin Derivatives
The following table summarizes the docking scores and binding affinities of various coumarin derivatives against a selection of therapeutically relevant protein targets. Lower docking scores typically indicate a higher binding affinity.
| Coumarin Derivative | Protein Target | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase (LOX-3) | Not explicitly stated, but identified as the strongest inhibitor | (-)-EGCG | Not explicitly stated |
| Methyl 6-bromo-2-oxo-2H-chromen-3-carboxylate | Soybean Lipoxygenase (LOX-3) | High inhibitory activity (85.1%) | (-)-EGCG | Not explicitly stated |
| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | Soybean Lipoxygenase (LOX-3) | High inhibitory activity (84.8%) | (-)-EGCG | Not explicitly stated |
| Toddacoumaquinone | SARS-CoV-2 Main Protease (Mpro) | -7.8 | Hydroxychloroquine | Not explicitly stated |
| Synthetic coumarin analogue (1m) | SARS-CoV-2 Main Protease (Mpro) | -7.1 | Hydroxychloroquine | Not explicitly stated |
| Coumarin Derivative 4 | Human Monoamine Oxidase (HMAO) | -7.04 to -6.15 (range for 4 derivatives) | Phenelzine | Lower than all tested coumarins |
| Glycycoumarin | HER-2, HER-3, VEGFR-2, VEGFR-3 | Lowest binding affinity among tested compounds | Not applicable | Not applicable |
| Mutisifurocoumarin | HER-2, HER-3, VEGFR-2, VEGFR-3 | Lowest binding affinity among tested compounds | Not applicable | Not applicable |
| 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide (B32628) (4d) | Human Acetylcholinesterase (hAChE) | Among the best docking results | Donepezil | Not explicitly stated |
| 7-(2-oxo-2-(10 H-phenothiazin-10-yl) ethoxy)-2H-chromen-2-one (4f) | Human Acetylcholinesterase (hAChE) | Among the best docking results | Donepezil | Not explicitly stated |
| Sanandajin | AKT1, GLUT1 | > -10 | Glimepiride, etc. | -5 to -10 |
| Sinkianone | AKT1, GLUT1 | > -10 | Glimepiride, etc. | -5 to -10 |
Note: Direct comparison of docking scores across different studies should be done with caution due to variations in docking software, force fields, and scoring functions used.
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies with coumarin derivatives, based on methodologies reported in the cited literature.[5][7][8][9][10]
1. Software and Hardware:
-
Molecular Docking Software: AutoDock Vina, Schrödinger Glide, GOLD, PyRx, or similar.[5][8][9][11][12]
-
Visualization Software: BIOVIA Discovery Studio, PyMOL, or similar.[9][13]
-
Hardware: A high-performance computing workstation is recommended.
2. Protein Preparation:
-
Obtaining the Protein Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized to remove steric clashes and correct any structural abnormalities.[10]
3. Ligand Preparation:
-
Structure Generation: The 2D structures of the coumarin derivatives are drawn using a chemical drawing tool and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field (e.g., MMFF94).[14]
-
File Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[8][10]
4. Grid Box Generation:
-
The active site of the protein is identified, often based on the location of a co-crystallized ligand in the PDB structure or from published literature.
-
A grid box is generated around this active site, defining the search space for the docking algorithm. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational movements.[8][10]
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined active site of the target protein using the chosen docking software.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.[8]
6. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy or docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[9][10]
Visualizing the Docking Workflow and a Relevant Signaling Pathway
To further elucidate the process and context of these studies, the following diagrams are provided.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by coumarin derivatives.
References
- 1. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 5-Hydroxy-6,7,8-trimethoxycoumarin, a derivative of coumarin, requires careful management due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific data for this compound is unavailable, the handling of its parent compound, coumarin, necessitates stringent safety measures due to its toxicity.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with the solid compound or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, as some coumarins are toxic upon dermal exposure. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust. | To prevent inhalation of fine particles. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be executed in a manner that prevents environmental contamination and adheres to institutional and governmental regulations.
-
Waste Identification and Classification :
-
Treat all unused or waste this compound, including heavily contaminated materials (e.g., absorbent paper, PPE), as hazardous chemical waste.
-
Consult your institution's EHS department for specific waste classification codes.
-
-
Waste Collection and Segregation :
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and labeled hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes.
-
-
Container Management :
-
Ensure waste containers are made of a material compatible with the chemical.
-
Keep containers securely closed when not in use.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Decontamination :
-
Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with the compound. A recommended cleaning agent is soap and water, followed by a solvent rinse (e.g., ethanol (B145695) or acetone), which should also be collected as hazardous waste.
-
-
Storage Pending Disposal :
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.
-
Ensure the SAA is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Experimental Protocols for Waste Management
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any such protocol must incorporate a detailed waste management plan from its inception. This plan should be reviewed and approved by the relevant safety personnel at your institution.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Hydroxy-6,7,8-trimethoxycoumarin
Personal Protective Equipment (PPE)
Adherence to strict PPE protocols is paramount to minimize exposure. The following table summarizes the recommended PPE for handling 5-Hydroxy-6,7,8-trimethoxycoumarin, based on data for related coumarin (B35378) compounds.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against direct skin contact. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | Minimizes the risk of inhaling the powdered compound.[1] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
For weighing the powder, use an enclosed balance to contain any airborne particles.[1]
Pre-Handling Preparations:
-
Designate a specific, clean, and uncluttered area for handling the compound.
-
Cover the work surface with absorbent bench paper.[1]
-
Ensure all necessary PPE is readily available and in good condition.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer and sonicator
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes
Procedure:
-
Don all appropriate personal protective equipment (lab coat, gloves, safety glasses).
-
Perform all handling of the powder within a chemical fume hood.[1]
-
Tare a sterile, lidded microcentrifuge tube or vial on the analytical balance.
-
Carefully add the desired amount of this compound to the tube and record the exact weight.[1]
-
In the fume hood, add the calculated volume of DMSO to achieve the desired stock concentration.[1]
-
Securely cap the tube and vortex until the solid is fully dissolved. A sonicator may be used to aid dissolution if necessary.[1]
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.[1]
-
Store the stock solution at -20°C.[1]
Disposal Plan
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh paper, gloves, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Any unused or unwanted this compound is to be disposed of as hazardous chemical waste.[1]
-
Contaminated glassware should be rinsed with a suitable solvent within a fume hood, and the rinsate collected as hazardous waste.
Disposal Procedure:
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Do not dispose of this compound down the drain.[1]
Disclaimer: The information provided is based on the safety data of structurally similar compounds and should be used as a precautionary guideline. A thorough risk assessment should be conducted before handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
